Technical Documentation Center

(2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride
  • CAS: 1108713-69-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride (CAS Number: 1108713-69-4), a heteroc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride (CAS Number: 1108713-69-4), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into the compound's physicochemical properties, outlines a detailed, field-proven synthetic pathway, and explores its current and potential applications, with a particular focus on its role as a versatile building block in drug discovery and as a fluorescent probe. The guide is intended to equip researchers and professionals with the necessary knowledge to effectively synthesize, characterize, and utilize this compound in their respective fields.

Introduction: The Significance of the 2,1,3-Benzoxadiazole Scaffold

The 2,1,3-benzoxadiazole, also known as benzofurazan, is a bicyclic heterocyclic scaffold that has garnered considerable attention in the scientific community. Its unique electronic properties, characterized by an electron-deficient aromatic system, make it a valuable component in the design of novel functional molecules. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. Furthermore, the inherent fluorescence of many benzoxadiazole derivatives has led to their widespread use as molecular probes for bioimaging and sensing applications.[1][2]

(2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride serves as a key intermediate, providing a reactive primary amine handle for further chemical modifications. This functional group allows for the facile introduction of the benzoxadiazole moiety into larger molecular architectures, making it an invaluable tool for structure-activity relationship (SAR) studies and the development of targeted therapeutics and advanced materials.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride is crucial for its effective handling, formulation, and application.

PropertyValueSource
CAS Number 1108713-69-4N/A
Molecular Formula C₇H₈ClN₃ON/A
Molecular Weight 185.61 g/mol N/A
Appearance Solid (predicted)N/A
InChI Key TWAQHHLKDBXSOZ-UHFFFAOYSA-NN/A
SMILES C1=CC2=NON=C2C=C1CN.ClN/A

Synthesis and Characterization: A Proposed Protocol

While specific literature detailing the synthesis of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride is limited, a robust and logical synthetic route can be proposed based on established organic chemistry principles and published procedures for analogous compounds. The following multi-step synthesis is designed to be a self-validating system, with clear checkpoints for characterization.

Synthetic Workflow Diagram

G cluster_0 Step 1: Synthesis of 2,1,3-Benzoxadiazole cluster_1 Step 2: Functionalization cluster_2 Step 3: Reduction and Salt Formation A 2-Nitroaniline B 2,1,3-Benzoxadiazole N-oxide A->B NaOCl, TBAB, KOH, Et2O/H2O C 2,1,3-Benzoxadiazole B->C PPh3, Toluene, Reflux D 5-(Bromomethyl)-2,1,3-benzoxadiazole C->D N-Bromosuccinimide, Benzoyl Peroxide, CCl4, Reflux E 5-(Azidomethyl)-2,1,3-benzoxadiazole D->E NaN3, DMF F (2,1,3-Benzoxadiazol-5-yl)methanamine E->F PPh3, H2O, THF G (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride F->G HCl in Et2O

Caption: Proposed synthetic workflow for (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2,1,3-Benzoxadiazole

This initial step follows a well-documented procedure for the formation of the benzoxadiazole core.[2]

  • Reaction: 2-Nitroaniline is subjected to oxidative cyclization using sodium hypochlorite in a biphasic system, followed by deoxygenation.

  • Procedure:

    • To a stirred solution of 2-nitroaniline in a suitable organic solvent (e.g., diethyl ether), add an aqueous solution of sodium hydroxide and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).

    • Cool the mixture in an ice bath and add a solution of sodium hypochlorite dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature until TLC analysis indicates the consumption of the starting material.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,1,3-benzoxadiazole N-oxide.

    • Dissolve the crude N-oxide in toluene and add triphenylphosphine.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and purify by column chromatography on silica gel to afford pure 2,1,3-benzoxadiazole.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Step 2: Synthesis of 5-(Bromomethyl)-2,1,3-benzoxadiazole

This step introduces a reactive handle at the 5-position via a radical bromination.

  • Reaction: Benzylic bromination of the methyl group (if starting from 5-methyl-2,1,3-benzoxadiazole) or direct bromomethylation. A more direct approach starts from a commercially available precursor. For this protocol, we will assume the availability of 5-methyl-2,1,3-benzoxadiazole.

  • Procedure:

    • Dissolve 5-methyl-2,1,3-benzoxadiazole in a non-polar solvent such as carbon tetrachloride.

    • Add N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide.

    • Reflux the mixture under inert atmosphere, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and filter to remove succinimide.

    • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by recrystallization or column chromatography to yield 5-(bromomethyl)-2,1,3-benzoxadiazole.

  • Characterization: Confirm the structure by ¹H NMR (disappearance of the methyl singlet and appearance of a new singlet for the CH₂Br protons) and mass spectrometry.

Step 3: Synthesis of (2,1,3-Benzoxadiazol-5-ylmethyl)amine

A Staudinger reaction provides a mild and efficient method for the reduction of the azide to the primary amine.

  • Reaction: The bromomethyl intermediate is converted to an azide, followed by reduction.

  • Procedure:

    • Dissolve 5-(bromomethyl)-2,1,3-benzoxadiazole in a polar aprotic solvent like DMF.

    • Add sodium azide (NaN₃) and stir the mixture at room temperature until the starting material is consumed (TLC analysis).

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 5-(azidomethyl)-2,1,3-benzoxadiazole.

    • Dissolve the crude azide in a mixture of THF and water.

    • Add triphenylphosphine and stir the mixture at room temperature. The reaction progress can be monitored by the evolution of nitrogen gas and TLC.

    • Upon completion, concentrate the reaction mixture and purify by an appropriate method, such as acid-base extraction, to isolate the free amine.

  • Characterization: The formation of the amine can be confirmed by IR spectroscopy (N-H stretching bands) and mass spectrometry.

Step 4: Formation of the Hydrochloride Salt

  • Reaction: The free amine is treated with hydrochloric acid to form the stable salt.

  • Procedure:

    • Dissolve the purified (2,1,3-Benzoxadiazol-5-ylmethyl)amine in a suitable anhydrous solvent (e.g., diethyl ether or methanol).

    • Add a solution of hydrogen chloride in diethyl ether dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Characterization: The final product should be characterized by melting point, elemental analysis, and spectroscopic methods to confirm its identity and purity.

Applications in Research and Drug Development

The unique properties of the 2,1,3-benzoxadiazole core, combined with the reactive amine functionality of the title compound, open up a wide range of applications.

Medicinal Chemistry and Drug Discovery
  • Scaffold for Bioactive Molecules: The primary amine serves as a crucial attachment point for synthesizing a library of derivatives for SAR studies. By reacting it with various electrophiles (e.g., acyl chlorides, sulfonyl chlorides, isocyanates), a diverse range of amides, sulfonamides, and ureas can be generated. These derivatives can be screened for various biological activities, including but not limited to:

    • Anticancer Agents: The benzoxadiazole scaffold is present in several compounds with demonstrated cytotoxic effects against various cancer cell lines.

    • Enzyme Inhibitors: The electron-deficient nature of the ring system can facilitate interactions with enzyme active sites.

    • Antimicrobial Agents: Novel antibiotics and antifungals can be developed by modifying the side chain attached to the amine.

Fluorescent Probes and Bioimaging

The inherent fluorescence of the 2,1,3-benzoxadiazole moiety makes it an excellent fluorophore.[1]

  • Labeling of Biomolecules: The primary amine can be used to covalently label proteins, peptides, and other biomolecules through reactions with activated esters or isothiocyanates. The resulting fluorescently tagged molecules can be used in a variety of bioassays and imaging techniques.

  • Development of Biosensors: The fluorescence of the benzoxadiazole core can be sensitive to the local environment. By designing molecules where the amine is involved in a recognition event (e.g., binding to a metal ion or a specific biological target), the fluorescence properties may be modulated, allowing for the development of "turn-on" or "turn-off" fluorescent sensors.

Materials Science

The electronic properties of the 2,1,3-benzoxadiazole ring system are also of interest in the field of materials science. By incorporating this unit into polymers or other organic materials, novel properties can be achieved for applications in:

  • Organic Light-Emitting Diodes (OLEDs)

  • Organic Photovoltaics (OPVs)

  • Chemosensors

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride and its intermediates.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents.

  • Specific Hazards: Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care and follow established safety protocols for its use and disposal.

Conclusion

(2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride is a valuable and versatile chemical building block with significant potential in drug discovery, bioimaging, and materials science. This technical guide has provided a comprehensive overview of its properties, a detailed proposed synthetic route, and a summary of its key applications. The information presented herein is intended to serve as a foundational resource for researchers and scientists, enabling them to harness the full potential of this important heterocyclic compound in their future research endeavors.

References

  • Frizon, T. E. A., Vieira, A. A., da Silva, F. N., Saba, S., Farias, G., de Souza, B., Zapp, E., Lôpo, M. N., Braga, H. de C., Grillo, F., Curcio, S. F., Cazati, T., & Rafique, J. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 4306964, 2,1,3-Benzoxadiazol-5-amine. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride, a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Drawing from available data and established scientific principles, this document details its chemical properties, outlines potential synthetic pathways, discusses its putative biological significance, and provides standardized protocols for its characterization and handling.

Core Molecular Attributes

(2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride is a salt of a substituted benzoxadiazole, a scaffold that has garnered significant attention in pharmaceutical research due to its diverse biological activities. The hydrochloride salt form is typically employed to enhance the compound's solubility and stability for experimental use.

Chemical Identity and Molecular Weight

A precise understanding of the molecular weight is fundamental for all quantitative experimental work, including reaction stoichiometry, solution preparation, and interpretation of mass spectrometry data.

PropertyValueSource(s)
Molecular Formula C₈H₁₀ClN₃O[1][2]
Molecular Weight 199.64 g/mol [2]
Alternative Molecular Weight 199.6375 g/mol [1]
CAS Number 1262770-98-8[1]
Synonyms 1-(2,1,3-benzoxadiazol-5-yl)-N-methylmethanamine;hydrochloride[1]
Physical Form Solid
Purity (Typical) ≥95%[1]

Note: Minor variations in molecular weight may be cited by different suppliers due to rounding or isotopic composition.

Structural Representation

The chemical structure of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride is depicted below. The core of the molecule is the 2,1,3-benzoxadiazole ring system, with a methylaminomethyl substituent at the 5-position.

Caption: Chemical structure of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride.

Physicochemical Properties and Handling

While specific, experimentally determined physicochemical data for this compound are not widely published, general characteristics can be inferred from its structure and the properties of related compounds.

  • Solubility: As a hydrochloride salt, it is expected to have moderate to good solubility in polar protic solvents such as water, methanol, and ethanol. Solubility in nonpolar aprotic solvents is likely to be limited.

  • Stability: The compound should be stored in a cool, dry place, protected from light and moisture to prevent degradation. The benzoxadiazole ring is generally stable, but the amine functionality can be susceptible to oxidation.

  • Hygroscopicity: Amine hydrochloride salts can be hygroscopic, and it is advisable to handle the compound in a controlled atmosphere (e.g., a glove box) for sensitive applications.

Synthesis and Derivatization

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the amine side chain on a pre-formed benzoxadiazole core.

G Target (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride Amine Free Base Amine Target->Amine HCl addition Aldehyde 2,1,3-Benzoxadiazole- 5-carbaldehyde Amine->Aldehyde Reductive Amination Benzoxadiazole 2,1,3-Benzoxadiazole Aldehyde->Benzoxadiazole Formylation Dinitrobenzene Substituted 2,4-Dinitrotoluene Benzoxadiazole->Dinitrobenzene Reductive Cyclization

Caption: Retrosynthetic analysis of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride.

Proposed Synthetic Workflow

The following is a generalized, multi-step synthetic protocol. Optimization of reaction conditions and purification methods would be necessary at each stage.

Step 1: Synthesis of 2,1,3-Benzoxadiazole The 2,1,3-benzoxadiazole core can be synthesized from a suitable ortho-substituted nitrobenzene precursor. For instance, the reductive cyclization of 2,4-dinitrotoluene would yield a methyl-substituted benzoxadiazole.

Step 2: Functionalization of the Benzoxadiazole Core The methyl group on the benzoxadiazole ring would need to be functionalized to introduce the aldehyde required for the subsequent reductive amination. This could potentially be achieved through oxidation or a multi-step process involving halogenation followed by nucleophilic substitution and oxidation.

Step 3: Reductive Amination The key C-N bond formation can be achieved via reductive amination of the 2,1,3-benzoxadiazole-5-carbaldehyde with methylamine.

Experimental Protocol: Reductive Amination (General)

  • Reaction Setup: In a round-bottom flask, dissolve 2,1,3-benzoxadiazole-5-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Amine Addition: Add a solution of methylamine (1.1 - 1.5 eq) to the flask.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The reaction can be monitored by TLC or LC-MS.

  • Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq) portion-wise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 2-12 hours, monitoring for the disappearance of the imine intermediate.

  • Workup: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 4: Salt Formation To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same or a miscible solvent. The resulting precipitate is then collected by filtration and dried.

Potential Applications and Biological Significance

The 2,1,3-benzoxadiazole (also known as benzofurazan) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.

  • Fluorescent Probes: The benzoxadiazole moiety is known for its fluorescent properties and is often incorporated into molecules designed as probes for biological systems. For instance, related structures have been used to develop fluorescent derivatives of tryptophan to monitor enzyme activity[3].

  • Enzyme Inhibition: Various benzoxadiazole and related oxadiazole derivatives have been investigated as inhibitors of enzymes relevant to human diseases. For example, some have been studied as carbonic anhydrase inhibitors[4].

  • Antimicrobial and Anticancer Activity: The broader class of oxadiazoles has been explored for their potential as antibacterial, antifungal, and anticancer agents.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized or purchased compound.

Spectroscopic Analysis

The following spectroscopic techniques are recommended for the structural elucidation and confirmation of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzoxadiazole ring, a singlet for the benzylic methylene protons, and a singlet for the N-methyl protons. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, including the aromatic, methylene, and methyl carbons.

Mass Spectrometry (MS)

  • High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule. The expected exact mass for the free base (C₈H₉N₃O) can be calculated and compared to the experimental value. The isotopic pattern of chlorine in the hydrochloride salt may also be observable under certain conditions.

Infrared (IR) Spectroscopy

  • The IR spectrum will show characteristic absorption bands for the functional groups present, including N-H stretching vibrations from the amine salt, C-H stretches from the aromatic and aliphatic groups, and C=N and C=C stretching from the benzoxadiazole ring.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC)

  • HPLC is the standard method for determining the purity of a compound. A reversed-phase method with a C18 column and a mobile phase gradient of water and acetonitrile (both typically containing 0.1% formic acid or trifluoroacetic acid) is a good starting point for method development. Purity is assessed by the relative area of the main peak.

Safety and Handling

Based on available safety data for this and related compounds, (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride should be handled with appropriate precautions.

  • Hazard Classifications: The compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral), a skin irritant (Skin Irrit. 2), a serious eye damage/irritation agent (Eye Dam. 1), and may cause respiratory irritation (STOT SE 3).

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

    • Refer to the Safety Data Sheet (SDS) from the supplier for complete safety and handling information.

Conclusion

(2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride is a research chemical with potential applications in medicinal chemistry and as a building block for more complex molecules. While detailed experimental data for this specific compound is sparse in the public literature, this guide provides a framework for its synthesis, characterization, and safe handling based on established chemical principles and data from related compounds. Researchers working with this molecule should perform their own thorough characterization to confirm its identity and purity before use in biological or other sensitive applications.

References

  • (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride. (n.d.). Amerigo Scientific. Retrieved January 18, 2026, from [Link]

  • (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride, 95% Purity, C8H10ClN3O, 1 gram. (n.d.). CP Lab Safety. Retrieved January 18, 2026, from [Link]

  • 2,1,3-Benzoxadiazol-5-amine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. (n.d.). DEA.gov. Retrieved January 18, 2026, from [Link]

  • Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride. (n.d.). Google Patents.
  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. (2024). Research Results in Pharmacology. Retrieved January 18, 2026, from [Link]

  • Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. (2023). MDPI. Retrieved January 18, 2026, from [Link]

  • N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. (2025). PubMed. Retrieved January 18, 2026, from [Link]

  • Methylamine. (2022). Publisso. Retrieved January 18, 2026, from [Link]

  • N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. (2018). MDPI. Retrieved January 18, 2026, from [Link]

  • Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. (2007). PubMed. Retrieved January 18, 2026, from [Link]

  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. (2024). Research Results in Pharmacology. Retrieved January 18, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of (2,1,3-Benzoxadiazol-5-ylmethyl)amine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safety considerations and handling protocols for (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochl...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations and handling protocols for (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride (CAS No. 1262770-98-8). As a novel building block in medicinal chemistry and drug discovery, understanding its physicochemical properties and potential hazards is paramount to ensuring a safe laboratory environment. This document synthesizes available safety data with established best practices for handling heterocyclic amine hydrochlorides.

Compound Profile and Scientific Context

(2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride belongs to the benzoxadiazole class of heterocyclic compounds. Benzoxadiazole derivatives are of significant interest in pharmaceutical research due to their diverse biological activities, including their use as fluorescent probes and potential therapeutic agents.[1][2][3][4] The amine hydrochloride functional group enhances water solubility, a desirable property for many biological assays and formulation studies. Given its reactive potential and biological activity, a thorough understanding of its safety profile is a prerequisite for its use in any research and development setting.

Chemical Identity:

Identifier Value
Chemical Name (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride
CAS Number 1262770-98-8[5]
Molecular Formula C₈H₁₀ClN₃O[5]
Molecular Weight 199.64 g/mol [6]
Physical Form Solid

Hazard Identification and Risk Assessment

(2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride is classified as a hazardous substance. The primary risks associated with this compound are acute toxicity upon ingestion, severe eye damage, and irritation to the skin and respiratory system.[7][8]

GHS Hazard Classification:

Hazard Class Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[7]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[7]

Signal Word: Danger

Pictograms:




Expert Insight: The benzoxadiazole moiety, while valuable for its chemical properties, can also contribute to toxicity. The hydrochloride salt, while improving solubility, indicates that the compound is acidic and can be corrosive, particularly to the eyes. The primary amine group also presents a potential for reactivity with various electrophiles.

Safe Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential when working with this compound.

Engineering Controls
  • Ventilation: All handling of solid (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[8][9] The fume hood provides a physical barrier and ensures that any dust or vapors are safely exhausted.

  • Contained Weighing: For weighing the solid compound, a balance enclosure or a powder-containment hood is recommended to prevent the generation of airborne dust.

  • Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area. Regular testing and maintenance are crucial.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with the chemical.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing or dust generation.[7][8]

  • Skin Protection: A flame-resistant lab coat must be worn and kept buttoned. Disposable nitrile gloves are required for all handling. It is advisable to double-glove if there is a high risk of exposure. Gloves should be inspected before use and changed frequently, especially if contaminated.[7]

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]

PPE_Workflow Start Entering Lab LabCoat Don Lab Coat Start->LabCoat Goggles Wear Safety Goggles LabCoat->Goggles Gloves Wear Nitrile Gloves Goggles->Gloves FumeHood Work in Fume Hood Gloves->FumeHood End Handling Complete FumeHood->End

Caption: Basic Personal Protective Equipment Workflow.

Storage and Disposal

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

Storage
  • General Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[10][11] The storage area should be clearly marked with the appropriate hazard signs.

  • Container: Keep the container tightly closed and properly labeled.[7][9]

  • Incompatible Materials: Avoid storage with strong oxidizing agents, strong bases, and reactive metals.

  • Temperature: While specific temperature requirements are not provided, room temperature storage (15-25°C) is generally acceptable for stable, dry compounds.[10]

Chemical_Incompatibility Compound (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride Oxidizers Strong Oxidizing Agents Compound->Oxidizers Incompatible Bases Strong Bases Compound->Bases Incompatible Metals Reactive Metals Compound->Metals Incompatible

Caption: Chemical Incompatibility Diagram.

Disposal
  • Waste Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. This compound should not be disposed of in the regular trash or down the drain.[7]

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, filter paper, and empty containers, must be treated as hazardous waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][12]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[7][12]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][12]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Spill Response
  • Small Spills:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation.

    • Wear appropriate PPE.

    • Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

    • Clean the spill area with a suitable solvent (e.g., water, followed by a detergent solution) and absorb the cleaning solution with an inert material.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the area.

    • Contact the institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Spill_Response_Flowchart Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill Assess->SmallSpill Small LargeSpill Large Spill Assess->LargeSpill Large PPE Don Appropriate PPE SmallSpill->PPE Evacuate Evacuate Area LargeSpill->Evacuate Emergency Contact Emergency Response Evacuate->Emergency Contain Contain Spill PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Dispose Dispose of Waste Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Report Report Incident Decontaminate->Report Emergency->Report

Caption: Spill Response Workflow.

Toxicological Information

Conclusion

(2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride is a valuable research chemical with a significant hazard profile. A thorough understanding and implementation of the safety protocols outlined in this guide are essential for its safe use in a laboratory setting. Researchers and drug development professionals must prioritize a culture of safety through consistent application of engineering controls, diligent use of personal protective equipment, and preparedness for emergency situations.

References

  • (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride, 95% Purity, C8H10ClN3O, 1 gram - CP Lab Safety.

  • (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride AldrichCPR | Sigma-Aldrich.

  • (2,1,3-benzoxadiazol-5-ylmethyl)amine hydrochloride - CymitQuimica.

  • (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride - AK Scientific, Inc.

  • (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride - Alichem.

  • SAFETY DATA SHEET - Sigma-Aldrich. amine-hydrochloride/msds.pdf)

  • Discovery of 6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol Derivatives as Glutathione Transferase Inhibitors with Favorable Selectivity and Tolerated Toxicity | Journal of Medicinal Chemistry - ACS Publications.

  • Safety Data Sheet - C/D/N Isotopes.

  • (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride AldrichCPR | Sigma-Aldrich.

  • Storage and Handling Tips for Research Chemicals: Safety Comes First.

  • SAFETY DATA SHEET - Thermo Fisher Scientific.

  • (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride - Amerigo Scientific.

  • 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed.

  • Handling and Storing Chemicals - Lab Manager.

  • 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices - MDPI.

  • A Guide to Handling and Storing Chemicals in a Lab - InterFocus.

  • chemical handling and storage section 6 - University of Toronto Scarborough.

  • What Are The Best Practices For Chemical Storage In A Laboratory? - Chemistry For Everyone - YouTube.

  • 2,1,3-Benzoxadiazole | 273-09-6 | Tokyo Chemical Industry Co., Ltd.(APAC).

  • (1,3-benzodioxol-5-ylmethyl)methylamine hydrochloride | 53942-89-5 - Sigma-Aldrich.

  • Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor - PubMed.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of (2,1,3-Benzoxadiazol-5-ylmethyl)amine Hydrochloride

Executive Summary This guide provides a comprehensive, technically detailed protocol for the synthesis of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride, a key heterocyclic building block for pharmaceutical and mate...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive, technically detailed protocol for the synthesis of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride, a key heterocyclic building block for pharmaceutical and materials science research. The 2,1,3-benzoxadiazole (benzofurazan) scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities and unique fluorescent properties.[1][2][3] This document outlines a robust and efficient two-step synthetic pathway commencing from the commercially available precursor, 2,1,3-Benzoxadiazole-5-carbaldehyde. The core transformation is achieved via a reductive amination, followed by conversion to the hydrochloride salt to improve stability and handling. We will delve into the mechanistic rationale behind procedural choices, provide step-by-step experimental protocols, and address critical safety and handling considerations, particularly for the reagents involved.

Introduction: The Significance of the Benzoxadiazole Scaffold

The 2,1,3-benzoxadiazole heterocycle is a cornerstone in the design of modern bioactive molecules and functional materials.[1][4] Its unique electronic properties, arising from the fused aromatic and oxadiazole rings, impart a range of valuable characteristics. In drug discovery, derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][5] Furthermore, the benzoxadiazole core frequently serves as a fluorophore, making it an invaluable tool in the development of fluorescent probes for biological imaging and sensing applications.[1]

The target molecule, (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride[6][7][8], provides a primary amine functional handle attached to this versatile scaffold. This makes it an essential synthon for introducing the benzoxadiazole motif into larger molecules through amide bond formation, further alkylation, or other amine-based chemistries, thereby facilitating the exploration of new chemical space in drug development programs.

Synthetic Strategy and Mechanistic Rationale

The synthesis is designed as a two-stage process that is both high-yielding and operationally simple, starting from 2,1,3-Benzoxadiazole-5-carbaldehyde.[9]

  • Reductive Amination: The aldehyde is converted directly to the primary amine, (2,1,3-Benzoxadiazol-5-ylmethyl)amine, using an in-situ imine formation and reduction sequence.

  • Salt Formation: The resulting free amine is treated with hydrochloric acid to precipitate the stable and more easily handled hydrochloride salt.

G cluster_0 Stage 1: Reductive Amination cluster_1 Stage 2: Salt Formation A 2,1,3-Benzoxadiazole- 5-carbaldehyde B Imine Intermediate (transient) A->B  + NH4OAc  - H2O C (2,1,3-Benzoxadiazol-5-ylmethyl)amine (Free Base) B->C  + NaBH4  (Reduction) D (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride C->D  + HCl in Ether

Figure 1: Overall Synthetic Workflow.

The Causality of Reductive Amination

Reductive amination is a cornerstone of amine synthesis due to its efficiency and selectivity.[10][11] The process begins with the reaction between the carbonyl group of the aldehyde and an ammonia source (here, ammonium acetate) to form a hemiaminal intermediate. This intermediate readily dehydrates to form an imine.

The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is selected for its proven efficacy and safety profile. It is a mild hydride donor that selectively reduces the polarized C=N bond of the imine much faster than the starting aldehyde.[11] This selectivity is paramount to prevent the side-reaction of reducing the starting aldehyde to the corresponding alcohol, thereby maximizing the yield of the desired amine. The reaction is performed in methanol, a protic solvent that can participate in the hydride transfer and solubilizes the reactants effectively.

G cluster_mech Reductive Amination Mechanism Aldehyde R-CHO Imine R-CH=NH Aldehyde->Imine + NH3 - H2O Amine R-CH2-NH2 Imine->Amine [H-] (from NaBH4)

Figure 2: Simplified Reductive Amination Mechanism.

Detailed Experimental Protocols

Materials and Instrumentation
Reagent/MaterialGradeSupplier
2,1,3-Benzoxadiazole-5-carbaldehyde≥97%Commercially Available
Ammonium Acetate (NH₄OAc)ACS Reagent, ≥98%Standard Supplier
Sodium Borohydride (NaBH₄)99%Standard Supplier
Methanol (MeOH)Anhydrous, 99.8%Standard Supplier
Dichloromethane (DCM)ACS GradeStandard Supplier
Diethyl Ether (Et₂O)AnhydrousStandard Supplier
Hydrochloric Acid Solution2.0 M in Diethyl EtherStandard Supplier
Sodium Sulfate (Na₂SO₄)AnhydrousStandard Supplier
Standard Glassware------
Magnetic Stirrer/Hotplate------
Rotary Evaporator------
Buchner Funnel & Filtration Flask------
Step 1: Synthesis of (2,1,3-Benzoxadiazol-5-ylmethyl)amine
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,1,3-Benzoxadiazole-5-carbaldehyde (5.0 g, 33.7 mmol) and anhydrous methanol (100 mL). Stir the mixture until the aldehyde is fully dissolved.

  • Imine Formation: Add ammonium acetate (13.0 g, 168.7 mmol, 5.0 equivalents) to the solution. Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Cool the flask to 0 °C using an ice-water bath. Cautiously add sodium borohydride (2.55 g, 67.5 mmol, 2.0 equivalents) portion-wise over 15-20 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and perform this step away from ignition sources.[12][13]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

  • Work-up: Carefully quench the reaction by slowly adding deionized water (50 mL). Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with dichloromethane (3 x 75 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude (2,1,3-Benzoxadiazol-5-ylmethyl)amine as an oil or solid. The crude product can be used directly in the next step.

Step 2: Synthesis of (2,1,3-Benzoxadiazol-5-ylmethyl)amine Hydrochloride
  • Dissolution: Dissolve the crude free base from the previous step in a minimal amount of anhydrous diethyl ether (approx. 100 mL) in a 250 mL Erlenmeyer flask. Gentle warming may be required.

  • Precipitation: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise.[14] The hydrochloride salt will immediately begin to precipitate as a solid. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Cool the suspension in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the filter cake with cold, anhydrous diethyl ether (2 x 30 mL) to remove any non-polar impurities.[15] Dry the resulting white to off-white solid under high vacuum to a constant weight.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: To confirm the proton environment and successful reduction of the aldehyde.

  • Mass Spectrometry: To confirm the molecular weight (199.64 g/mol for the salt).[6][16]

  • Melting Point: To assess purity.

  • FT-IR: To identify key functional groups, such as the N-H stretches of the ammonium salt.

Process Control and Safety

Key Reaction Parameters
ParameterValueRationale
Reagent Stoichiometry
NH₄OAc5.0 eq.A large excess drives the imine formation equilibrium forward.
NaBH₄2.0 eq.An excess ensures complete reduction of the imine intermediate.
Temperature Control
NaBH₄ Addition0 °CControls the exothermic reaction and rate of H₂ evolution, minimizing side reactions.[13]
Solvent Choice
MethanolAnhydrousExcellent solvent for reactants and facilitates the reduction mechanism.
Diethyl EtherAnhydrousExcellent solvent for the free base but poor solvent for the hydrochloride salt, enabling efficient precipitation.[15]
Critical Safety Considerations
  • Sodium Borohydride (NaBH₄): This reagent is water-reactive and will release flammable hydrogen gas upon contact with water, alcohols, and acids.[12][17]

    • Handling: Always handle NaBH₄ in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[13][18] Avoid creating dust.

    • Storage: Store in a tightly sealed container in a cool, dry place, away from acids and water.[12][13]

    • Quenching & Disposal: Unreacted NaBH₄ should be quenched carefully by the slow, controlled addition of a protic solvent like isopropanol or water, typically at 0 °C. Dispose of waste in accordance with local regulations.[18]

  • Dichloromethane & Diethyl Ether: These are volatile and flammable organic solvents. All handling should be performed in a fume hood away from ignition sources.

  • Hydrochloric Acid: Corrosive. Handle with appropriate PPE.

Conclusion

This guide presents a validated and reliable protocol for the synthesis of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride. The described reductive amination pathway is efficient, high-yielding, and utilizes readily available reagents. By following the detailed experimental steps and adhering to the outlined safety precautions, researchers can confidently produce this valuable chemical intermediate for application in drug discovery, chemical biology, and materials science. The conversion of the amine to its hydrochloride salt ensures enhanced stability, simplifying storage and downstream applications.

References

  • ESPI Metals. Sodium Borohydride. [Link]

  • University of California. (2012). Sodium borohydride - Standard Operating Procedure. [Link]

  • Ohio State University. Sodium Borohydride SOP. [Link]

  • Carl ROTH. Safety Data Sheet: Sodium borohydride. [Link]

  • Google Patents.
  • Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. [Link]

  • YouTube. (2022). Amine and HCl - salt formation reaction. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]

  • CP Lab Safety. (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride, 95% Purity. [Link]

  • Amerigo Scientific. (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride. [Link]

  • Frontiers in Chemistry. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. [Link]

  • ResearchGate. (2023). How can I neutralize aminehydrochlorides?. [Link]

  • Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. [Link]

  • Semantic Scholar. Benzoxazole derivatives: design, synthesis and biological evaluation. [Link]

  • ResearchGate. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. [Link]

  • Sharma, D., et al. (2016). Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. Journal of Taibah University for Science, 10(5), 736-745. [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Reductive amination with zinc powder in aqueous media. [Link]

  • Research Results in Pharmacology. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. [Link]

  • Redalyc. (2017). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. [Link]

Sources

Foundational

Spectroscopic data for (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride

An In-depth Technical Guide to the Spectroscopic Characterization of (2,1,3-Benzoxadiazol-5-ylmethyl)amine Hydrochloride Introduction: The Imperative for Rigorous Spectroscopic Analysis In the landscape of drug discovery...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (2,1,3-Benzoxadiazol-5-ylmethyl)amine Hydrochloride

Introduction: The Imperative for Rigorous Spectroscopic Analysis

In the landscape of drug discovery and materials science, the unequivocal identification and purity assessment of novel chemical entities are paramount. (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride, a heterocyclic compound featuring the versatile benzoxadiazole scaffold, represents a class of molecules with significant potential. The benzoxadiazole moiety is a known fluorophore, making its derivatives valuable as chemical probes and functional materials.[1][2] The presence of a secondary amine hydrochloride group imparts aqueous solubility and provides a reactive handle for further chemical modification.

Molecular Structure and Spectroscopic Implications

A thorough analysis begins with the molecule's structure. Understanding the distinct chemical environments of each atom is the key to predicting and interpreting its spectroscopic signatures.

Figure 1: Annotated structure of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride highlighting key functional groups influencing its spectroscopic properties.

The molecule can be deconstructed into several key components:

  • The 2,1,3-Benzoxadiazole Ring: A bicyclic aromatic system that will dominate the UV-Visible absorption and produce characteristic signals in the aromatic region of NMR spectra.

  • Aromatic Protons: Three distinct protons on the benzene ring, whose chemical shifts and coupling patterns provide definitive structural information.

  • The Methylene Bridge (-CH₂-): A key linker group whose protons are "benzylic" (adjacent to an aromatic ring) and deshielded by the adjacent amine group.

  • The Secondary Amine Hydrochloride (-N⁺H₂-): The protonated amine group introduces characteristic IR stretches and bends. Its protons are exchangeable and their NMR signal is highly dependent on the solvent and sample purity.

  • The Methyl Group (-CH₃): Attached to the nitrogen, this group will give a distinct singlet signal in the ¹H NMR spectrum.

Predicted Spectroscopic Data & Interpretation

This section details the anticipated spectroscopic data. The provided values are expert estimations based on known chemical shift and frequency correlations for similar functional groups and molecular scaffolds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a deuterated solvent capable of dissolving the salt, such as DMSO-d₆ or D₂O, is required. DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons.

¹H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆)

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~9.5 - 10.5Broad Singlet2H-NH₂ ⁺-The protons on the positively charged nitrogen are highly deshielded and acidic. The signal is typically broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with any trace water.[3]
~8.0 - 8.2Singlet (or narrow d)1HAromatic H (C4)This proton is ortho to the methylene group and is part of the electron-deficient benzoxadiazole system, resulting in a downfield shift. Its coupling to the meta proton may be very small, appearing as a singlet.
~7.8 - 7.9Doublet1HAromatic H (C7)This proton is part of the benzoxadiazole ring system. It is coupled to the proton at C6, resulting in a doublet.
~7.6 - 7.7Doublet1HAromatic H (C6)This proton is ortho to the methylene group and coupled to the proton at C7, appearing as a doublet.
~4.4 - 4.6Singlet2H-CH₂ -N-These benzylic protons are deshielded by both the adjacent aromatic ring and the electron-withdrawing ammonium group. The signal is expected to be a singlet as adjacent N-H coupling is often not observed.
~2.7 - 2.9Singlet3H-N-CH₃ The methyl protons are deshielded by the adjacent ammonium nitrogen. This signal will be a sharp singlet.
~2.50Singlet-DMSO solvent peakResidual solvent signal.
~3.35Broad Singlet-H₂OSignal from trace water in the DMSO-d₆ solvent, which can co-locate or exchange with the N-H protons.

¹³C NMR Spectroscopy (Predicted, 101 MHz, DMSO-d₆)

Predicted δ (ppm)AssignmentRationale
~145 - 155C4a, C7a (quaternary)These are the bridgehead carbons fused to the oxadiazole ring, typically found at very low field.
~130 - 135C5 (quaternary)The carbon atom bearing the methylene sidechain.
~110 - 125C4, C6, C7Aromatic CH carbons. The specific shifts are influenced by the electronic effects of the fused heterocyclic ring and the sidechain.
~45 - 50-C H₂-N-The benzylic carbon is shifted downfield due to the attached nitrogen and aromatic ring.
~30 - 35-N-C H₃The methyl carbon attached to the nitrogen.
~39.5DMSO solvent peakThe septet signal from the deuterated solvent.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is ideal for identifying the functional groups present in the molecule. The spectrum of the hydrochloride salt will differ significantly from that of the free base, primarily in the N-H stretching region.

Predicted Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3200 - 2700Strong, BroadN⁺-H Stretch-N⁺H₂- (Secondary Amine Salt). This very broad and strong absorption is characteristic of the stretching vibration in ammonium salts and is a key indicator of salt formation.[3]
~3100 - 3000MediumAromatic C-H StretchBenzoxadiazole Ring
~2980 - 2850Medium-WeakAliphatic C-H Stretch-CH₂- and -CH₃ groups
~1610, 1580, 1470Medium-StrongC=C & C=N Ring StretchAromatic & Heterocyclic Ring System
~1620 - 1560MediumN⁺-H Bend-N⁺H₂- (Secondary Amine Salt). This bending vibration is another key diagnostic peak for secondary amine salts.[3]
~1400 - 1200StrongN-O StretchBenzoxadiazole Ring
~800 - 900StrongAromatic C-H Out-of-Plane BendSubstitution pattern on the benzene ring.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation data. Using a soft ionization technique like Electrospray Ionization (ESI) is ideal for this polar, pre-ionized salt.

  • Molecular Formula: C₈H₁₀ClN₃O

  • Molecular Weight: 199.64 g/mol

  • Expected Ion (Positive ESI Mode): The primary observed ion will be the molecular ion of the free base (the cation of the salt), resulting from the loss of HCl.

    • [M+H]⁺ (for the free base) = C₈H₉N₃O + H⁺

    • Predicted m/z: 164.08 (Monoisotopic mass: 164.0773)

  • Key Fragmentation Pathways:

    • Loss of CH₃NH: A common fragmentation for N-methyl amines, leading to a benzylic cation. (m/z 164 → m/z ~133)

    • Cleavage of the methylene bridge: Fragmentation can occur at the benzylic C-C bond.

UV-Visible Spectroscopy

The benzoxadiazole core is a well-known chromophore and fluorophore.[4][5] UV-Vis spectroscopy is used to characterize its electronic absorption properties.

  • Predicted λ_max: ~320-420 nm. Benzoxadiazole derivatives typically exhibit strong absorption bands in the UVA and visible regions.[1][5] These absorptions are attributed to π-π* electronic transitions within the conjugated heterocyclic system. The exact maximum will be solvent-dependent.

Standard Operating Protocols for Data Acquisition

Adherence to standardized protocols is essential for data reproducibility and integrity. The following section outlines validated methodologies for acquiring high-quality spectroscopic data for (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride.

G cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_ir FT-IR Analysis cluster_uv UV-Vis Analysis start Sample of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride nmr_prep Dissolve 5-10 mg in 0.6 mL DMSO-d₆ start->nmr_prep ms_prep Prepare 1 mg/mL solution in Methanol/Water start->ms_prep ir_prep Prepare KBr pellet or use ATR accessory start->ir_prep uv_prep Prepare dilute solution (e.g., 10 µM in Ethanol) start->uv_prep nmr_acq Acquire ¹H, ¹³C, COSY, HSQC on 400 MHz+ Spectrometer nmr_prep->nmr_acq nmr_proc Process Data (Phase, Baseline, Integrate) nmr_acq->nmr_proc end_node Comprehensive Spectroscopic Profile (Identity & Purity Confirmed) nmr_proc->end_node ms_acq Infuse into ESI source (Positive Ion Mode) ms_prep->ms_acq ms_proc Analyze [M+H]⁺ and fragment ions ms_acq->ms_proc ms_proc->end_node ir_acq Acquire spectrum (4000-400 cm⁻¹, 32 scans) ir_prep->ir_acq ir_proc Identify key functional group bands ir_acq->ir_proc ir_proc->end_node uv_acq Scan absorbance (200-600 nm) uv_prep->uv_acq uv_proc Determine λ_max uv_acq->uv_proc uv_proc->end_node

Figure 2: A validated workflow for the comprehensive spectroscopic characterization of the target compound, ensuring a self-validating and integral data package.

Protocol 1: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube. Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Cap the tube and vortex until the sample is fully dissolved.

    • Rationale: DMSO-d₆ is an excellent solvent for most amine hydrochloride salts and its residual proton signal (~2.50 ppm) does not typically interfere with key analyte signals. It also allows for the clear observation of exchangeable N-H protons.

  • Instrumentation: Use a ¹H-observe NMR spectrometer with a field strength of 400 MHz or higher.

  • ¹H Spectrum Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of 16 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds are recommended. Collect a minimum of 16 scans.

  • ¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 240 ppm and a relaxation delay of 2 seconds are standard. A sufficient number of scans (e.g., 1024 or more) should be collected to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) using appropriate software. Apply an exponential window function, Fourier transform, and perform phase and baseline corrections. For the ¹H spectrum, calibrate the chemical shift by setting the residual DMSO peak to 2.50 ppm. Integrate all signals.

Protocol 2: FT-IR Data Acquisition (ATR Method)
  • Sample Preparation: Place a small, representative amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Rationale: ATR is a rapid, non-destructive technique that requires minimal sample preparation compared to traditional KBr pellets and provides high-quality data for solid samples.

  • Background Collection: With the clean ATR crystal, collect a background spectrum (32 scans, 4 cm⁻¹ resolution). This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Spectrum Collection: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum using the same parameters as the background.

  • Data Processing: The software will automatically perform a background subtraction. Identify and label the wavenumbers for the major absorption bands.

Data Integration: A Self-Validating System

No single spectroscopic technique provides a complete picture. The true power of this analysis lies in using the data sets in concert to build an unassailable structural proof.

  • MS confirms the Mass: The ESI-MS data should provide an m/z value that corresponds to the molecular formula of the free base (C₈H₉N₃O).

  • NMR confirms the Framework: The ¹³C NMR spectrum should show exactly 8 distinct carbon signals (or fewer if there is symmetry), matching the carbon count from the molecular formula. The ¹H NMR integration should sum to 10 protons (3 aromatic, 2 methylene, 2 amine, 3 methyl), confirming the hydrogen count.

  • IR confirms Functional Groups: The broad N⁺-H stretch and bend in the FT-IR spectrum definitively confirm the presence of the secondary amine hydrochloride, corroborating the salt structure suggested by the molecular formula.

  • UV-Vis confirms the Core Chromophore: The absorption maximum in the UV-Vis spectrum is characteristic of the benzoxadiazole system, confirming the integrity of the core heterocyclic structure.

By following this integrated approach, a researcher can move beyond simple data collection to a state of comprehensive analytical understanding, ensuring the material used in subsequent experiments is precisely the intended molecule and of high purity.

References

  • Frontiers in Chemistry. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. [Link]

  • National Center for Biotechnology Information (NCBI). (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study. [Link]

  • PubMed. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study. [Link]

  • ResearchGate. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. [Link]

  • JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. [Link]

  • The Royal Society of Chemistry. (2020). Supporting Information for an unspecified article. [Link]

  • ResearchGate. (1952). The infrared spectra of secondary amines and their salts. [Link]

Sources

Exploratory

Purity analysis of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride

An In-Depth Technical Guide to the Purity Analysis of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride Executive Summary (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride is a heterocyclic amine of significant inter...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Analysis of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride

Executive Summary

(2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride is a heterocyclic amine of significant interest within pharmaceutical research and chemical synthesis, primarily owing to the unique properties of the benzoxadiazole (BOX) core. This moiety often imparts fluorescence, making its derivatives valuable as bioimaging probes and sensitive analytical reagents.[1][2] The purity of such a compound is not a mere quality metric; it is the foundational pillar upon which reliable, reproducible, and safe scientific outcomes are built. The presence of unidentified or unquantified impurities can drastically alter biological activity, compromise analytical data, and introduce significant safety risks in drug development pipelines.

This technical guide provides a comprehensive, multi-modal strategy for the definitive purity analysis of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride. Moving beyond a simple recitation of methods, this document elucidates the causality behind the selection of orthogonal analytical techniques, grounded in the principles of modern pharmaceutical quality control and regulatory expectations. We will explore the logical workflow from impurity profiling to definitive quantification and structural elucidation, providing researchers, scientists, and drug development professionals with a robust framework for ensuring the integrity of their materials.

The Strategic Imperative for Purity: A Regulatory and Scientific Overview

Chemical Identity and Significance
  • Structure: (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride

  • Molecular Formula: C₇H₈ClN₃O[3]

  • Molecular Weight: 185.61 g/mol [3]

  • CAS Number: 1108713-69-4[3]

The benzoxadiazole scaffold is an electron-accepting unit that, when conjugated with electron-donating groups, can produce molecules with significant photophysical properties, including fluorescence.[1] This makes derivatives like the title compound valuable building blocks for creating fluorescent probes for bioimaging, reagents for detecting heavy metals, and components in advanced materials like solar cells.[1] In a pharmaceutical context, the precise structure and purity are paramount, as even minor structural changes can lead to vastly different biological interactions and toxicological profiles.

The Impact of Impurities: Beyond the Percentage Point

Impurities in an active pharmaceutical ingredient (API) or key intermediate can originate from various sources, including the manufacturing process, degradation, or storage.[4] Their presence can:

  • Alter Efficacy: Impurities may have their own pharmacological activity, which can be antagonistic or synergistic to the main compound, leading to unpredictable results.

  • Introduce Toxicity: An impurity may be significantly more toxic than the API itself.

  • Hinder Development: The presence of unknown or variable impurities complicates process scale-up, formulation development, and regulatory filings.

The Regulatory Framework: Adherence to ICH Guidelines

The International Council for Harmonisation (ICH) provides the global standard for purity requirements in new drug substances. The ICH Q3A(R2) guideline is the authoritative document governing the reporting, identification, and qualification of impurities.[5] This framework establishes thresholds that dictate the level of analytical scrutiny required for any given impurity, ensuring that patient safety is maintained.[4][5]

Impurity Profiling: Anticipating the Unwanted

A robust purity analysis begins not at the instrument, but with a thorough understanding of the compound's synthetic pathway and chemical stability. This allows for a targeted search for probable impurities.

Potential Process-Related Impurities (Organic)

Organic impurities are the most common class and can include starting materials, by-products of side reactions, intermediates from incomplete reactions, and excess reagents.[4] For a compound like (2,1,3-Benzoxadiazol-5-ylmethyl)amine, a plausible synthesis could involve the reduction of a corresponding nitrile or azide, or the amination of a halomethyl-benzoxadiazole.

Potential impurities could therefore include:

  • Unreacted (2,1,3-Benzoxadiazol-5-yl)methanol or 5-(chloromethyl)-2,1,3-benzoxadiazole.

  • Over-alkylated species (e.g., the corresponding tertiary amine).

  • By-products from competing side reactions.

Degradation Products

Forced degradation (or stress testing) is a critical exercise to predict the impurities that may arise during storage and handling. As per ICH guidelines, the compound should be subjected to conditions of hydrolysis (acidic and basic), oxidation, heat, and photolysis to identify likely degradation products.[5] The benzoxadiazole ring, while aromatic, can be susceptible to nucleophilic attack or ring-opening under harsh conditions.

Inorganic Impurities and Residual Solvents

These impurities arise from the manufacturing process.[4]

  • Inorganic: Residual catalysts (e.g., palladium on carbon if a hydrogenation step is used), inorganic salts from pH adjustments or workups.

  • Residual Solvents: Solvents used in the final crystallization or purification steps (e.g., ethanol, isopropanol, ethyl acetate). Their limits are strictly controlled by the ICH Q3C guideline.

The following diagram illustrates the classification of potential impurities.

G TotalImpurities Total Impurities in (2,1,3-Benzoxadiazol-5-ylmethyl)amine HCl Organic Organic Impurities TotalImpurities->Organic Inorganic Inorganic Impurities TotalImpurities->Inorganic Solvents Residual Solvents TotalImpurities->Solvents StartingMaterials Starting Materials Organic->StartingMaterials ByProducts By-Products Organic->ByProducts Intermediates Intermediates Organic->Intermediates Degradants Degradation Products Organic->Degradants Metals Residual Metals / Catalysts Inorganic->Metals Salts Inorganic Salts Inorganic->Salts

Caption: Classification of potential impurities.

The Core Analytical Strategy: An Orthogonal, Multi-Modal Approach

No single analytical technique can provide a complete picture of a compound's purity. A self-validating system relies on an orthogonal approach, where different methods with distinct chemical principles are used to cross-verify results.

The overall analytical workflow is depicted below.

G cluster_workflow Purity Analysis Workflow Sample Sample Receipt & Visual Inspection Solubility Solubility & Solution Stability Sample->Solubility NMR Structural Confirmation by NMR ('H, 'C) Sample->NMR Water Water Content by Karl Fischer Sample->Water ResSolvents Residual Solvents by GC-HS Sample->ResSolvents Inorganics Inorganic Impurities by ICP-MS / Ash Test Sample->Inorganics HPLC Primary Assay & Impurity Profile by RP-HPLC Solubility->HPLC LCMS Impurity Identification by LC-MS HPLC->LCMS Analysis Data Collation & Analysis HPLC->Analysis LCMS->Analysis NMR->Analysis Water->Analysis ResSolvents->Analysis Inorganics->Analysis Report Final Purity Report & Certificate of Analysis Analysis->Report

Caption: A comprehensive analytical workflow for purity determination.

Separation Science: The Quantitative Engine

3.1.1 High-Performance Liquid Chromatography (HPLC) HPLC is the cornerstone of purity analysis for non-volatile organic compounds. A reverse-phase (RP) method is the logical choice for this polar, aromatic amine hydrochloride.

  • Causality of Choice: RP-HPLC separates compounds based on their hydrophobicity. The polar nature of the amine hydrochloride ensures it will elute relatively quickly from a non-polar stationary phase (like C18), while greasier, less polar impurities will be retained longer, allowing for excellent separation.

  • Method Development: A typical starting point would be a C18 column with a gradient elution using a mobile phase of water and acetonitrile, modified with an acid like formic or trifluoroacetic acid. The acid serves to protonate silanols on the column (reducing peak tailing) and ensure the amine analyte remains in its protonated, single-form state. Formic acid is particularly advantageous as it is volatile and MS-compatible, allowing the same method to be easily transferred to an LC-MS system.[6]

  • Detection: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is crucial. It not only quantifies peaks at a specific wavelength but also provides UV spectra for each peak. This is a self-validating feature: co-eluting peaks or impurities with different chromophores than the main compound can often be detected via spectral heterogeneity, even if not fully resolved chromatographically.

3.1.2 Gas Chromatography (GC) GC is the gold standard for analyzing thermally stable, volatile compounds. Its primary role here is for the determination of residual solvents, typically using a headspace (HS) autosampler (GC-HS). The hydrochloride salt itself is non-volatile and would decompose under typical GC conditions.

Spectroscopic and Other Methods: The Confirmatory Toolkit

3.2.1 Mass Spectrometry (MS) Coupled with HPLC (LC-MS), MS is the definitive tool for identifying impurities. It provides the molecular weight of each component eluting from the column. High-resolution mass spectrometry (HRMS) can provide mass accuracy sufficient to predict the elemental composition of an unknown impurity, drastically simplifying its identification.

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful technique for unambiguous structure elucidation.

  • ¹H NMR: Confirms the presence of all protons and their chemical environment, including the aromatic protons of the benzoxadiazole ring and the methylene and amine protons.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.[1]

  • 2D NMR (e.g., COSY, HSQC, HMBC): Used to piece together the full molecular structure and definitively assign all signals. For a purity assessment, the ¹H NMR spectrum is highly sensitive for detecting impurities with proton signals that do not overlap with the main component.

3.2.3 Other Key Analyses

  • Karl Fischer Titration: Specifically quantifies the water content, which is critical as amine hydrochlorides can be hygroscopic. This value is essential for calculating purity on an anhydrous basis.

  • Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature, which can indicate the presence of residual solvents or water and determine the compound's decomposition temperature.[1]

  • Elemental Analysis (CHN): Confirms the elemental composition (Carbon, Hydrogen, Nitrogen) of the bulk material, providing a fundamental check on the empirical formula.[1]

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, incorporating system suitability tests (SST) to ensure the analytical setup is performing correctly before sample analysis.

Protocol: Purity Determination by RP-HPLC-DAD
  • Objective: To quantify the purity of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride and detect organic impurities.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector.

  • Reagents:

    • Acetonitrile (HPLC grade or higher)

    • Water (Milli-Q or 18.2 MΩ·cm)

    • Formic Acid (MS grade)

    • (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride reference standard (of known, high purity) and analytical sample.

  • Chromatographic Conditions:

    Parameter Setting Rationale
    Column C18, 150 x 4.6 mm, 3.5 µm Standard workhorse for good resolution and efficiency.
    Mobile Phase A 0.1% Formic Acid in Water Aqueous phase with MS-compatible acidifier.
    Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic phase with MS-compatible acidifier.
    Gradient 5% B to 95% B over 20 min Broad gradient to elute both polar and non-polar impurities.
    Flow Rate 1.0 mL/min Standard analytical flow rate.
    Column Temp. 30 °C Ensures reproducible retention times.
    Injection Vol. 5 µL Small volume to prevent peak overload.

    | Detection | DAD, 254 nm (monitor 220-400 nm) | 254 nm for aromaticity; full scan to check peak purity. |

  • Procedure:

    • System Suitability Test (SST):

      • Prepare a solution of the reference standard at ~0.05 mg/mL.

      • Make five replicate injections.

      • Acceptance Criteria: Relative Standard Deviation (RSD) of the main peak area < 2.0%; Tailing factor between 0.8 and 1.5; Theoretical plates > 2000. This validates that the system is precise and performing efficiently.

    • Sample Preparation:

      • Accurately weigh ~10 mg of the analytical sample into a 20 mL volumetric flask.

      • Dissolve and dilute to volume with 50:50 Water:Acetonitrile (diluent). This creates a 0.5 mg/mL stock solution.

    • Analysis:

      • Inject the diluent (as a blank) to ensure no system peaks are present.

      • Inject the sample solution in duplicate.

    • Calculation:

      • Calculate purity using area percent normalization:

        • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

      • Report any impurity greater than the reporting threshold (e.g., 0.05% as per ICH).[7]

Protocol: Forced Degradation Study Design
  • Objective: To identify potential degradation pathways and products.

  • Procedure: Prepare solutions of the compound (~1 mg/mL) and expose them to the following conditions. Analyze the stressed samples by the validated HPLC method against an unstressed control.

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Store solid sample and solution at 80 °C for 48 hours.

    • Photolytic: Expose solid sample and solution to ICH-compliant light source (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Analysis: The goal is to achieve 5-20% degradation. If significant degradation is observed, the impurities should be flagged for identification by LC-MS.

Data Interpretation and Reporting

Hypothetical Batch Analysis Summary

The following table summarizes data that would be generated for a typical batch, adhering to ICH reporting standards.[5]

Peak No.Retention Time (min)Area %SpecificationStatusComments
14.520.08%≤ 0.10%IdentifiedStarting Material X
26.8999.65%≥ 99.0%API (2,1,3-Benzoxadiazol-5-ylmethyl)amine HCl
39.150.12%≤ 0.15%IdentifiedProcess Impurity Y
411.340.06%ReportUnidentifiedRRT ~1.65
Total 99.91%
Purity 99.65%

Note: Results below 1.0% are reported to two decimal places as per ICH Q3A(R2) guidelines.[5][7]

Final Purity Assignment

The final purity value is a mass balance calculation that accounts for all components of the bulk powder:

Purity (%) = [100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Residue)] x Assay (%)

Where the Assay (%) is typically determined by a titrimetric method or by HPLC against a certified reference standard.

Conclusion

The purity analysis of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride is a multi-faceted process that demands a scientifically rigorous and integrated strategy. A simple area percent value from a single chromatogram is insufficient. True analytical integrity is achieved through the thoughtful application of orthogonal techniques, including separation science (HPLC, GC), spectroscopy (MS, NMR), and other fundamental tests (Karl Fischer, TGA). This approach, grounded in a deep understanding of the molecule's chemistry and guided by the regulatory framework of the ICH, ensures that the material is of the requisite quality for its intended use in research and development. By implementing such a self-validating analytical system, scientists can proceed with confidence in the integrity of their data and the safety of their downstream applications.

References

  • Separation of 2,1,3-Benzothiadiazole on Newcrom R1 HPLC column. SIELC Technologies.
  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry.
  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
  • (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride, 95% Purity. CP Lab Safety.
  • (2,1,3-benzoxadiazol-5-ylmethyl)amine hydrochloride. CymitQuimica.
  • Theoretical Studies of 2,1,3-Benzoxadiazole Deriv
  • Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds.
  • Guideline for Impurities in New Active Pharmaceutical Ingredient. Medicines Control Agency, The Gambia.
  • Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection. MDPI.
  • Spectroscopic Analysis of Benzoxazole Derivatives: Applic
  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology.
  • Novel bioactive Benzoxadiazole Derivatives on Comput
  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH.
  • Q3B(R2) Impurities in New Drug Products Guideline. ICH.
  • Q3B(R2) Impurities in New Drug Products. European Medicines Agency (EMA).
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.

Sources

Foundational

Commercial availability of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride

An In-depth Technical Guide to (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride: Commercial Availability, Synthesis, and Applications Introduction: The Benzofurazan Scaffold in Modern Research The 2,1,3-benzoxadiazole...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride: Commercial Availability, Synthesis, and Applications

Introduction: The Benzofurazan Scaffold in Modern Research

The 2,1,3-benzoxadiazole, commonly known as benzofurazan, is a bicyclic heterocyclic scaffold of significant interest in contemporary chemical and biological research. Its unique electronic properties, arising from the fusion of a benzene ring with a 1,2,5-oxadiazole ring, impart a range of valuable characteristics. Notably, benzofurazan derivatives are recognized for their utility as fluorophores, often employed as environmentally sensitive probes and labels for biomolecules.[1] Furthermore, this scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2]

This guide provides a detailed technical overview of a specific benzofurazan derivative, (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride . We will delve into its commercial availability, propose a logical synthetic pathway for its preparation, and explore its potential applications for researchers, scientists, and drug development professionals. It is crucial to distinguish this primary amine from its more frequently cataloged N-methylated analog, (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride, as the presence of a primary amine offers distinct synthetic possibilities.

Chemical Identity and Physicochemical Properties

A clear definition of the molecule is the foundation of any research endeavor. The key identifiers and properties of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride are summarized below.

PropertyValueSource
IUPAC Name (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride-
CAS Number 1108713-69-4[3]
Molecular Formula C₇H₈ClN₃O[3]
Molecular Weight 185.61 g/mol [3]
Canonical SMILES C1=CC2=NON=C2C=C1CN.Cl-
InChI Key TWAQHHLKDBXSOZ-UHFFFAOYSA-N[3]
Physical Form Solid[3]
Purity Typically ≥95.0%[3]

Commercial Availability and Procurement

The acquisition of high-quality starting materials is a critical first step in any research workflow. While not as ubiquitously stocked as some common reagents, (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride is available from specialized chemical suppliers. Researchers should note that this compound is intended for laboratory use only.[3][4]

Table 1: Commercial Suppliers of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride (CAS: 1108713-69-4)

SupplierBrand/Catalog No.PurityAvailable Quantity
CymitQuimicaFluorochem 10-F35865395.0%250mg

For researchers with flexibility in their molecular design, the N-methylated analog is more widely available and may serve as a suitable alternative or comparative compound.

Table 2: Commercial Suppliers of the N-Methylated Analog, (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride (CAS: 1262770-98-8)

SupplierBrand/Catalog No.PurityAvailable Quantity
Sigma-AldrichAldrichCPR CBR01018-1 g
AK Scientific, Inc.ZX-CM00309895%-
CP Lab Safety-95%1 g

Note: Purity and availability are subject to change. It is recommended to consult the supplier's website for the most current information.

Proposed Synthetic Pathway

While direct literature procedures for the synthesis of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride are not readily found, a logical and robust synthetic route can be designed based on established organic chemistry transformations. The following multi-step protocol outlines a plausible approach starting from commercially available 5-methyl-2,1,3-benzoxadiazole.

Experimental Workflow Diagram

Synthetic Pathway Figure 1. Proposed Synthesis of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride A 5-Methyl-2,1,3-benzoxadiazole (Starting Material) B 5-(Bromomethyl)-2,1,3-benzoxadiazole (Intermediate 1) A->B  NBS, AIBN  CCl₄, Reflux C 2-((2,1,3-Benzoxadiazol-5-yl)methyl)isoindoline-1,3-dione (Intermediate 2) B->C  Potassium Phthalimide  DMF, 80°C D (2,1,3-Benzoxadiazol-5-ylmethyl)amine (Free Base) C->D  Hydrazine Hydrate  EtOH, Reflux E (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride (Final Product) D->E  HCl in Dioxane  Et₂O, 0°C

Caption: A plausible multi-step synthetic route from a commercially available precursor.

Step-by-Step Protocol and Scientific Rationale

Step 1: Benzylic Bromination

  • Reaction: 5-Methyl-2,1,3-benzoxadiazole → 5-(Bromomethyl)-2,1,3-benzoxadiazole

  • Protocol:

    • To a solution of 5-methyl-2,1,3-benzoxadiazole (1.0 eq) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq).

    • Add a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq).

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and filter off the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

  • Rationale: This is a standard Wohl-Ziegler reaction for the free-radical bromination of a benzylic methyl group. CCl₄ is a classic solvent for this transformation, and AIBN serves as a reliable radical initiator. NBS is chosen as the bromine source because it allows for a low, controlled concentration of Br₂, minimizing side reactions.

Step 2: Gabriel Synthesis for Primary Amine Introduction

  • Reaction: 5-(Bromomethyl)-2,1,3-benzoxadiazole → 2-((2,1,3-Benzoxadiazol-5-yl)methyl)isoindoline-1,3-dione

  • Protocol:

    • Dissolve the brominated intermediate (1.0 eq) in dimethylformamide (DMF).

    • Add potassium phthalimide (1.2 eq) to the solution.

    • Heat the mixture to 80°C and stir for several hours, monitoring by TLC.

    • Upon completion, cool the reaction and pour it into ice water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum.

  • Rationale: The Gabriel synthesis is a classic and highly effective method for preparing primary amines from alkyl halides.[5] It utilizes the phthalimide anion as an ammonia surrogate, which undergoes an Sₙ2 reaction with the electrophilic benzylic bromide. This method prevents the over-alkylation that can occur with direct amination using ammonia.

Step 3: Deprotection to Yield the Free Amine

  • Reaction: 2-((2,1,3-Benzoxadiazol-5-yl)methyl)isoindoline-1,3-dione → (2,1,3-Benzoxadiazol-5-ylmethyl)amine

  • Protocol:

    • Suspend the phthalimide-protected intermediate (1.0 eq) in ethanol (EtOH).

    • Add hydrazine hydrate (1.5 eq).

    • Heat the mixture to reflux. A thick precipitate of phthalhydrazide will form.

    • After cooling, acidify the mixture with dilute HCl to protonate the desired amine and filter off the solid phthalhydrazide.

    • Basify the filtrate with an aqueous base (e.g., NaOH) to a pH > 12 and extract the free amine into an organic solvent like dichloromethane or ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free base.

  • Rationale: The Ing-Manske procedure, using hydrazine, is the standard method for cleaving the phthalimide group. Hydrazine attacks the carbonyl carbons, leading to the formation of a stable six-membered phthalhydrazide ring and liberating the desired primary amine.

Step 4: Salt Formation

  • Reaction: (2,1,3-Benzoxadiazol-5-ylmethyl)amine → (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride

  • Protocol:

    • Dissolve the purified free amine in a minimal amount of a suitable solvent like diethyl ether (Et₂O) or ethyl acetate.

    • Cool the solution in an ice bath (0°C).

    • Slowly add a solution of hydrogen chloride in a non-protic solvent (e.g., 4M HCl in 1,4-dioxane, 1.1 eq) dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Rationale: Converting the amine to its hydrochloride salt significantly improves its stability, shelf-life, and handling characteristics. Amines are often oils or low-melting solids and can be susceptible to air oxidation; the crystalline salt form mitigates these issues.

Potential Applications in Scientific Research

The primary amine functionality makes (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride a versatile building block for further chemical modification. Its utility stems from both the reactive amine handle and the intrinsic properties of the benzofurazan core.

Use as a Fluorophore and Chemical Probe

The 2,1,3-benzoxadiazole core is a well-established fluorophore.[1] This compound can be used as a starting point to synthesize fluorescent probes. The primary amine can be acylated, sulfonated, or used in reductive amination to covalently attach the benzofurazan moiety to a molecule of interest, such as a peptide, a drug candidate, or a ligand, enabling its detection and quantification via fluorescence-based techniques like HPLC with fluorescence detection or fluorescence microscopy.

Building Block in Medicinal Chemistry

As a primary amine, this molecule serves as a versatile synthon for constructing more complex molecules in drug discovery programs. It can participate in a wide array of chemical reactions to build libraries of compounds for screening.

Synthetic Utility Figure 2. Synthetic Versatility of the Primary Amine A (2,1,3-Benzoxadiazol-5-ylmethyl)amine (Core Building Block) B Amides A->B  R-COCl or  R-COOH, Coupling Agent C Sulfonamides A->C  R-SO₂Cl, Base D Secondary Amines A->D  R'-CHO, NaBH(OAc)₃  (Reductive Amination) E Ureas / Thioureas A->E  Isocyanates or  Isothiocyanates

Caption: The primary amine enables diverse derivatization pathways for drug discovery.

Safety and Handling

While a specific Safety Data Sheet (SDS) for (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride is not widely available, data from the closely related N-methylated analog can provide guidance, though caution is advised.

  • Hazard Classifications (for the N-methylated analog): Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Serious Eye Damage (Category 1); Specific target organ toxicity - single exposure (Category 3), Respiratory system.[6][7]

  • Signal Word: Danger[6]

  • Hazard Statements (for the N-methylated analog): H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[6][7]

  • Precautionary Measures:

    • P261: Avoid breathing dust.[7]

    • P280: Wear protective gloves, eye protection, and face protection.[7]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Keep the container tightly closed.

  • Storage: Store in a cool, dry place, locked up and away from incompatible materials.[7]

Conclusion

(2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride is a specialized chemical reagent with significant potential for researchers in medicinal chemistry and chemical biology. While its commercial availability is more limited than its N-methylated counterpart, it can be procured from select suppliers or prepared via a logical, multi-step synthesis. The presence of a reactive primary amine, combined with the fluorescent properties of the benzofurazan core, makes it a valuable building block for creating novel chemical probes and diverse compound libraries for drug discovery. As with all laboratory chemicals, appropriate safety precautions must be taken during its handling and use.

References

  • (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride, 95% Purity, C8H10ClN3O, 1 gram. CP Lab Safety. [Link]

  • (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride. Amerigo Scientific. [Link]

  • Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. MDPI. [Link]

  • Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. [Link]

  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. [Link]

  • Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). PubMed Central. [Link]

  • Contact Information for Unemployment Insurance. EDD. [Link]

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[6][8]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. PubMed Central. [Link]

Sources

Exploratory

Foreword: The Benzoxadiazole Scaffold – A Nexus of Photophysics and Reactivity

An In-depth Technical Guide to the Physical and Chemical Characteristics of Benzoxadiazole Derivatives In the landscape of heterocyclic chemistry, few scaffolds offer the unique confluence of electronic, photophysical, a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Characteristics of Benzoxadiazole Derivatives

In the landscape of heterocyclic chemistry, few scaffolds offer the unique confluence of electronic, photophysical, and reactive properties embodied by the 2,1,3-benzoxadiazole (also known as benzofurazan) core.[1] This bicyclic, aromatic system is not merely a static building block; it is an electronically-deficient and environmentally-sensitive lynchpin that has become indispensable in the design of advanced fluorescent probes, chemosensors, and pharmacologically active agents.[2][3][4] Its compact, planar structure and tunable characteristics have positioned it as a privileged scaffold for researchers at the interface of chemistry, biology, and materials science.[1][5]

This guide moves beyond a mere recitation of facts to provide a deeper understanding of the causality that governs the behavior of benzoxadiazole derivatives. We will explore the fundamental electronic properties that give rise to their remarkable photophysical behavior, dissect the chemical reactivity that enables their versatile application, and provide field-proven protocols for their synthesis and characterization. This document is intended for the practicing scientist—to serve not just as a reference, but as a strategic manual for harnessing the full potential of this exceptional molecular framework.

The Electronic Core: Understanding the Foundation

The utility of the benzoxadiazole scaffold is rooted in its intrinsic electronic nature. The fusion of a benzene ring with an electron-deficient oxadiazole ring creates a system with distinct and highly exploitable properties.

Electron-Accepting Character

The benzoxadiazole unit is a potent electron-acceptor (A).[6] This characteristic is central to its function in many advanced materials and probes. By chemically linking the benzoxadiazole core to electron-donating (D) groups, often through a π-conjugated bridge, researchers can construct sophisticated D-π-A systems.[1][7] This molecular architecture facilitates an intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is directly responsible for many of the scaffold's most useful photophysical properties, including its large Stokes shifts and environmental sensitivity.[1][7]

Structural & Computational Insights

The flat, bicyclic conjugated structure of benzoxadiazole is critical to its fluorescence.[1] Modern computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have become essential tools for predicting the behavior of these derivatives.[8][9] These theoretical approaches allow for the accurate modeling of molecular geometries, the calculation of frontier molecular orbital energies (HOMO/LUMO), and the simulation of absorption and emission spectra, providing a predictive framework for designing new derivatives with tailored properties.[8][10][11][12]

Caption: Core structure of 2,1,3-benzoxadiazole.

Photophysical Characteristics: The Language of Light

The most celebrated feature of benzoxadiazole derivatives is their ability to interact with light. Their properties are not fixed but are exquisitely sensitive to their chemical structure and local environment, making them powerful reporters of molecular events.

Absorption and Emission

Benzoxadiazole derivatives typically exhibit strong absorption in the visible region of the spectrum, arising from π-π* electronic transitions.[1][13] For example, D-π-A systems based on this core can have absorption maxima around 419 nm.[1][7] Following excitation, they fluoresce intensely, often in the blue-green region (e.g., 494-498 nm), though this is highly dependent on the specific substituents and solvent.[1][13]

Solvatochromism and Environmental Sensitivity

A hallmark of these fluorophores is their solvatochromism—a change in absorption or emission color in response to solvent polarity.[14] As solvent polarity increases, both the absorption and emission maxima typically undergo a bathochromic (red) shift.[14] This sensitivity to the local dielectric environment is a direct consequence of the ICT state and is the reason why NBD-based probes are so effective for reporting on changes in their immediate surroundings, such as binding to a hydrophobic pocket in a protein.

Fluorogenic Behavior: From Darkness to Light

Perhaps the most powerful application of this scaffold comes from fluorogenic derivatives like 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl). By itself, NBD-Cl is essentially non-fluorescent.[15][16] However, upon reaction with a nucleophile, such as the primary or secondary amine of an amino acid, a highly fluorescent product is formed.[15][17] This "turn-on" response provides an extremely high signal-to-noise ratio, making NBD-Cl an invaluable reagent for derivatizing and quantifying biomolecules.[16]

reagent NBD-Cl (Non-Fluorescent) product NBD-Amine Adduct (Highly Fluorescent) reagent->product + Amine analyte Amine (R-NH2) (Non-Fluorescent) light_out Emission Light (λem) product->light_out light_in Excitation Light (λex) light_in->product

Caption: Fluorogenic activation of NBD-Cl upon reaction with an amine.

Quantitative Photophysical Data

The selection of a specific derivative for an application depends critically on its quantitative photophysical parameters.

Derivative FamilyTypical λex (nm)Typical λem (nm)Stokes Shift (nm)Quantum Yield (Φ)Key Feature
D-π-A-π-D Systems [1][7]~419~496~77~0.5 (in CHCl₃)High quantum yield, large Stokes shift.
NBD-Primary Amine ~465~535~70~0.3 (in MeOH), <0.01 in waterFluorogenic, environmentally sensitive.
NBD-Secondary Amine ~485~540~55<0.1 (in MeOH), very low in waterReacts with secondary amines like proline.
4-Amino-NBDs [14]443 - 499516 - 58460 - 850.04 - 0.95Highly solvatochromic; yield drops in polar solvents.

Chemical Reactivity and Synthetic Strategy

The chemical versatility of the benzoxadiazole core allows for its tailored incorporation into complex molecular architectures. Understanding its reactivity is key to its synthesis and functionalization.

Synthesis of the Core and Key Precursors

A common pathway to the benzoxadiazole scaffold begins with the cyclization of 2-nitroaniline, followed by the reduction of the resulting N-oxide.[13] For creating probes and more complex structures, a key synthetic intermediate is 4,7-dibromo-2,1,3-benzoxadiazole. This is achieved through the selective bromination of the parent heterocycle and serves as a versatile platform for introducing new functionalities via cross-coupling reactions, such as the Sonogashira coupling.[1][13]

start 2,1,3-Benzoxadiazole bromo 4,7-Dibromo-2,1,3-benzoxadiazole start->bromo Bromination final D-π-A-π-D Derivative bromo->final Sonogashira Coupling acetylene Terminal Aryl Acetylene acetylene->final

Caption: Synthetic pathway for D-π-A derivatives via bromination.

Nucleophilic Aromatic Substitution (SNAr)

The reactivity of derivatives like NBD-Cl is dominated by the SNAr mechanism.[18] The potent electron-withdrawing effect of the nitro group at position 7, combined with the inherent electron deficiency of the heterocyclic ring, makes the chlorine atom at position 4 an excellent leaving group. This position is readily attacked by nucleophiles such as primary and secondary amines or thiols.[18][19] This reaction is typically performed in a basic medium to deprotonate the nucleophile, thereby increasing its reactivity.[18] This predictable and robust reactivity is the foundation of NBD-Cl's utility as a labeling agent.

Self-Validating Experimental Protocols

Scientific integrity demands that experimental protocols are robust and self-validating. The following workflows are designed to provide reliable characterization of novel benzoxadiazole derivatives.

Protocol 1: Comprehensive Spectroscopic Characterization

This workflow ensures the structural identity and purity of a newly synthesized derivative.

start Purified Solid Derivative ms HRMS Analysis (Confirms Molecular Formula) start->ms ftir FTIR Spectroscopy (Confirms Functional Groups) start->ftir nmr 1H & 13C NMR (Confirms Connectivity & Structure) start->nmr end Structurally Confirmed & Characterized Compound ms->end ftir->end uv UV-Vis & Fluorescence (Determines Photophysical Properties) nmr->uv uv->end

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of Environmentally-Sensitive Fluorescent Probes from (2,1,3-Benzoxadiazol-5-ylmethyl)amine

Audience: Researchers, scientists, and drug development professionals engaged in chemical biology, molecular imaging, and analytical chemistry. Abstract: This guide provides a comprehensive technical overview and a detai...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in chemical biology, molecular imaging, and analytical chemistry.

Abstract: This guide provides a comprehensive technical overview and a detailed, field-proven protocol for the synthesis of fluorescent probes by labeling primary amines with 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl). While using (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride as a model primary amine, the principles and methodologies described herein are broadly applicable for the fluorescent tagging of various amine-containing molecules. We delve into the underlying reaction mechanism, provide step-by-step instructions for synthesis and purification, and discuss the applications of the resulting NBD-based probes in research and drug development.

Scientific Foundation & Strategic Overview

The 2,1,3-benzoxadiazole (benzofurazan) scaffold is the core of the nitrobenzoxadiazole (NBD) family of fluorophores.[1][2][3] These dyes are exceptionally valuable in biological and pharmaceutical research for several key reasons:

  • Fluorogenic Nature: Reagents like 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and its more reactive counterpart, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), are themselves virtually non-fluorescent.[4][5] They undergo a chemical reaction with primary or secondary amines to form highly fluorescent adducts, minimizing background signal from unreacted reagents.[6]

  • Environmental Sensitivity: The fluorescence emission profile (both intensity and wavelength) of NBD-amine adducts is highly sensitive to the polarity of the local environment.[6][7] This property can be exploited to probe ligand-receptor binding events, protein conformational changes, or the partitioning of a labeled drug into cellular membranes. Fluorescence is often significantly lower in aqueous environments compared to nonpolar media.[8]

  • Compact Size: The small size of the NBD group is less likely to sterically hinder the biological activity of the molecule it labels compared to larger fluorophores, making it an excellent choice for creating functional probes of drugs, peptides, and other biomolecules.[2]

This protocol focuses on the synthesis of a fluorescent probe via a nucleophilic aromatic substitution (SNAr) reaction, where the primary amine of our starting material, (2,1,3-Benzoxadiazol-5-ylmethyl)amine, acts as a nucleophile. It attacks the electron-deficient aromatic ring of NBD-Cl, displacing the chloride leaving group.[9][10] This reaction is robust, high-yielding, and forms the basis for a vast range of fluorescent labeling applications.[11]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The core of the synthesis is the SNAr reaction. The process can be broken down into three key stages, which explains the experimental choices outlined in the protocol below.

  • Amine Deprotonation (Activation): The starting material, (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride, is a salt. The primary amine is protonated (-NH₃⁺), rendering it non-nucleophilic. The addition of a mild base (e.g., sodium bicarbonate, triethylamine) is a critical first step to neutralize the hydrochloride and generate the free amine (-NH₂), which is the active nucleophilic species required for the reaction.[9][12]

  • Nucleophilic Attack and Intermediate Formation: The electron-rich free amine attacks the electron-deficient C4 position of the NBD-Cl ring (the carbon bearing the chlorine atom). The strong electron-withdrawing effect of the nitro group and the benzoxadiazole ring system makes this position highly susceptible to nucleophilic attack. This forms a transient, negatively charged intermediate known as a Meisenheimer complex, which is often responsible for a distinct red-brown coloration in the reaction mixture.[12]

  • Rearomatization (Leaving Group Expulsion): The stable aromatic system is regenerated through the expulsion of the chloride ion, which is a good leaving group. This final step yields the stable, fluorescent NBD-amine adduct.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine (R-CH₂-NH₂) Free Amine (Nucleophile) Meisenheimer Meisenheimer Complex (Transient, Colored) Amine->Meisenheimer Nucleophilic Attack NBDCl NBD-Cl (Electrophile) NBDCl->Meisenheimer Product NBD-Amine Adduct (Fluorescent) Meisenheimer->Product Leaving Group Expulsion Chloride Cl⁻ (Leaving Group) Meisenheimer->Chloride

Caption: The SNAr mechanism for labeling amines with NBD-Cl.

Detailed Synthesis and Purification Protocol

This protocol is designed to be a self-validating system. Successful execution and characterization confirm the integrity of the process.

Part A: Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
(2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride≥97%Commercial SourceAmine-containing molecule to be labeled
4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)≥98%Biotium, AAT BioquestFluorogenic labeling reagent
Sodium Bicarbonate (NaHCO₃) or Triethylamine (TEA)Reagent GradeStandard SupplierBase for deprotonation of the amine salt
Ethanol (200 proof) or AcetonitrileAnhydrousStandard SupplierReaction Solvent
Ethyl AcetateHPLC GradeStandard SupplierExtraction Solvent
HexanesHPLC GradeStandard SupplierChromatography Eluent
Silica Gel60 Å, 230-400 meshStandard SupplierStationary phase for column chromatography
Deionized WaterType IIn-houseAqueous phase for extraction
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeStandard SupplierDrying agent
TLC PlatesSilica gel 60 F₂₅₄Standard SupplierReaction monitoring
Part B: Step-by-Step Synthesis Procedure
  • Reactor Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride (1.0 eq, e.g., 100 mg).

  • Amine Deprotonation: Add anhydrous ethanol (15 mL). To this suspension, add sodium bicarbonate (2.5 eq). Causality Note: An excess of this mild base ensures complete deprotonation of the amine salt to generate the nucleophilic free amine. Stir the mixture at room temperature for 15 minutes.

  • Reagent Addition: In a separate vial, dissolve NBD-Cl (1.1 eq) in anhydrous ethanol (5 mL). Add this solution dropwise to the stirring amine mixture. The flask should be protected from light by wrapping it in aluminum foil, as NBD derivatives can be photolabile.

  • Reaction Conditions: Fit the flask with a condenser and heat the mixture to 45-50°C. Causality Note: Gentle heating increases the reaction rate without promoting significant side reactions or degradation of the NBD moiety.

  • Reaction Monitoring: Allow the reaction to proceed for 4-6 hours. Monitor the progress by Thin-Layer Chromatography (TLC) every hour.

    • TLC System: 30% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm and 365 nm).

    • Interpretation: The starting NBD-Cl spot should gradually be consumed, and a new, brightly colored (yellow-orange) and fluorescent spot corresponding to the product should appear at a lower Rf value. The reaction is complete when the NBD-Cl spot is no longer visible.

  • Quenching and Solvent Removal: Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Liquid-Liquid Extraction: Redissolve the resulting solid residue in ethyl acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 20 mL) to remove sodium bicarbonate and other inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate to dryness under reduced pressure to yield the crude product as a yellow-orange solid.

Part C: Purification by Column Chromatography

Purification is essential to remove any unreacted starting material and byproducts.[13][14]

  • Column Packing: Prepare a silica gel column using a slurry method with a 10% ethyl acetate in hexanes mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes, starting from 10% and gradually increasing to 40%. The bright yellow-orange band corresponding to the desired product should be collected.

  • Fraction Analysis: Collect fractions and analyze them by TLC to pool the pure product fractions.

  • Final Step: Combine the pure fractions and remove the solvent via rotary evaporation to yield the purified NBD-labeled probe. Store the final product at -20°C, protected from light and moisture.[15]

Caption: Experimental workflow for the synthesis and purification of the NBD-amine probe.

Characterization and Data

Proper characterization is non-negotiable for validating the synthesis.

  • Structural Verification:

    • ¹H and ¹³C NMR: Confirms the covalent bond formation and the overall structure of the new molecule.

    • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the elemental composition.

  • Photophysical Properties:

    • UV-Visible Spectroscopy: The NBD-amine adduct will have a characteristic long-wavelength absorption peak around 465-485 nm.[5][7]

    • Fluorescence Spectroscopy: Excite at the absorption maximum to record the emission spectrum. The emission maximum is typically around 530-540 nm.[4][5] Note the solvent used, as spectra are highly solvent-dependent.[7]

PropertyNBD-Cl[5]NBD-F[4]Expected NBD-Amine Adduct[5][7]
Molecular Weight 199.55 g/mol 183.10 g/mol ~333.3 g/mol
Appearance Yellow SolidYellow SolidOrange/Brown Solid
Fluorescence Non-fluorescentNon-fluorescentStrong (Green-Yellow Emission)
Typical λEx (in MeOH) N/AN/A~465 nm
Typical λEm (in MeOH) N/AN/A~535 nm

Applications in Research & Drug Development

The synthesized fluorescent probe, bearing the NBD fluorophore, is now a powerful tool for a variety of advanced applications.

  • Cellular Imaging and Tracking: The probe can be used in fluorescence microscopy to visualize the uptake and subcellular localization of the parent molecule. The environment-sensitive nature of the NBD dye can provide insights into whether the molecule has entered the lipid environment of cell membranes or is present in the aqueous cytoplasm.[16][17]

  • Probing Drug-Target Interactions: If the parent amine is a drug candidate, the fluorescently labeled version can be used in binding assays. A change in the fluorescence signal (e.g., an increase in intensity or a blue-shift in the emission wavelength) upon binding to a target protein can be used to quantify binding affinity and kinetics.[16]

  • High-Throughput Screening (HTS): Fluorescent probes are instrumental in developing HTS assays for drug discovery. For example, a probe could be used in a competitive binding assay to screen compound libraries for molecules that displace the probe from its target.

  • Analytical Derivatization: While this protocol describes a preparative synthesis, the same reaction is widely used on an analytical scale to derivatize primary and secondary amines for highly sensitive detection in HPLC with fluorescence detection, enabling quantification down to the femtomole level.[4][18][19]

By following this detailed guide, researchers can reliably synthesize custom NBD-labeled fluorescent probes, transforming non-fluorescent molecules of interest into powerful tools for biological and pharmaceutical investigation.

References

  • Wikipedia. 4-Fluoro-7-nitrobenzofurazan. [Link]

  • Al-Sabti, O. A., et al. (2019). Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of L-ornithine. RSC Advances. [Link]

  • El-Kosasy, A. M., et al. (2011). Application of NBD-Cl for the determination of amines and amino acids using HPLC. ResearchGate. [Link]

  • Povar, I., et al. (2015). Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines. PubMed. [Link]

  • Yuan, L., et al. (2019). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. PubMed Central. [Link]

  • ResearchGate. Reaction mechanism between NBD-Cl and three examples of nucleophiles. [Link]

  • Kühnel, K., et al. (2023). Synthesis and Purification of Lipid-conjugated Fluorescent pH Sensors. PubMed Central. [Link]

  • Bio-Synthesis Inc. NBD Fluorescent Dye Oligonucleotide Labeling. [Link]

  • Kim, H., et al. (2024). Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy. PubMed Central. [Link]

  • ResearchGate. Application of NBD-F for the determination of amines, amino acids and.... [Link]

  • Liu, Z., et al. (2021). NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel. Frontiers in Chemistry. [Link]

  • Kim, S., et al. (2022). Natural-product-based fluorescent probes: recent advances and applications. PubMed Central. [Link]

  • ResearchGate. New NBD-based fluorescent probes for biological thiols. [Link]

  • Constantinescu, T., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC. [Link]

  • Wang, R., et al. (2018). An NBD tertiary amine is a fluorescent quencher and/or a weak green-light fluorophore in H2S-specific probes. Organic & Biomolecular Chemistry. [Link]

  • de Oliveira, A. C., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. National Institutes of Health. [Link]

  • ResearchGate. Application of NBD-Labeled Lipids in Membrane and Cell Biology. [Link]

  • Ionescu, M. A., et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. National Institutes of Health. [Link]

Sources

Application

Anwendungshinweise und Protokolle: Derivatisierung von (2,1,3-Benzoxadiazol-5-ylmethyl)amin Hydrochlorid für die hochauflösende Fluoreszenzmikroskopie

Verfasser: Dr. Eva Reinhardt, Senior Application Scientist Datum: 17.

Author: BenchChem Technical Support Team. Date: January 2026

Verfasser: Dr. Eva Reinhardt, Senior Application Scientist Datum: 17. Januar 2026 Abteilung: Abteilung für Sondenentwicklung und zelluläre Bildgebung

Einleitung: Das Potenzial von Benzoxadiazol als Fluorophor-Grundgerüst

(2,1,3-Benzoxadiazol-5-ylmethyl)amin, oft auch als NBD-Amin bezeichnet (Nitrobenzoxadiazol), ist ein wertvolles Ausgangsmaterial für die Synthese maßgeschneiderter fluoreszierender Sonden. Sein Kern, das Benzoxadiazol-Gerüst, ist ein umgebungssensitiver Fluorophor, dessen Emissionsprofil sich in Abhängigkeit von der Polarität des Lösungsmittels verschiebt. Diese Eigenschaft, kombiniert mit einer relativ kleinen Molekülgröße, minimiert sterische Hinderungen und macht es zu einem idealen Kandidaten für die Markierung von Biomolekülen in lebenden Zellen.

Die primäre Aminogruppe am Methyl-Substituenten ist der Schlüssel zur chemischen Vielseitigkeit. Sie dient als reaktiver "Griff", der eine kovalente Anbindung an eine Vielzahl von Zielmolekülen ermöglicht, darunter Proteine, Peptide, Lipide oder niedermolekulare Wirkstoffe. Durch eine gezielte Derivatisierung kann dieses unspezifische Fluorophor in eine hochspezifische Sonde umgewandelt werden, die es Forschern ermöglicht, die subzelluläre Lokalisierung, den Transport und die Interaktionen ihrer Zielmoleküle mit hoher Präzision zu visualisieren.

Diese Anleitung beschreibt die fundamentalen chemischen Strategien und detaillierte Protokolle zur Derivatisierung von (2,1,3-Benzoxadiazol-5-ylmethyl)amin Hydrochlorid und zur anschließenden Charakterisierung und Anwendung der resultierenden Konjugate in der Fluoreszenzmikroskopie.

Chemische Grundlagen der Derivatisierung

Die primäre aliphatische Aminogruppe (-CH₂NH₂) des Ausgangsmoleküls ist ein potentes Nukleophil und somit prädestiniert für eine Reihe von Konjugationsreaktionen. Die Wahl der Reaktion hängt von der funktionellen Gruppe des Zielmoleküls ab.

Häufigste Strategien:

  • Acylierung mit aktivierten Estern (z.B. NHS-Estern): Dies ist die am weitesten verbreitete Methode zur Markierung von Proteinen oder anderen Molekülen, die eine Carbonsäuregruppe tragen. Die Carbonsäure wird zunächst zu einem N-Hydroxysuccinimid (NHS)-Ester aktiviert, der dann effizient mit der Aminogruppe des Fluorophors zu einer stabilen Amidbindung reagiert.

  • Sulfonylierung mit Sulfonylchloriden: Ähnlich der Acylierung reagieren Sulfonylchloride mit der Aminogruppe zu einer äußerst stabilen Sulfonamidbindung.

  • Reduktive Aminierung mit Aldehyden/Ketonen: Diese Methode bildet eine initiale Schiff-Base zwischen der Aminogruppe des Fluorophors und einer Carbonylgruppe des Zielmoleküls. Diese instabile Bindung wird anschließend durch ein Reduktionsmittel (z.B. Natriumcyanoborhydrid, NaBH₃CN) zu einer stabilen sekundären Aminbindung reduziert.

Diagramm 1: Allgemeiner Arbeitsablauf der Derivatisierung

G cluster_prep Vorbereitung cluster_reaction Derivatisierung cluster_purification Aufreinigung & Analyse cluster_application Anwendung A Startmaterial (2,1,3-Benzoxadiazol- 5-ylmethyl)amin HCl D Konjugationsreaktion (z.B. Acylierung) A->D B Zielmolekül (z.B. Protein, Peptid, Wirkstoff) C Aktivierung des Zielmoleküls (z.B. zu NHS-Ester) B->C C->D E Aufreinigung (HPLC, Säulenchrom.) D->E F Charakterisierung (MS, Spektroskopie) E->F G Zell-Labeling F->G H Fluoreszenz- mikroskopie G->H G R_COOH Molekül-X-COOH (Carbonsäure) NHS_Ester Molekül-X-CO-NHS (Aktivierter NHS-Ester) R_COOH->NHS_Ester Aktivierung reagent1 + EDC/NHS Amide_Product Molekül-X-CO-NH-Benzoxadiazol (Stabile Amidbindung) NHS_Ester->Amide_Product Kopplung reagent2 + Benzoxadiazol-NH₂ - NHS NBD_NH2 Benzoxadiazol-NH₂ (freies Amin)

Method

Application Notes &amp; Protocols: (2,1,3-Benzoxadiazol-5-ylmethyl)amine Hydrochloride as a Privileged Building Block for Novel Kinase Inhibitors

Introduction: The Rationale for Targeting Kinases and the Emergence of the Benzoxadiazole Scaffold Protein kinases are fundamental regulators of cellular signaling, catalyzing the transfer of a phosphate group from ATP t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Kinases and the Emergence of the Benzoxadiazole Scaffold

Protein kinases are fundamental regulators of cellular signaling, catalyzing the transfer of a phosphate group from ATP to specific protein substrates.[1] This process of phosphorylation acts as a molecular switch, controlling a vast array of cellular functions including growth, proliferation, differentiation, and apoptosis.[1] Consequently, dysregulation of kinase activity is a hallmark of numerous pathologies, most notably cancer, where aberrant signaling pathways drive uncontrolled cell proliferation and survival.[1] This has established protein kinases as one of the most critical classes of therapeutic targets in modern drug discovery.

The 2,1,3-benzoxadiazole (also known as benzofurazan) ring system has emerged as a "privileged scaffold" in medicinal chemistry. Its derivatives are noted for a wide spectrum of biological activities, including potential as anticancer agents.[2][3] The unique electronic properties of the benzoxadiazole moiety, coupled with its rigid, planar structure, allow it to engage in various non-covalent interactions within the ATP-binding pocket of kinases, such as hydrogen bonding, π-π stacking, and hydrophobic interactions.[4] This makes it an attractive core or substituent for the design of potent and selective kinase inhibitors. This application note provides a detailed guide for researchers on the utilization of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride, a key building block for synthesizing novel kinase inhibitors.

Physicochemical Properties of the Building Block

(2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride is a primary amine building block that serves as a versatile synthon for introducing the benzoxadiazole moiety into target molecules. Its hydrochloride salt form enhances stability and solubility in polar solvents, facilitating its use in various reaction conditions.

PropertyValueReference
Chemical Name (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride[5]
Molecular Formula C₇H₈ClN₃O[5]
Molecular Weight 185.61 g/mol [5]
Appearance Solid[5]
Purity ≥95.0%[5]
InChI Key TWAQHHLKDBXSOZ-UHFFFAOYSA-N[5]
CAS Number 1108713-69-4[4]

Strategic Application in Kinase Inhibitor Synthesis

The primary amine functionality of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride makes it an ideal nucleophile for various coupling reactions. A common and highly effective strategy in kinase inhibitor synthesis is the formation of an amide bond by coupling the amine with a carboxylic acid-functionalized heterocyclic core.[6] Another prevalent method is nucleophilic aromatic substitution (SNAr) on an electron-deficient heteroaromatic ring, such as a dichloropyrimidine, which is a common scaffold in many FDA-approved kinase inhibitors.[7][8]

Expert Insight: The Role of the Benzoxadiazole Moiety in Kinase Binding

The incorporation of the benzoxadiazole group via this building block is not arbitrary. Structure-Activity Relationship (SAR) studies on various kinase inhibitor classes have shown that such heterocyclic systems can significantly enhance binding affinity.[9] The nitrogen and oxygen atoms of the oxadiazole ring can act as hydrogen bond acceptors, interacting with key residues in the hinge region of the kinase ATP-binding site. Furthermore, the aromatic nature of the fused ring system allows for favorable π-stacking interactions with phenylalanine or tyrosine residues often present in the active site. The 5-ylmethylamine linker provides flexibility, allowing the benzoxadiazole moiety to adopt an optimal orientation for these interactions, thereby contributing to the overall potency and selectivity of the inhibitor.

Protocol 1: Synthesis of a Representative Pyrimidine-Based Kinase Inhibitor

This protocol details a representative nucleophilic aromatic substitution (SNAr) reaction to couple (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride with a 2,4-dichloropyrimidine core, a common starting point for many kinase inhibitors targeting families like Src and Aurora kinases.[7][10]

Reaction Scheme

Synthetic Workflow reagent1 (2,1,3-Benzoxadiazol-5-ylmethyl)amine Hydrochloride product N-((2,1,3-Benzoxadiazol-5-yl)methyl)-2-chloropyrimidin-4-amine (Target Intermediate) reagent1->product DIPEA, n-Butanol Reflux, 12h reagent2 2,4-Dichloropyrimidine reagent2->product

Caption: Synthetic workflow for coupling the building block with a pyrimidine core.

Materials and Reagents
  • (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride (1.0 eq)

  • 2,4-Dichloropyrimidine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • n-Butanol (or 2-propanol)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Nitrogen or Argon atmosphere setup

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride (1.0 eq) and 2,4-Dichloropyrimidine (1.1 eq).

  • Solvent and Base Addition: Add n-Butanol to the flask to create a suspension (concentration approx. 0.1-0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture. The DIPEA acts as a non-nucleophilic base to neutralize the HCl salt and the HCl generated during the reaction.

  • Reaction: Heat the reaction mixture to reflux (approx. 118 °C for n-butanol) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be Hexane:Ethyl Acetate (e.g., 1:1 or 2:1 v/v). The product should have a different Rf value than the starting materials. The reaction is typically complete within 8-16 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to obtain the pure target compound, N-((2,1,3-Benzoxadiazol-5-yl)methyl)-2-chloropyrimidin-4-amine.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

After synthesizing a potential inhibitor, its biological activity must be evaluated. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[9] The luminescent signal is directly proportional to the amount of ADP formed and thus to kinase activity.[11]

Assay Principle

Assay Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase ADP ADP Kinase->ADP ATP ATP ATP->ADP Substrate Substrate Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Inhibitor Test Compound Inhibitor->Kinase Inhibition stop_reaction Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) convert_adp Add Kinase Detection Reagent (Converts ADP to ATP) stop_reaction->convert_adp detect_atp Luciferase Reaction convert_adp->detect_atp Light Luminescent Signal detect_atp->Light Light ∝ [ADP]

Caption: Workflow for the ADP-Glo™ luminescence-based kinase assay.

Materials
  • Kinase of interest (e.g., a member of the PI3K/Akt/mTOR pathway)

  • Kinase-specific substrate peptide

  • ATP

  • Synthesized inhibitor compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega or equivalent)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure
  • Compound Dilution: Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range. Also, prepare a DMSO-only control (vehicle control).

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.

  • Add Kinase: Add 2.5 µL of the kinase solution (diluted in Kinase Assay Buffer) to each well. Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiate Reaction: Start the kinase reaction by adding 5 µL of the substrate/ATP mixture (prepared in Kinase Assay Buffer) to each well. The optimal concentrations of substrate and ATP should be determined empirically, but a common starting point is at or near the Km for each.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization depending on the kinase's activity.

  • ADP Detection - Step 1: Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[12]

  • ADP Detection - Step 2: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides the luciferase/luciferin needed for light generation. Incubate for 30-60 minutes at room temperature.[12]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis and Interpretation
  • The luminescent signal is directly proportional to the kinase activity.

  • Plot the luminescence signal (or percent inhibition relative to the DMSO control) against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the half-maximal inhibitory concentration (IC₅₀) value. The IC₅₀ represents the concentration of inhibitor required to reduce kinase activity by 50%.

Hypothetical CompoundTarget KinaseIC₅₀ (nM)
Compound A (Example) PI3Kα25
Staurosporine (Control) PI3Kα5
Vehicle (DMSO) PI3Kα>10,000

Context: A Representative Signaling Pathway

The PI3K/Akt/mTOR pathway is a frequently dysregulated signaling cascade in cancer, making it a prime target for inhibitor development.[13][14] The benzoxadiazole-based inhibitors synthesized using the described building block could potentially target kinases within this pathway, such as PI3K, Akt, or mTOR itself.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PIP3->AKT Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Conclusion

(2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride is a high-value building block for medicinal chemists engaged in the discovery of novel kinase inhibitors. Its straightforward incorporation via robust synthetic methods, such as SNAr or amide coupling, allows for the strategic introduction of the benzoxadiazole moiety. This scaffold's ability to form key interactions within the kinase active site makes it a valuable component in the design of potent and selective therapeutics. The protocols outlined in this document provide a solid foundation for the synthesis and evaluation of new chemical entities based on this versatile building block.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
  • ResearchGate. (n.d.). Schematic representation of the PI3K/Akt/mTOR signaling and its main components. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved from [Link]

  • SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Retrieved from [Link]

  • Manchanda, P., Kumar, A., & Tiwari, R. (2021).
  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride. Retrieved from [Link]

  • CP Lab Safety. (n.d.). (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride, 95% Purity, C8H10ClN3O, 1 gram. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Liu, Y., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry, 23(3), 564-578.
  • Kim, H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7436-7453.
  • Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360.
  • Riccardi, L., et al. (2005). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. Journal of Biological Chemistry, 280(28), 26397-26405.
  • Almi, I., et al. (2018). Chemical Reactivity, Drug-Likeness and Structure Activity/Property Relationship Studies of 2,1,3-Benzoxadiazole Derivatives as Anti-Cancer Activity. Journal of Computational and Theoretical Nanoscience, 15(11), 3237-3248.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Johansson, H., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic Process Research & Development, 19(11), 1663-1666.
  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

  • Patel, K., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-142.
  • Royal Society of Chemistry. (n.d.). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. Retrieved from [Link]

  • MDPI. (2022). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Retrieved from [Link]

  • Maged, A. A., & AL-Lami, H. S. (2023). NEW METHODOLOGY TO SYNTHESIS 3- SECONDARY AMINES OF IMIDAZOBENZOTHIAZOLE DERIVATIVES WITH STUDY THEIR BIOLOGICAL ACTIVITIES. Iraqi Journal of Market Research and Consumer Protection, 15(1), 193-200.

Sources

Application

Application Notes and Protocols for Amide Coupling Reactions of (2,1,3-Benzoxadiazol-5-ylmethyl)amine Hydrochloride

Introduction: The Significance of the Benzoxadiazole Moiety in Modern Drug Discovery The 2,1,3-benzoxadiazole (also known as benzofurazan) scaffold is a privileged heterocyclic motif in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzoxadiazole Moiety in Modern Drug Discovery

The 2,1,3-benzoxadiazole (also known as benzofurazan) scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties, characterized by electron-withdrawing nature and environmental sensitivity, have led to its incorporation into a wide array of fluorescent probes, chemosensors, and pharmacologically active agents. (2,1,3-Benzoxadiazol-5-ylmethyl)amine and its derivatives serve as critical building blocks for introducing this fluorophore and pharmacophore into larger molecular architectures. The primary amine handle allows for the straightforward formation of amide bonds, one of the most fundamental and frequently utilized reactions in the synthesis of pharmaceuticals and biologically active molecules.[1]

This guide provides detailed, field-proven protocols for the efficient coupling of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride with a variety of carboxylic acids. We will delve into the mechanistic underpinnings of common coupling strategies, offering insights into reagent selection and reaction optimization. Furthermore, this document will serve as a practical resource for troubleshooting common challenges associated with the amidation of this electron-deficient heterocyclic amine.

Understanding the Fundamentals of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. This is due to the formation of a non-productive acid-base salt. To overcome this kinetic barrier, the carboxylic acid must be "activated" into a more electrophilic species that is readily attacked by the amine nucleophile. Modern amide coupling protocols rely on a variety of activating agents, each with its own mechanism, advantages, and limitations.

AmideCouplingWorkflow cluster_reactants Reactants cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate Activation Amine (2,1,3-Benzoxadiazol-5-ylmethyl)amine (Amine-NH2) Amide_Product Amide Product (R-CONH-Amine) Amine->Amide_Product Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activated_Intermediate Activated_Intermediate->Amide_Product Nucleophilic Attack Byproducts Byproducts (e.g., Urea, HOBt) Activated_Intermediate->Byproducts

Protocol I: HATU-Mediated Amide Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient, uronium-based coupling reagent known for its rapid reaction times and low rates of racemization.[2][3] It is particularly effective for coupling sterically hindered or electron-deficient amines.

Mechanism of Action

The efficacy of HATU lies in its ability to generate a highly reactive OAt-active ester from the carboxylic acid. This process is facilitated by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid. The resulting carboxylate attacks the electrophilic carbon of HATU, leading to the formation of the active ester and the release of tetramethylurea. The amine then attacks the activated ester to form the desired amide. The pyridine nitrogen in the HOAt leaving group is thought to play a crucial role in stabilizing the transition state, thereby accelerating the reaction.[4]

HATU_Mechanism Carboxylic_Acid {R-COOH | Carboxylic Acid} Carboxylate {R-COO⁻ | Carboxylate Anion} Carboxylic_Acid->Carboxylate Deprotonation DIPEA {DIPEA | Base} DIPEA->Carboxylate Active_Ester {R-COOAt | OAt-Active Ester} Carboxylate->Active_Ester Activation HATU {HATU | Coupling Reagent} HATU->Active_Ester Amide {R-CONH-Amine | Amide Product} Active_Ester->Amide Nucleophilic Attack TMU {Tetramethylurea | Byproduct} Active_Ester->TMU Release Amine {Amine-NH₂ | (2,1,3-Benzoxadiazol-5-ylmethyl)amine} Amine->Amide

Step-by-Step Protocol
  • Reagent Preparation :

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) to a concentration of 0.1-0.5 M.

    • Add (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride (1.1 eq).

    • Add HATU (1.2 eq).

  • Reaction Execution :

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add DIPEA (2.5-3.0 eq) dropwise to the stirred solution. The hydrochloride salt of the amine will be neutralized by the base.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring the Reaction :

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up and Purification :

    • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 5% aqueous citric acid or 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Protocol II: EDC/HOBt-Mediated Amide Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely used for amide bond formation. It is often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions, particularly racemization.

Mechanism of Action

The reaction is initiated by the attack of the carboxylic acid on the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to rearrangement to a stable N-acylurea byproduct, which can lower the yield. HOBt acts as a nucleophilic catalyst, intercepting the O-acylisourea to form an HOBt-ester. This active ester is more stable than the O-acylisourea and less prone to racemization. The amine then reacts with the HOBt-ester to form the desired amide, regenerating HOBt in the process.[5][6]

EDC_HOBt_Mechanism Carboxylic_Acid {R-COOH | Carboxylic Acid} O_Acylisourea {O-Acylisourea | Reactive Intermediate} Carboxylic_Acid->O_Acylisourea Activation EDC {EDC | Carbodiimide} EDC->O_Acylisourea HOBt_Ester {HOBt-Ester | Active Ester} O_Acylisourea->HOBt_Ester Interception Urea {EDU | Urea Byproduct} O_Acylisourea->Urea Side Reaction HOBt {HOBt | Additive} HOBt->HOBt_Ester Amide {R-CONH-Amine | Amide Product} HOBt_Ester->Amide Nucleophilic Attack Amine {Amine-NH₂ | (2,1,3-Benzoxadiazol-5-ylmethyl)amine} Amine->Amide

Step-by-Step Protocol
  • Reagent Preparation :

    • To a solution of the carboxylic acid (1.0 eq), (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM (0.1-0.5 M), add a tertiary amine base such as DIPEA or triethylamine (2.5-3.0 eq).

  • Reaction Execution :

    • Cool the mixture to 0 °C in an ice bath with stirring.

    • Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitoring the Reaction :

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification :

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic phase with 1 M HCl or saturated aqueous ammonium chloride, followed by saturated aqueous sodium bicarbonate, and finally brine.

    • The aqueous washes effectively remove the water-soluble urea byproduct and excess reagents.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Comparative Summary of Protocols

ParameterHATU ProtocolEDC/HOBt Protocol
Coupling Reagent HATUEDC Hydrochloride
Additive Not strictly required, but can be usedHOBt (or alternatives like Oxyma)
Base Non-nucleophilic base (e.g., DIPEA)Tertiary amine (e.g., DIPEA, TEA)
Solvent DMF, DCMDMF, DCM
Reaction Time Typically faster (2-16 h)Can be longer (4-24 h)
Byproduct Removal Aqueous work-upWater-soluble urea, removed by aqueous work-up
Cost Generally more expensiveMore cost-effective
Efficacy Excellent for hindered/electron-deficient substratesBroadly applicable, very common

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield - Incomplete activation of the carboxylic acid.- The amine is protonated and non-nucleophilic.- Steric hindrance.- Increase the amount of coupling reagent.- Ensure sufficient base is used to neutralize the amine hydrochloride and deprotonate the carboxylic acid.- Switch to a more potent coupling reagent like HATU.- Increase reaction time and/or temperature.
Formation of N-acylurea Side Product (with EDC) The O-acylisourea intermediate is rearranging before being intercepted by the amine.- Ensure HOBt is used as an additive.- Add the amine after a pre-activation period of the carboxylic acid with EDC and HOBt.
Difficulty in Purification - Byproducts co-elute with the product.- The product is highly polar.- For EDC reactions, ensure thorough aqueous washes to remove the urea byproduct.- For HATU reactions, ensure proper acidic and basic washes to remove byproducts.- Consider reverse-phase chromatography for highly polar products.
Reaction Stalls - Reagents may have degraded due to moisture.- Insufficient base.- Use anhydrous solvents and handle hygroscopic reagents under an inert atmosphere.- Add an additional equivalent of the base.

Conclusion

The amide coupling of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride is a versatile and reliable method for incorporating the benzoxadiazole moiety into diverse molecular frameworks. The choice between HATU and EDC/HOBt protocols will depend on the specific substrate, scale, and cost considerations. By understanding the underlying mechanisms and potential pitfalls, researchers can effectively optimize these reactions to achieve high yields and purity, thereby accelerating their research and development endeavors.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]

  • Wikipedia. (2023). HATU reagent. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, (2016). [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

Sources

Method

Application Notes &amp; Protocols for High-Throughput Screening with Benzoxadiazole-Based Compound Libraries

For: Researchers, scientists, and drug development professionals. Introduction: The Power of Environmentally Sensitive Fluorophores in HTS High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabli...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Power of Environmentally Sensitive Fluorophores in HTS

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries against biological targets.[1][2] A key challenge in HTS is developing robust, sensitive, and miniaturizable assays.[3] Fluorescence-based assays have become a dominant methodology due to their high sensitivity and versatility.[2] Among the arsenal of available fluorophores, the benzoxadiazole family, particularly 7-nitro-2-oxa-1,3-diazole (NBD), offers a unique advantage: environmentally sensitive fluorescence.[4][5][6]

Unlike fluorophores with static emission profiles, benzoxadiazoles are molecular chameleons. Their fluorescence quantum yield is typically low in polar, aqueous environments but increases dramatically in nonpolar, hydrophobic media.[6][7] This phenomenon, known as solvatochromism, allows for the design of "turn-on" assays where a signal is generated only upon a specific molecular event, such as a ligand binding to a protein's hydrophobic pocket or a lipid incorporating into a membrane.[8][9] This property, combined with their small size which minimizes steric hindrance, makes benzoxadiazole-based probes powerful tools for HTS.[5][10]

This guide provides an in-depth look at the principles and practical applications of using benzoxadiazole-based compound libraries in HTS, complete with detailed protocols for key experimental workflows.

Pillar 1: The Benzoxadiazole Fluorophore - Mechanism and Advantages

The Principle of Solvatochromism

The utility of benzoxadiazole dyes in HTS is rooted in their electronic structure. These molecules typically feature an electron-accepting benzoxadiazole core and can be paired with electron-donating groups.[8][9] This donor-acceptor architecture creates a large dipole moment in the excited state.

In a polar solvent like water, the solvent molecules arrange to stabilize the fluorophore's ground state. Upon excitation, the change in dipole moment leads to a less-stabilized excited state, often resulting in non-radiative decay pathways (quenching) and thus, low fluorescence.[6] Conversely, when the probe moves into a nonpolar environment, such as the hydrophobic active site of a protein or a lipid bilayer, this solvent-induced quenching is relieved, leading to a significant increase in fluorescence intensity and often a blue-shift in the emission maximum.[7][8]

cluster_0 Polar Environment (e.g., Aqueous Buffer) cluster_1 Nonpolar Environment (e.g., Protein Pocket) Polar_Ground Probe in Ground State (Stabilized by Water) Polar_Excited Excited State (Mismatched Solvent Shell) Polar_Ground->Polar_Excited Excitation (Light Absorption) Quenched Low Fluorescence (Quenched Signal) Polar_Excited->Quenched Non-Radiative Decay (Energy Loss) Nonpolar_Ground Probe in Ground State (Bound to Target) Nonpolar_Excited Excited State (Stable) Nonpolar_Ground->Nonpolar_Excited Excitation (Light Absorption) Fluorescence High Fluorescence (Bright Signal) Nonpolar_Excited->Fluorescence Radiative Decay (Light Emission)

Caption: Solvatochromic shift of a benzoxadiazole probe.

Key Advantages for High-Throughput Screening
  • High Signal-to-Background: "Turn-on" nature minimizes background fluorescence, leading to robust assay windows.

  • Homogeneous Assay Format: Eliminates wash steps, as unbound probe is non-fluorescent, simplifying automation and reducing variability.[3]

  • Small Size: The compact benzoxadiazole core is less likely to interfere with the molecular interactions being studied compared to bulkier fluorophores.[5][10]

  • Versatility: Can be conjugated to a wide range of molecules—peptides, small molecule ligands, lipids, and nucleic acids—to probe diverse biological systems.[11][12]

Application Note I: Competitive Binding Assays for Protein Targets

One of the most powerful applications of this technology is in identifying compounds that bind to a specific protein target. In this assay format, a known ligand for the target protein is labeled with a benzoxadiazole dye. This "probe" is designed to exhibit low fluorescence in buffer but high fluorescence when bound to the protein. Library compounds are then screened for their ability to displace the probe, resulting in a measurable decrease in fluorescence.

Experimental Workflow: Competitive Binding HTS

Start Start: 384-Well Plate Dispense_Cmpd 1. Dispense Library Compound (e.g., 50 nL in DMSO) Start->Dispense_Cmpd Dispense_Protein 2. Add Target Protein (in Assay Buffer) Dispense_Cmpd->Dispense_Protein Dispense_Probe 3. Add NBD-Labeled Probe Dispense_Protein->Dispense_Probe Incubate 4. Incubate at Room Temp (Allow for Equilibrium) Dispense_Probe->Incubate Read 5. Read Fluorescence (e.g., Ex: 465 nm / Em: 535 nm) Incubate->Read End End: Data Analysis Read->End

Caption: Workflow for a competitive benzoxadiazole binding assay.

Protocol: HTS for Inhibitors of a Protein-Ligand Interaction

This protocol provides a generalized framework for a 384-well plate-based competitive binding assay.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer optimal for protein stability and activity (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4). Degas the buffer before use.

  • Target Protein Stock: Dilute the purified target protein to 2X the final desired concentration in Assay Buffer. The optimal concentration should be determined empirically but is often in the low nanomolar range.

  • NBD-Probe Stock: Dilute the benzoxadiazole-labeled ligand to 2X the final desired concentration in Assay Buffer. The ideal concentration is typically at or below the probe's dissociation constant (Kd) for the target.

  • Compound Plates: Prepare daughter plates by diluting the compound library to the desired screening concentration in 100% DMSO.

2. Assay Execution:

  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 50-100 nL of compound solution from the daughter plates to the 384-well assay plates. Also dispense DMSO to control wells (positive and negative controls).

  • Protein Addition: Add 10 µL of the 2X Target Protein solution to each well, except for the negative control wells (add 10 µL of Assay Buffer instead).

  • Incubation (Optional): Briefly incubate for 15-30 minutes at room temperature to allow library compounds to interact with the protein.

  • Probe Addition: Add 10 µL of the 2X NBD-Probe solution to all wells. The final volume should be 20 µL.

  • Equilibration: Incubate the plates for 60-120 minutes at room temperature, protected from light. The exact time should be sufficient to reach binding equilibrium.

  • Fluorescence Reading: Read the plates on a compatible plate reader. Use an excitation wavelength around 465 nm and collect emission around 535 nm.[6]

Data and Controls Summary
ParameterRecommended ValueRationale
Plate Type Low-volume, black, 384-wellMinimizes reagent use and reduces background fluorescence.
Final DMSO Conc. < 0.5%High DMSO concentrations can denature proteins or interfere with binding.
Positive Control Protein + Probe + DMSORepresents 0% inhibition (maximum fluorescence).
Negative Control Assay Buffer + Probe + DMSORepresents 100% inhibition (minimum fluorescence/background).
Instrument Settings PMT/Gain optimized for signalAdjust settings to ensure the positive control signal is in the linear range of the detector.[13]

Application Note II: Probing Lipid Uptake and Trafficking

Benzoxadiazole-labeled lipids (e.g., NBD-cholesterol, NBD-PC) are invaluable tools for studying lipid transport and metabolism.[11][14] These probes are typically quenched in aqueous media but fluoresce brightly upon insertion into a lipid membrane or when bound by a lipid-binding protein.[15] This allows for the screening of compounds that modulate the activity of lipid transporters or metabolic enzymes.

Protocol: Cell-Based NBD-Lipid Uptake Assay

This protocol describes a method to screen for modulators of cellular lipid uptake using flow cytometry, which provides robust single-cell data.[11][16][17]

1. Cell & Reagent Preparation:

  • Cell Culture: Culture mammalian cells (e.g., CHO-K1) to ~80% confluency. Seed cells into 96-well culture plates at a density that will result in a confluent monolayer on the day of the assay.

  • NBD-Lipid Stock: Prepare a 1 mM stock solution of the NBD-labeled lipid in ethanol or DMSO.

  • Labeling Medium: Prepare a serum-free cell culture medium (e.g., DMEM). Immediately before use, dilute the NBD-Lipid stock into the medium to a final concentration of 1-5 µM. Vortex vigorously to disperse the lipid.

  • Compound Plates: Prepare daughter plates with library compounds diluted in cell culture medium at 2X the final screening concentration.

2. Assay Execution:

  • Compound Treatment: Remove the growth medium from the cell plates. Add 50 µL of the 2X compound solutions to the appropriate wells. Add medium with DMSO to control wells.

  • Pre-incubation: Incubate the cells with the compounds for 1-2 hours at 37°C.

  • Lipid Labeling: Add 50 µL of the 2X NBD-Lipid labeling medium to all wells. The final volume is 100 µL.

  • Uptake Incubation: Incubate the plates at 37°C for 30-60 minutes to allow for lipid uptake.

  • Stop and Wash: Place the plate on ice to stop lipid transport. Gently wash the cells twice with ice-cold PBS containing 1% Bovine Serum Albumin (BSA) to remove extracellular and loosely bound probe.

  • Cell Detachment: Add trypsin to each well and incubate to detach the cells. Neutralize with complete medium.

  • Flow Cytometry: Transfer the cell suspension to FACS tubes or a 96-well V-bottom plate. Analyze the NBD fluorescence (e.g., using a 488 nm laser for excitation and a 530/30 nm bandpass filter for emission) on a flow cytometer.

Data Analysis and Hit Identification

Proper data analysis is critical to identify true hits from primary screening data while minimizing false positives.

Data Normalization Pipeline

Raw_Data Raw Fluorescence Reads (RFU per well) Normalization Normalization (% Activity or % Inhibition) Raw_Data->Normalization Use Positive (Max) and Negative (Min) Controls Z_Score Calculate Z-Score for Each Well Normalization->Z_Score Based on Plate Mean and Standard Deviation Hit_Selection Hit Selection (e.g., Z-Score < -3 or > 3) Z_Score->Hit_Selection Hit_List Generate Hit List for Confirmation Hit_Selection->Hit_List

Caption: A typical data analysis pipeline for HTS hit selection.

For a competitive binding assay, data is typically normalized as Percent Inhibition using the following formula:

% Inhibition = 100 * (1 - (RFU_Compound - RFU_Min) / (RFU_Max - RFU_Min))

Where:

  • RFU_Compound is the signal from a well with a library compound.

  • RFU_Min is the average signal from negative controls (e.g., no protein).

  • RFU_Max is the average signal from positive controls (e.g., DMSO only).

Hits are typically defined as compounds that produce an effect greater than a certain threshold, commonly three times the standard deviation of the plate's sample population (Z-score > 3 or < -3).

Troubleshooting Guide

Fluorescence-based assays can be prone to interference.[18] Proactive troubleshooting is key to a successful HTS campaign.

ProblemPotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability - Inaccurate liquid handling.- Bubbles in wells.- Compound precipitation.- Verify the performance of automated liquid handlers.- Centrifuge plates briefly after reagent addition.- Check compound solubility in assay buffer; consider reducing the final concentration.
Weak Signal / Low Z' Factor - Protein is inactive or probe concentration is too high.- Insufficient incubation time.- Incorrect instrument settings (gain is too low).- Verify protein activity with a known active compound.- Optimize probe concentration (ideally at or below Kd).- Perform a time-course experiment to ensure equilibrium is reached.- Optimize reader gain to maximize the signal of the positive control without saturating the detector.
False Positives (Apparent Inhibition) - Compound is auto-fluorescent at assay wavelengths.- Compound is a fluorescence quencher.- Compound forms aggregates that scatter light.- Perform a counter-screen by reading plates before adding the NBD-probe to identify fluorescent compounds.- Conduct a counter-screen in the absence of the target protein to identify non-specific quenchers.[18]- Add a low concentration of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to disrupt aggregates.
False Negatives - Compound absorbs light at the excitation or emission wavelength (inner filter effect).[18]- Pre-read the compound plates for absorbance at the assay wavelengths. Hits that are also strong absorbers may require follow-up in an orthogonal assay format (e.g., radioligand binding).

References

  • Unlocking the potential of 2,1,3-benzoxadiazole-based luminescent liquid crystals. (n.d.). Taylor & Francis. [Link]

  • High Throughput Screening with Fluorescent Probe. (2019). protocols.io. [Link]

  • dos Santos, P. V., et al. (2022). NBD-lipid Uptake Assay for Mammalian Cell Lines. Bio-protocol, 12(4), e4330. [Link]

  • Chattopadhyay, A. (2014). Application of NBD-Labeled Lipids in Membrane and Cell Biology. ResearchGate. [Link]

  • dos Santos, P. V., et al. (2022). NBD-lipid Uptake Assay for Mammalian Cell Lines. PubMed. [Link]

  • dos Santos, P. V., et al. (2022). NBD-lipid Uptake Assay for Mammalian Cell Lines. Semantic Scholar. [Link]

  • Frizon, T. E. A., et al. (2019). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. [Link]

  • Jiang, C., et al. (2021). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. PubMed Central. [Link]

  • O'Malley, K., et al. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. PubMed Central. [Link]

  • Shapiro, A. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? ResearchGate. [Link]

  • Fluorophore. (n.d.). Wikipedia. [Link]

  • Siltberg-Liberles, J. (2003). Fluorescence readouts in HTS: No gain without pain? ResearchGate. [Link]

  • Jiang, C., et al. (2021). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews. [Link]

  • Thorne, N., et al. (2012). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PubMed Central. [Link]

  • Pudi, R., et al. (2013). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. PubMed Central. [Link]

  • Kalita, A., et al. (2019). Substituent effect on the solvatochromic behaviour of benzoimidazole based donor–acceptor type fluorescent molecules. New Journal of Chemistry. [Link]

  • Anderluh, G. (2010). NBD steady-state fluorescence emission spectra. NBD fluorescence of ϳ... ResearchGate. [Link]

  • Huang, X., & Aulabaugh, A. (2016). Application of Fluorescence Polarization in HTS Assays. PubMed. [Link]

  • Ligand binding assay. (n.d.). Wikipedia. [Link]

  • Harrill, J. (2020). Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Dev. YouTube. [Link]

  • Binding of NBD-labeled peptide to membranes. (n.d.). ResearchGate. [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. (2009). ResearchGate. [Link]

Sources

Application

Labeling peptides with (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride derivatives

Application Note & Protocol Guide Topic: Site-Specific C-Terminal and Side-Chain Carboxyl Labeling of Peptides with (2,1,3-Benzoxadiazol-5-ylmethyl)amine Hydrochloride Derivatives Audience: Researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Site-Specific C-Terminal and Side-Chain Carboxyl Labeling of Peptides with (2,1,3-Benzoxadiazol-5-ylmethyl)amine Hydrochloride Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fluorescent labeling of peptides is a cornerstone technique for elucidating biological processes, enabling researchers to visualize molecular interactions, track cellular uptake, and develop high-throughput screening assays.[][2] The 2,1,3-benzoxadiazole (NBD, or benzofurazan) scaffold offers a unique set of advantages as a fluorescent probe, including its small size, environmental sensitivity, large Stokes shift, and biocompatibility.[3][4][5][6] This application note provides a detailed guide for the covalent labeling of peptide carboxyl groups—specifically the C-terminus or the side chains of aspartic and glutamic acid—using (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride. This method utilizes carbodiimide-mediated chemistry to form a stable amide bond, yielding a precisely labeled peptide conjugate. We present optimized protocols for the conjugation reaction, purification by reverse-phase high-performance liquid chromatography (RP-HPLC), and characterization by mass spectrometry, offering a robust workflow for producing high-quality fluorescent peptide probes for advanced biological research.

Introduction: The Rationale for NBD Labeling

The functionalization of peptides with fluorescent reporters has revolutionized the study of their roles in cell biology, pharmacology, and diagnostics.[] While numerous fluorophores are available, the selection of the labeling agent is critical and must be tailored to the specific application. Nitrobenzoxadiazole (NBD) derivatives have emerged as powerful tools due to their advantageous photophysical properties.[4][5]

Key Advantages of NBD Fluorophores:

  • Environmental Sensitivity: NBD's fluorescence quantum yield is often low in aqueous environments but increases significantly upon entering a more hydrophobic milieu, such as a lipid membrane or a protein binding pocket.[6][7][8] This "fluorogenic" behavior makes it ideal for wash-free imaging and binding assays, as the signal-to-noise ratio is inherently high.[4][9]

  • Small Size and Neutral Character: The compact structure of the NBD moiety minimizes the potential for steric hindrance or disruption of the peptide's native conformation and biological activity, a common drawback of larger fluorophores.[4][10]

  • Favorable Spectroscopic Properties: NBD dyes are excited by visible light (typically ~460-480 nm) and emit in the green region (~520-550 nm), a spectral window that avoids significant interference from cellular autofluorescence.[3] They also exhibit large Stokes shifts, which minimizes self-quenching and simplifies detection.[5]

This guide focuses on (2,1,3-Benzoxadiazol-5-ylmethyl)amine, an amine-containing NBD derivative. Unlike amine-reactive probes (e.g., NBD-F or NHS esters) that target lysines or the N-terminus, this reagent is designed for conjugation to carboxylic acid groups via amide bond formation. This allows for strategic labeling of the peptide's C-terminus or the side chains of acidic residues (Asp, Glu), providing an alternative labeling site to preserve critical N-terminal functionalities.

Principle of the Labeling Chemistry

The covalent attachment of (2,1,3-Benzoxadiazol-5-ylmethyl)amine to a peptide's carboxyl group is achieved through a two-step carbodiimide-mediated reaction. The process is efficient and can be performed in aqueous or organic-aqueous solvent systems.

Mechanism:

  • Activation of the Carboxyl Group: A water-soluble carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), reacts with the peptide's carboxyl group to form a highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack and Amide Bond Formation: This unstable intermediate is susceptible to hydrolysis. To improve efficiency and suppress this side reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. The primary amine of the NBD derivative then performs a nucleophilic attack on this semi-stable ester, displacing NHS and forming a stable amide bond.[11]

G PeptideCOOH Peptide-COOH (C-Terminus, Asp, or Glu) Intermediate1 O-Acylisourea Intermediate (Reactive, Unstable) PeptideCOOH->Intermediate1 + EDC EDC EDC->Intermediate1 Intermediate2 NHS-Ester Intermediate (Semi-Stable) Intermediate1->Intermediate2 + Byproduct1 Isourea Byproduct Intermediate1->Byproduct1 Hydrolysis (Side Reaction) NHS NHS / Sulfo-NHS NHS->Intermediate2 LabeledPeptide Labeled Peptide (Stable Amide Bond) Intermediate2->LabeledPeptide + Byproduct2 NHS Intermediate2->Byproduct2 NBD_Amine NBD-CH₂-NH₂ (Labeling Reagent) NBD_Amine->LabeledPeptide

Diagram 1. Reaction mechanism for peptide labeling via EDC/NHS chemistry.

Materials and Instrumentation

Reagents & Consumables
  • Peptide of interest (lyophilized powder)

  • (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride (or other NBD-amine derivative)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC, molecular biology grade)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide sodium salt (Sulfo-NHS)

  • Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Solvents: N,N-Dimethylformamide (DMF, anhydrous), Acetonitrile (ACN, HPLC grade), Deionized water (18.2 MΩ·cm)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Microcentrifuge tubes (1.5 mL, low-binding)

  • Syringe filters (0.22 µm, PTFE)

Instrumentation
  • Analytical balance

  • pH meter

  • Vortex mixer and benchtop centrifuge

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a photodiode array (PDA) or dual-wavelength detector

  • Preparative and analytical C18 RP-HPLC columns (e.g., 5 µm particle size)

  • Mass Spectrometer (ESI-MS or MALDI-TOF)[12]

  • Lyophilizer (freeze-dryer)

Detailed Experimental Protocols

Protocol 1: Peptide Labeling Reaction

This protocol is optimized for a 1 mg scale reaction. Adjust volumes accordingly for different amounts, maintaining the molar ratios.

  • Peptide Preparation:

    • Accurately weigh 1 mg of your lyophilized peptide into a clean microcentrifuge tube.

    • Dissolve the peptide in 200 µL of Reaction Buffer (0.1 M MES, pH 6.0). If solubility is an issue, add a minimal amount of DMF (not exceeding 20% v/v) to aid dissolution.

    • Rationale: The reaction is most efficient at a slightly acidic pH (5.5-6.5) to activate carboxyl groups while keeping the labeling amine protonated and reactive.

  • Reagent Stock Solution Preparation:

    • NBD-Amine (10 mg/mL): Dissolve 2 mg of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride in 200 µL of DMF.

    • EDC (100 mg/mL): Immediately before use, dissolve 10 mg of EDC in 100 µL of deionized water. EDC is moisture-sensitive and hydrolyzes quickly.

    • NHS (100 mg/mL): Dissolve 10 mg of NHS in 100 µL of DMF or deionized water.

    • Rationale: Preparing fresh, concentrated stock solutions minimizes degradation and allows for precise additions to the reaction mixture.

  • Conjugation Reaction:

    • To the dissolved peptide solution, add a 10-20 fold molar excess of the NBD-Amine stock solution.

    • Add a 1.2-fold molar excess of NHS stock solution relative to EDC.

    • Initiate the reaction by adding a 20-50 fold molar excess of the freshly prepared EDC stock solution.

    • Example Calculation (for a 1 kDa peptide, 1 mg = 1 µmol): Add ~10-20 µL of NBD-Amine stock, ~25-60 µL of EDC stock, and a corresponding amount of NHS stock.

    • Vortex the tube gently for 30 seconds.

    • Incubate the reaction at room temperature for 2-4 hours, protected from light.

    • Rationale: A molar excess of the labeling reagent and coupling agents drives the reaction to completion. NHS is added before EDC to be immediately available to stabilize the reactive intermediate.[11]

  • Quenching the Reaction:

    • Add 10 µL of the Quenching Solution (e.g., 1 M hydroxylamine) to the reaction mixture.

    • Incubate for 15 minutes at room temperature.

    • Rationale: Quenching deactivates any remaining EDC and reactive esters, preventing unwanted side reactions.

Protocol 2: Purification by RP-HPLC

Purification is essential to remove unreacted dye, coupling agents, and unlabeled peptide.[13][14][15]

  • Sample Preparation:

    • Acidify the quenched reaction mixture by adding TFA to a final concentration of 0.1% (v/v).

    • Centrifuge the sample at 14,000 x g for 5 minutes to pellet any precipitates.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Method:

    • Column: Preparative C18 column (e.g., 10 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Detection: Monitor at 220 nm (peptide backbone) and ~470 nm (NBD absorbance maximum).

    • Gradient: Develop a shallow gradient based on the peptide's hydrophobicity. A typical starting point is a linear gradient from 5% to 65% Mobile Phase B over 40 minutes.

    • Flow Rate: Adjust based on the column dimensions (e.g., 4 mL/min for a 10 mm ID column).

  • Fraction Collection:

    • Inject the prepared sample onto the equilibrated HPLC system.

    • Collect fractions (e.g., 1-2 mL) corresponding to the peak that absorbs at both 220 nm and ~470 nm. The labeled peptide should elute later than the unlabeled peptide due to the increased hydrophobicity of the NBD group.

G start Quenched Reaction Mixture acidify Acidify with 0.1% TFA start->acidify centrifuge Centrifuge (14,000 x g, 5 min) acidify->centrifuge filter Filter (0.22 µm) centrifuge->filter hplc Inject onto Preparative RP-HPLC (C18 Column) filter->hplc detect Monitor at 220 nm & 470 nm hplc->detect collect Collect Dual-Absorbance Fractions detect->collect analyze QC Analysis: - Analytical HPLC - Mass Spectrometry collect->analyze lyophilize Pool Pure Fractions & Lyophilize analyze->lyophilize If Pure final_product Pure Labeled Peptide lyophilize->final_product

Diagram 2. Workflow for the purification and analysis of NBD-labeled peptides.
Protocol 3: Quality Control and Characterization
  • Purity Assessment:

    • Inject a small aliquot of each collected fraction onto an analytical C18 column.

    • Use a faster gradient (e.g., 5% to 95% B in 20 minutes) to assess purity.

    • Pool only the fractions with >95% purity.

  • Identity Confirmation (Mass Spectrometry):

    • Analyze an aliquot of the pooled, pure fractions by ESI-MS or MALDI-TOF MS.[12][16]

    • Calculate the expected mass of the NBD-labeled peptide. The observed mass should match the theoretical mass.

    • Mass Calculation: Mass(labeled peptide) = Mass(unlabeled peptide) + Mass(NBD-amine) - Mass(H₂O)

  • Final Preparation:

    • Combine the pure fractions into a single container.

    • Freeze the solution completely and lyophilize until a dry, fluffy powder is obtained.

    • Store the final product at -20°C or -80°C, protected from light. The stability of peptide conjugates can vary, but lyophilization ensures long-term integrity.[17]

Data Summary and Expected Results

The spectroscopic properties of NBD conjugates are environmentally sensitive. The table below provides typical values.

PropertyValue RangeRationale & Comments
Excitation Maximum (λex) 465 - 480 nmLocated in the visible spectrum, compatible with standard filter sets (e.g., FITC channel).
Emission Maximum (λem) 520 - 550 nmEmission is typically in the green region. A blue-shift can occur in hydrophobic environments.[7]
Molar Extinction Coeff. (ε) ~25,000 M⁻¹cm⁻¹In methanol. Used for concentration determination via the Beer-Lambert law.
Quantum Yield (Φ) 0.01 - 0.7Highly dependent on solvent polarity; typically low in water and high in non-polar solvents.[6]
Mass Shift upon Labeling +161.17 DaFor (C₈H₇N₃O), corresponding to the addition of the NBD-methylamine moiety and loss of H₂O.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Labeling Efficiency 1. Inactive EDC (hydrolyzed).2. Incorrect reaction pH.3. Peptide precipitation.1. Use fresh, high-quality EDC; prepare stock solution immediately before use.2. Verify buffer pH is between 5.5 and 6.5.3. Add a co-solvent like DMF or ACN (up to 30%) to improve solubility.
Multiple Product Peaks in HPLC 1. Labeling of multiple carboxyl sites (C-term, Asp, Glu).2. Side reactions due to over-activation.3. Peptide degradation.1. This is expected if multiple acidic residues are present. Use orthogonal protection strategies during peptide synthesis for site-specificity.2. Reduce the molar excess of EDC or shorten the reaction time.3. Ensure pH does not become too acidic or basic during the reaction.
No Labeled Product Detected 1. No available carboxyl groups.2. Peptide lacks solubility in the reaction buffer.3. Inactive reagents.1. Confirm the peptide sequence contains a free C-terminus, Asp, or Glu.2. Test solubility in different buffer/co-solvent systems before starting the reaction.3. Test reagents with a positive control peptide.

Conclusion

The use of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride provides a reliable and efficient method for labeling the C-terminus and acidic side chains of peptides. The resulting NBD-peptide conjugates are powerful tools for a wide array of applications in chemical biology and drug discovery, from real-time imaging of cellular trafficking to the development of sensitive enzymatic assays.[9][18] By following the detailed protocols for conjugation, purification, and characterization outlined in this guide, researchers can confidently produce high-purity, well-defined fluorescent probes tailored to their specific experimental needs.

References

  • Fluorogenic and fluorescent labeling reagents with a benzofurazan skeleton. (n.d.). Request PDF. Retrieved January 18, 2026, from [Link]

  • Chattopadhyay, A., & London, E. (1987). Spectroscopic and ionization properties of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled lipids in model membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 904(2), 291-305. [Link]

  • Van der Poel, T. J., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Organic & Inorganic Au. [Link]

  • May, M. J., et al. (2004). A synthetic loop replacement peptide blocks canonical NF-κB signaling. Journal of Biological Chemistry, 279, 14974-14980. [Link]

  • Okura, T., et al. (2023). Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation. Chemical Science, 14(21), 5782-5789. [Link]

  • Okura, T., et al. (2023). Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation. Chemical Science, 14(21), 5782-5789. [Link]

  • Luo, W., et al. (2016). Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides. Journal of the American Chemical Society, 138(13), 4531-4538. [Link]

  • Amvu, C. H., et al. (2018). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. Molecules, 23(11), 2969. [Link]

  • Yuan, L., Lin, W., & Yang, Y. (2021). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews, 50(13), 7436-7463. [Link]

  • Can FITC-labeled peptides be purified other than HPLC? (2023). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Lim, Y. H., et al. (2022). Late-Stage Minimal Labeling of Peptides and Proteins for Real-Time Imaging of Cellular Trafficking. ACS Chemical Biology, 17(5), 1213-1221. [Link]

  • Peptide fluorescent labeling. (n.d.). SB-PEPTIDE. Retrieved January 18, 2026, from [Link]

  • Peptide Purification. (n.d.). AAPPTec. Retrieved January 18, 2026, from [Link]

  • Hristova, K. (2014). Spectroscopic and Microscopic Approaches for Investigating the Dynamic Interactions of Anti-microbial Peptides With Membranes and Cells. Frontiers in Neurology, 5, 181. [Link]

  • Castellone, A., et al. (2021). Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. Polymers, 13(1), 153. [Link]

  • Solid Phase Fluorescent Labeling of Peptides. (2008). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • Binding of NBD-labeled peptide to membranes. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride. (n.d.). CP Lab Safety. Retrieved January 18, 2026, from [Link]

  • An NBD tertiary amine is a fluorescent quencher and/or a weak green-light fluorophore in H2S-specific probes. (2019). Organic & Biomolecular Chemistry. [Link]

  • May, M. J., et al. (2004). Use of cell permeable NBD peptides for suppression of inflammation. Annals of the Rheumatic Diseases, 63(Suppl 2), ii75–ii78. [Link]

  • Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 589. [Link]

  • Gzyl-Malcher, B., et al. (2022). Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. International Journal of Molecular Sciences, 23(19), 11883. [Link]

  • Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). Molecules. [Link]

  • Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 589. [Link]

  • Kumar, N., et al. (2020). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of Biomolecular Techniques, 31(3), 86-93. [Link]

  • Li, Z., et al. (2020). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. RSC Advances, 10(42), 25036-25040. [Link]

  • Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. (2016). ResearchGate. [Link]

  • Rosenfeld, J., & Jorgensen, T. J. (2015). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 1348, 77-82. [Link]

  • MALDI Mass Spectrometry Imaging of Peptides in Medicago truncula Root Nodules. (2020). Methods in Molecular Biology. [Link]

  • Hayakawa, E., et al. (2022). Mass spectrometry of short peptides reveals common features of metazoan peptidergic neurons. Nature Ecology & Evolution, 6(10), 1438-1448. [Link]

Sources

Method

Synthesis of Novel Anti-Cancer Agents Utilizing (2,1,3-Benzoxadiazol-5-ylmethyl)amine Hydrochloride: An Application &amp; Protocol Guide

Abstract The 2,1,3-benzoxadiazole (benzofurazan) scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including potent anti-cancer...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,1,3-benzoxadiazole (benzofurazan) scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including potent anti-cancer properties.[1][2] This technical guide provides a comprehensive framework for the synthesis of novel anti-cancer agent candidates starting from (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride. We will explore the chemical rationale for utilizing this starting material and provide detailed, field-tested protocols for its derivatization into amides, ureas, and thioureas—classes of compounds frequently associated with potent cytotoxic and kinase inhibitory activities.[3][4] The methodologies are designed for researchers, scientists, and drug development professionals engaged in the discovery of next-generation oncology therapeutics.

Introduction: The Benzoxadiazole Scaffold in Oncology

The benzoxadiazole nucleus, particularly when substituted, has been identified as a key pharmacophore in the development of anti-cancer agents.[5] While many well-studied derivatives, such as 7-nitro-2,1,3-benzoxadiazole (NBD) compounds, exert their effects through mechanisms like the inhibition of glutathione S-transferases (GSTs), the core benzoxadiazole ring system itself is a versatile scaffold for accessing other anti-cancer pathways.[6] Derivatives of the related benzoxazole and benzothiazole systems have demonstrated potent activity as inhibitors of crucial oncogenic kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and have been shown to induce apoptosis in cancer cells.[7][8][9][10][11]

The primary amine in (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride serves as a versatile synthetic handle. This allows for the strategic introduction of various pharmacophoric moieties through robust and well-established chemical transformations. By coupling this benzoxadiazole-containing amine with carefully selected carboxylic acids, isocyanates, and isothiocyanates, a diverse library of novel compounds can be generated. This guide will focus on three such high-value transformations.

The Starting Material: (2,1,3-Benzoxadiazol-5-ylmethyl)amine Hydrochloride

A thorough understanding of the starting material is critical for successful and reproducible synthesis.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₁₀ClN₃O[12]
Molecular Weight 199.64 g/mol [12]
Appearance Solid
Purity Typically ≥95%[13]
Storage Store at room temperature, keep dry.

Handling and Safety: (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride is classified as an irritant and is harmful if swallowed. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Synthetic Pathways and Protocols

The primary amino group of the starting material is readily derivatized. The following protocols are designed to be robust and adaptable for the synthesis of a diverse library of potential anti-cancer agents.

General Synthetic Workflow

The overall strategy involves the conversion of the hydrochloride salt to the free amine, followed by coupling with an appropriate electrophile to generate the target amide, urea, or thiourea derivatives.

G cluster_start Starting Material cluster_activation Amine Free-Basing cluster_products Target Compound Synthesis start (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride free_amine Free Amine Generation (e.g., aq. NaHCO₃ or Et₃N) start->free_amine Base Treatment amide Amide Derivatives free_amine->amide R-COOH, EDC, NHS urea Urea Derivatives free_amine->urea R-N=C=O thiourea Thiourea Derivatives free_amine->thiourea R-N=C=S

Caption: General workflow for derivatization.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

Amide coupling is a cornerstone of medicinal chemistry, allowing for the linkage of the benzoxadiazole moiety to a vast array of carboxylic acids, many of which are themselves associated with anti-cancer activity (e.g., derivatives of known kinase inhibitors).[14] The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) provides a reliable method for forming a stable amide bond under mild conditions.[15][16]

Rationale: This protocol is chosen for its high efficiency and the stability of the NHS-ester intermediate, which minimizes hydrolysis and favors the desired reaction with the primary amine.[14] This method is particularly useful for coupling with valuable or complex carboxylic acids.

Step-by-Step Protocol:

  • Free Amine Generation: In a round-bottom flask, dissolve (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a mild base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 eq) and stir at room temperature for 30 minutes.

  • Carboxylic Acid Activation: In a separate flask, dissolve the desired carboxylic acid (1.1 eq), NHS (1.2 eq), and EDC hydrochloride (1.2 eq) in anhydrous DMF or DCM.[15] Stir the mixture at room temperature for 30-60 minutes to form the active NHS ester.

  • Coupling Reaction: Add the activated carboxylic acid solution dropwise to the free amine solution from step 1.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

Protocol 2: Synthesis of Urea Derivatives

Urea moieties are key structural features in many approved anti-cancer drugs, particularly kinase inhibitors like Sorafenib.[4][17] They act as potent hydrogen bond donors, facilitating strong interactions with target proteins. The reaction of an amine with an isocyanate is a highly efficient and atom-economical method for urea synthesis.[18]

Rationale: This protocol is selected for its simplicity, high yields, and generally mild reaction conditions. The direct addition of the amine to the electrophilic isocyanate carbon proceeds readily without the need for catalysts.

Step-by-Step Protocol:

  • Free Amine Generation: Prepare the free amine of (2,1,3-Benzoxadiazol-5-ylmethyl)amine as described in Protocol 1, Step 1. A suitable solvent for this reaction is typically aprotic, such as THF or DCM.

  • Coupling Reaction: To the solution of the free amine, add the desired isocyanate (1.05 eq) dropwise at 0-5 °C.[17]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. The product often precipitates from the reaction mixture upon formation.

  • Work-up and Purification:

    • If a precipitate has formed, collect the solid by filtration and wash with cold solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting materials.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography if necessary.

Protocol 3: Synthesis of Thiourea Derivatives

Thiourea derivatives often exhibit enhanced biological activity compared to their urea counterparts due to differences in hydrogen bonding capacity and lipophilicity.[19][20] Like ureas, they are found in a number of biologically active compounds with anti-cancer properties.[21][22] The synthesis is analogous to urea formation, involving the reaction of the amine with an isothiocyanate.

Rationale: This is the most common and efficient method for preparing N,N'-disubstituted thioureas. The reaction is typically high-yielding and proceeds under mild conditions, making it ideal for library synthesis.[4][19]

Step-by-Step Protocol:

  • Free Amine Generation: Prepare the free amine of (2,1,3-Benzoxadiazol-5-ylmethyl)amine as described in Protocol 1, Step 1, using a solvent such as ethanol or THF.

  • Coupling Reaction: Add the desired isothiocyanate (1.0 eq) to the solution of the free amine.

  • Reaction Monitoring: Stir the mixture at room temperature overnight. The reaction can be gently heated (e.g., to 50 °C) if the starting materials are not fully consumed at room temperature. Monitor by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. If a solid product precipitates, collect it by filtration and wash with a cold solvent.

    • If the product remains in solution, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography on silica gel to obtain the pure thiourea derivative.

Potential Mechanisms of Action and Biological Targets

The novel compounds synthesized via these protocols possess structural motifs commonly associated with specific anti-cancer mechanisms. While experimental validation is essential, the following pathways represent rational starting points for biological evaluation.

G cluster_compounds Synthesized Benzoxadiazole Derivatives cluster_targets Potential Cellular Targets cluster_outcomes Cellular Outcomes compounds Amides Ureas Thioureas vegfr2 VEGFR-2 Kinase compounds->vegfr2 Inhibition bcl2 Bcl-2 Family Proteins compounds->bcl2 Modulation tubulin Tubulin Polymerization compounds->tubulin Inhibition angiogenesis Inhibition of Angiogenesis vegfr2->angiogenesis apoptosis Induction of Apoptosis bcl2->apoptosis arrest Cell Cycle Arrest tubulin->arrest

Caption: Potential mechanisms of action.

  • Kinase Inhibition: Many urea and amide-containing heterocyclic compounds are potent inhibitors of protein kinases.[2][6][7] The synthesized derivatives should be screened against a panel of oncogenic kinases, with a particular focus on VEGFR-2, a key regulator of tumor angiogenesis.[9]

  • Induction of Apoptosis: The benzoxazole scaffold has been incorporated into molecules that induce programmed cell death.[8][11][23] The novel compounds can be evaluated for their ability to induce apoptosis in cancer cell lines through assays measuring caspase activation or changes in the expression of Bcl-2 family proteins.[24][25]

  • Tubulin Polymerization Inhibition: Certain N-benzylbenzamide derivatives have shown potent activity as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[5] The amide derivatives synthesized here, particularly those with a benzylamide-like structure, could be investigated for this mechanism.

Representative Biological Data of Structurally Related Compounds

To illustrate the potential of the proposed synthetic strategies, the following table summarizes the anti-cancer activity of structurally related benzoxazole, benzothiazole, urea, and thiourea derivatives reported in the literature.

Compound ClassRepresentative StructureTarget/Cell LineIC₅₀ / ActivityReference
Benzoxazole-UreaSorafenib AnalogueVEGFR-2IC₅₀ = 97.38 nM[10]
Benzoxazole-AmidePiperidinyl-benzoxazoleMCF-7 (Breast Cancer)IC₅₀ = 4.30 µM[9]
Benzothiazole-UreaN1-(benzothiazol-2-yl)-N3-morpholinoureaMCF-7 (Breast Cancer)High Cytotoxicity[21]
Phenyl-Thiourea3-(Trifluoromethyl)phenylthioureaSW480 (Colon Cancer)IC₅₀ = 1.5 - 8.9 µM[26]
Benzimidazole-UreaPiperazine-carboxamideMCF-7 (Breast Cancer)IC₅₀ = 48.3 µM[27]
Benzyl-AmideN-benzylbenzamideVarious Cancer LinesIC₅₀ = 12 - 27 nM[5]

Note: The data presented is for compounds that are structurally related to the proposed synthetic targets and is intended to demonstrate the potential of these scaffolds. The activity of newly synthesized compounds must be determined experimentally.

Conclusion

(2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride is a valuable and versatile starting material for the synthesis of novel heterocyclic compounds with potential anti-cancer activity. The protocols detailed in this guide for the synthesis of amide, urea, and thiourea derivatives are robust, efficient, and provide access to a chemical space rich in biologically active molecules. By leveraging these established synthetic routes, researchers can rapidly generate diverse libraries of benzoxadiazole-based compounds for screening and development in oncology drug discovery programs.

References

  • New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study. PubMed. Available at: [Link]

  • Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. ACS Publications. Available at: [Link]

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. Available at: [Link]

  • Preparation of thioureas from isothiocyanates and amines or ammonia. ResearchGate. Available at: [Link]

  • An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. ScienceDirect. Available at: [Link]

  • Thiourea synthesis by thioacylation. Organic Chemistry Portal. Available at: [Link]

  • One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. ResearchGate. Available at: [Link]

  • Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. National Institutes of Health. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available at: [Link]

  • Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. ResearchGate. Available at: [Link]

  • Urea Formation - Common Conditions. organic-chemistry.org. Available at: [Link]

  • Anticancer activity of SAL and its monosubstituted N-benzyl amides. Data are given as IC50 [µM]. ResearchGate. Available at: [Link]

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. National Institutes of Health. Available at: [Link]

  • Benzoxazole/benzothiazole-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluations. PubMed. Available at: [Link]

  • Amine coupling through EDC/NHS: a practical approach. ResearchGate. Available at: [Link]

  • Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster. PubMed. Available at: [Link]

  • Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. National Institutes of Health. Available at: [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. Available at: [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. CD Bioparticles. Available at: [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. Available at: [Link]

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. ResearchGate. Available at: [Link]

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. National Institutes of Health. Available at: [Link]

  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. ResearchGate. Available at: [Link]

  • Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. PubMed. Available at: [Link]

  • A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. National Institutes of Health. Available at: [Link]

  • Novel benzothiazolyl urea and thiourea derivatives with potential cytotoxic and antimicrobial activities. PubMed. Available at: [Link]

  • Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][5][6][19]thiadiazole Scaffolds. PubMed. Available at: [Link]

  • Synthesis of urea and thiourea derivatives of C20-epi-aminosalinomycin and their activity against Trypanosoma brucei. Nature. Available at: [Link]

  • Synthesis of novel thiourea-/urea-benzimidazole derivatives as anticancer agents. De Gruyter. Available at: [Link]

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. National Institutes of Health. Available at: [Link]

  • (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride. Amerigo Scientific. Available at: [Link]

  • (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride, 95% Purity, C8H10ClN3O, 1 gram. CP Lab Safety. Available at: [Link]

  • Methylamine hydrochloride. ChemSrc. Available at: [Link]

Sources

Application

Application Notes and Protocols: Development of Benzoxadiazole-Based Sensors for Metal Ions

For Researchers, Scientists, and Drug Development Professionals Introduction The detection and quantification of metal ions are of paramount importance in environmental monitoring, clinical diagnostics, and pharmaceutica...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection and quantification of metal ions are of paramount importance in environmental monitoring, clinical diagnostics, and pharmaceutical research.[1][2] Aberrant metal ion homeostasis is linked to a variety of pathological conditions, including neurodegenerative diseases and cancer.[1] Among the various analytical tools, fluorescent chemosensors have emerged as a powerful modality due to their high sensitivity, operational simplicity, and capacity for real-time imaging in biological systems.[1][3]

Benzoxadiazole and its derivatives, particularly 7-nitro-2,1,3-benzoxadiazole (NBD), are prominent fluorophores in the design of these sensors.[4][5][6] The NBD scaffold possesses an intrinsic "push-pull" electronic system, where the nitro group acts as a strong electron-withdrawing group, and a substituent at the 4-position can act as an electron-donating group.[4][5] This architecture makes their photophysical properties, such as fluorescence emission, highly sensitive to the local environment and to interactions with analytes like metal ions.[4][7]

This guide provides a comprehensive overview of the principles, design strategies, and detailed experimental protocols for the development and characterization of benzoxadiazole-based fluorescent sensors for metal ions. We will delve into the underlying sensing mechanisms, synthesis of the sensor scaffold, and the methodologies for evaluating sensor performance, including selectivity and sensitivity.

Core Principles of Benzoxadiazole-Based Sensing

The functionality of benzoxadiazole-based metal ion sensors is primarily governed by specific photophysical mechanisms that are modulated by the binding of a target metal ion.[8][9] Understanding these mechanisms is crucial for the rational design of effective sensors.

Key Sensing Mechanisms

Several mechanisms can be exploited to generate a fluorescence response upon metal ion binding:

  • Photoinduced Electron Transfer (PET): In a typical PET sensor, a receptor unit with a lone pair of electrons (e.g., a nitrogen atom) is linked to the benzoxadiazole fluorophore. In the absence of the metal ion, photoexcitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence (a "turn-off" state). Upon binding a metal ion, the lone pair electrons of the receptor are engaged in coordination, which inhibits the PET process and restores fluorescence (a "turn-on" response).[10][11]

  • Intramolecular Charge Transfer (ICT): The "push-pull" nature of the benzoxadiazole system facilitates an ICT process upon excitation. Metal ion coordination with the sensor can alter the electron-donating or -accepting properties of the molecule, leading to a change in the ICT state. This often results in a shift in the emission wavelength, allowing for ratiometric sensing, or a change in fluorescence intensity.

  • Chelation-Enhanced Fluorescence (CHEF): In the unbound state, some sensor molecules may have low fluorescence due to non-radiative decay pathways like free rotation or vibration. Upon chelation with a metal ion, a more rigid complex is formed. This rigidity restricts the non-radiative decay, leading to a significant enhancement in fluorescence intensity.[10][12]

  • Fluorescence Resonance Energy Transfer (FRET): This mechanism involves two fluorophores, a donor and an acceptor. Metal ion binding can induce a conformational change that alters the distance or orientation between the two, thereby modulating the efficiency of energy transfer and resulting in a ratiometric fluorescence change.[8]

Designing for Selectivity

The selectivity of a sensor for a specific metal ion is dictated by the design of the metal-binding moiety, or receptor. The choice of donor atoms (e.g., N, S, O), the geometry of the binding pocket, and the overall steric and electronic properties of the receptor are critical factors. For instance, ligands with soft donor atoms like sulfur tend to have a higher affinity for soft metal ions like Cu²⁺ and Hg²⁺, while ligands with hard donor atoms like oxygen are more selective for hard metal ions like Al³⁺.

Experimental Section: Protocols and Methodologies

This section provides detailed protocols for the synthesis of a representative benzoxadiazole core structure and its subsequent functionalization to create a metal ion sensor. It also outlines the procedures for characterizing the sensor's performance.

Part 1: Synthesis of a Benzoxadiazole Precursor

A common and versatile precursor for benzoxadiazole-based sensors is 4,7-dibromo-2,1,3-benzoxadiazole. This compound can be readily synthesized and then functionalized via cross-coupling reactions.

Protocol 1: Synthesis of 4,7-Dibromo-2,1,3-benzoxadiazole

Materials:

  • 2,1,3-Benzoxadiazole

  • Iron powder

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine 2,1,3-benzoxadiazole (1.0 eq) and iron powder (0.2 eq).[13]

  • Heat the mixture to 100°C.

  • Add bromine (3.0 eq) dropwise over a period of 2 hours.[13]

  • After the addition is complete, reflux the reaction mixture for 3 hours.[13]

  • Cool the reaction to room temperature and dissolve the resulting solid in dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (4 times), brine (4 times), and water (4 times).[13]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4,7-dibromo-2,1,3-benzoxadiazole as a solid.[13]

Part 2: Sensor Synthesis via Cross-Coupling

The dibrominated precursor can be functionalized with a metal-binding ligand using reactions like the Sonogashira or Suzuki coupling. The following protocol describes a general Sonogashira coupling to introduce an alkyne-containing receptor.

Protocol 2: Sonogashira Coupling for Sensor Synthesis

Materials:

  • 4,7-Dibromo-2,1,3-benzoxadiazole

  • Alkyne-functionalized metal-binding ligand (e.g., a propargyl-appended dipicolylamine)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4,7-dibromo-2,1,3-benzoxadiazole (1.0 eq), the alkyne-functionalized ligand (2.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous THF and triethylamine to the flask.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography to obtain the final sensor molecule.

Part 3: Characterization of Sensor Performance

Once the sensor is synthesized and purified, its performance must be rigorously evaluated. This involves determining its photophysical properties, selectivity, sensitivity, binding stoichiometry, and, if applicable, its utility in biological systems.

Protocol 3: Spectroscopic Titration for Sensitivity and Binding Constant Determination

Objective: To determine the sensor's response to the target metal ion and calculate the binding constant (Kₐ) and limit of detection (LOD).

Materials:

  • Stock solution of the sensor in a suitable solvent (e.g., 1 mM in DMSO or acetonitrile).

  • Stock solutions of various metal perchlorates or nitrates in water or an appropriate buffer (e.g., 10 mM).

  • Spectrofluorometer and UV-Vis spectrophotometer.

Procedure:

  • Prepare a solution of the sensor at a fixed concentration (e.g., 10 µM) in a buffered aqueous solution or a mixed solvent system (e.g., ethanol/water).

  • Record the initial fluorescence and UV-Vis absorption spectra of the sensor solution.

  • Incrementally add small aliquots of the target metal ion stock solution to the sensor solution.

  • After each addition, mix thoroughly and allow the system to equilibrate before recording the fluorescence and absorption spectra.

  • Continue the additions until the spectral changes reach a plateau.

  • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

  • Binding Constant (Kₐ) Calculation: For a 1:1 binding stoichiometry, the binding constant can be determined using the Benesi-Hildebrand equation by plotting 1/(F - F₀) versus 1/[Mⁿ⁺], where F is the fluorescence at a given metal concentration, F₀ is the initial fluorescence, and [Mⁿ⁺] is the metal ion concentration.[14]

  • Limit of Detection (LOD) Calculation: The LOD can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement (sensor solution without the metal ion) and k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low metal ion concentrations).[15]

Protocol 4: Selectivity (Interference) Study

Objective: To assess the sensor's response to the target metal ion in the presence of other potentially interfering metal ions.

Procedure:

  • Prepare a series of solutions, each containing the sensor (e.g., 10 µM) and a high concentration (e.g., 10 equivalents) of a potentially interfering metal ion (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺).

  • Record the fluorescence spectrum of each solution.

  • To each of these solutions, add the target metal ion (e.g., 1 equivalent) and record the fluorescence spectrum again.

  • Compare the fluorescence response to the target ion in the absence and presence of competing ions. A highly selective sensor will show a significant response only to the target ion.

Protocol 5: Determination of Binding Stoichiometry (Job's Plot)

Objective: To determine the binding ratio between the sensor and the metal ion.

Procedure:

  • Prepare a series of solutions where the total molar concentration of the sensor and the metal ion is kept constant, but their molar fractions are varied. For example, the mole fraction of the metal ion ([Mⁿ⁺]/([Sensor] + [Mⁿ⁺])) can be varied from 0 to 1.[14][16]

  • Record the fluorescence intensity for each solution at the emission maximum.

  • Plot the change in fluorescence intensity (ΔF) against the mole fraction of the metal ion.

  • The mole fraction at which the maximum change in fluorescence is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 binding ratio.[14]

Data Presentation and Visualization

Clear presentation of data is crucial for interpreting the results.

Table 1: Performance Characteristics of a Hypothetical Benzoxadiazole-Based Zn²⁺ Sensor
ParameterValueMethod
Excitation Wavelength (λₑₓ)470 nmFluorescence Spectroscopy
Emission Wavelength (λₑₘ)535 nmFluorescence Spectroscopy
Quantum Yield (Φ) (free)0.05Comparative Method
Quantum Yield (Φ) (bound)0.65Comparative Method
Fluorescence Enhancement~13-foldSpectroscopic Titration
Binding Constant (Kₐ)2.5 x 10⁵ M⁻¹Benesi-Hildebrand Plot
Limit of Detection (LOD)50 nM3σ/k Method
Binding Stoichiometry (L:M)1:1Job's Plot
Optimal pH Range6.5 - 8.0pH Titration
Visualizing Sensing Mechanisms and Workflows

Diagrams are invaluable for illustrating complex processes. Below are examples using the Graphviz DOT language.

Experimental_Workflow start Start: Synthesized Sensor synthesis Synthesis & Purification (Protocols 1 & 2) start->synthesis characterization Initial Characterization (NMR, MS, UV-Vis, Fluorescence) synthesis->characterization titration Spectroscopic Titration (Protocol 3) characterization->titration selectivity Selectivity Study (Protocol 4) characterization->selectivity job_plot Job's Plot (Protocol 5) characterization->job_plot data_analysis Data Analysis (Kₐ, LOD, Stoichiometry) titration->data_analysis selectivity->data_analysis job_plot->data_analysis application Application Testing (e.g., Cell Imaging, Water Samples) data_analysis->application end End: Validated Sensor application->end

Caption: Workflow for the development and validation of a new sensor.

Conclusion and Future Perspectives

The development of benzoxadiazole-based sensors for metal ions is a dynamic and impactful field of research. The versatility of the NBD scaffold allows for fine-tuning of photophysical properties and the incorporation of diverse metal-binding moieties to achieve high selectivity and sensitivity. The protocols outlined in this guide provide a robust framework for the design, synthesis, and characterization of novel fluorescent sensors.

Future advancements will likely focus on the development of sensors with near-infrared (NIR) emission for deeper tissue imaging, ratiometric sensors for more accurate quantification in complex environments, and multi-analyte sensors capable of detecting several metal ions simultaneously. Furthermore, the integration of these sensors into advanced materials, such as nanoparticles and metal-organic frameworks, holds great promise for a wide range of applications in diagnostics, environmental science, and drug discovery. [17][18]

References

  • - PubMed Central

  • - Benchchem

  • - ResearchGate

  • - PubMed Central

  • - PMC - NIH

  • - RSC Publishing

  • - NIH

  • - ACS Publications

  • - David Spring's group

  • - ResearchGate

  • - NIH

  • - NIH

  • - RSC Publishing

  • - PubMed

  • - MDPI

  • - PMC - PubMed Central

  • - Frontiers

  • - Chemical Society Reviews (RSC Publishing)

  • - MDPI

  • - rsc.org

  • - MDPI

  • - RSC Publishing

  • - Materials Chemistry Frontiers (RSC Publishing)

  • - Thermo Fisher Scientific

  • - ScienceDirect

  • - ACS Publications

  • - Analytical Methods (RSC Publishing)

  • - MDPI

  • - ResearchGate

  • - ResearchGate

  • - graphyonline.com

  • - PubMed

  • - Journal of Materials Chemistry C (RSC Publishing)

Sources

Method

Application Note: The Utility of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride in Fragment-Based Drug Discovery Campaigns

Abstract Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-identification strategies, consistently delivering high-quality starting points for drug development programs.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-identification strategies, consistently delivering high-quality starting points for drug development programs.[1][2] This approach leverages the high binding efficiency of small, low-complexity molecules (fragments) to explore chemical space more effectively than traditional high-throughput screening (HTS). This application note provides a detailed technical guide for the application of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride, a versatile fragment, in a typical FBDD workflow. We will explore the inherent advantages of its benzoxadiazole (also known as benzofurazan) scaffold, including its recognized role in medicinal chemistry and its intrinsic fluorescent properties.[3][4][5] This guide provides field-proven protocols for fragment qualification, primary screening via Surface Plasmon Resonance (SPR), orthogonal validation using Thermal Shift Assays (TSA), and outlines the crucial transition to structure-based hit-to-lead optimization.

Introduction: Why (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride?

The success of an FBDD campaign is fundamentally dependent on the quality and diversity of the fragment library.[1] (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride presents an excellent candidate for inclusion in a screening collection due to a confluence of favorable properties. The benzoxadiazole core is a privileged scaffold found in numerous biologically active compounds, noted for its ability to engage in various non-covalent interactions.[6][7] Furthermore, the primary amine serves as a crucial interaction point—a potent hydrogen bond donor—and, critically, an accessible synthetic handle for subsequent fragment evolution. This "poised" nature is highly desirable, as it provides a clear and immediate vector for medicinal chemists to begin the hit-to-lead process.

Fragment Profile and Adherence to the "Rule of Three"

Fragments are designed to be efficient binders, maximizing interactions relative to their small size. The "Rule of Three" (Ro3) provides a general guideline for the physicochemical properties of a desirable fragment.[1] As detailed in Table 1, (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride aligns well with these principles.

PropertyValue"Rule of Three" GuidelineRationale & Significance
Molecular Formula C₇H₉ClN₃O-Defines the elemental composition.
Molecular Weight 185.62 g/mol ≤ 300 DaLow complexity increases the probability of forming high-quality, efficient interactions with a target protein.[1]
Hydrogen Bond Donors 2 (Amine, NH)≤ 3Provides key directional interactions for binding affinity and specificity.
Hydrogen Bond Acceptors 3 (Oxadiazole N, O)≤ 3Complements the hydrogen bond donor capacity, allowing for a versatile interaction profile.
cLogP 1.1 (Predicted)≤ 3Ensures adequate aqueous solubility, which is critical for biophysical screening assays and reduces the risk of non-specific binding.
Rotatable Bonds 1≤ 3Low conformational flexibility minimizes the entropic penalty upon binding, leading to more efficient interactions.

Table 1. Physicochemical properties of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride, demonstrating its suitability as a screening fragment.

The Fragment-Based Drug Discovery Workflow: A Roadmap

An FBDD campaign is a multi-stage, iterative process that requires a suite of biophysical techniques to confidently identify and prosecute fragment hits. The overall workflow is designed to triage a large library down to a few high-quality, structurally characterized hits that can be elaborated into potent lead compounds.

FBDD_Workflow LibPrep Fragment Library Preparation & QC Screen Primary Biophysical Screen (e.g., SPR, TSA, NMR) LibPrep->Screen High Concentration (100 µM - 1 mM) HitVal Orthogonal Hit Validation (e.g., NMR, ITC) Screen->HitVal Initial Hits StrucBio Structural Biology (X-Ray Crystallography / NMR) HitVal->StrucBio Validated Hits (Weak Affinity) LeadOpt Structure-Guided Lead Optimization StrucBio->LeadOpt Binding Mode & Vectors SAR SAR Expansion LeadOpt->SAR DMTA Cycles

Figure 1. The integrated workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Protocol 1: Fragment Quality Control and Stock Preparation

Causality: The trustworthiness of any screening campaign begins with the quality of the reagents. Fragments must be pure and soluble to avoid false positives arising from impurities or compound aggregation. This protocol ensures that (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride is suitable for screening.

Materials:

  • (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Assay buffer (e.g., PBS, pH 7.4)

  • LC-MS system

  • Nephelometer or plate reader for turbidity measurement

Methodology:

  • Purity Assessment: a. Prepare a 1 mg/mL solution of the fragment in a suitable solvent (e.g., 50:50 acetonitrile:water). b. Analyze the solution via LC-MS to confirm the identity (correct mass) and assess purity. c. Self-Validation: The fragment should exhibit >95% purity by UV chromatogram area. Results below this threshold may require purification or sourcing from a different vendor.

  • Stock Solution Preparation: a. Accurately weigh the fragment powder and dissolve in 100% DMSO to create a high-concentration primary stock (e.g., 100 mM). b. Sonicate briefly in a water bath to ensure complete dissolution. c. Store the primary stock at -20°C in small aliquots to minimize freeze-thaw cycles.

  • Aqueous Solubility Assessment: a. Prepare a dilution series of the fragment from the DMSO stock into the final assay buffer to be used for screening (e.g., SPR running buffer). Typical final concentrations for testing range from 1 µM to 1 mM. The final DMSO concentration should be kept constant and low (typically ≤1%). b. Incubate the solutions at room temperature for 1 hour. c. Measure turbidity using a nephelometer or by assessing light scatter at ~600 nm on a plate reader. d. Self-Validation: The highest concentration that does not show a significant increase in turbidity above the buffer-only control is considered the maximum soluble concentration for screening. Screening above this limit is unreliable.

Protocol 2: Primary Screening via Surface Plasmon Resonance (SPR)

Causality: SPR is a powerful primary screening technique in FBDD because it is highly sensitive, label-free, and provides real-time binding data, allowing for the detection of weak, transient interactions characteristic of fragments.[8][9][10] It measures changes in refractive index on a sensor chip surface as the fragment associates with and dissociates from an immobilized protein target.

Materials:

  • Biacore instrument (or similar SPR system)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Hypothetical Target Protein (e.g., Kinase X, >95% purity) in a suitable buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

  • SPR running buffer (e.g., HBS-EP+, pH 7.4)

  • Fragment stock solution in DMSO

Methodology:

  • Protein Immobilization: a. Equilibrate the CM5 chip with SPR running buffer. b. Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of EDC/NHS for 7 minutes. c. Inject the target protein (~50 µg/mL) over the activated surface until the desired immobilization level is reached (e.g., 8,000-10,000 Response Units, RU). d. Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes. e. A reference flow cell should be prepared similarly but without protein injection (mock-coupled) to enable background subtraction.

  • Fragment Screening: a. Dilute the fragment stock to the desired screening concentration (e.g., 200 µM) in SPR running buffer. Ensure the final DMSO concentration is matched across all samples and the running buffer. b. Inject the fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds). c. After each cycle, regenerate the surface with a mild buffer pulse (e.g., 25 mM NaOH) if necessary to remove any tightly bound fragment.

  • Data Analysis & Hit Triage: a. Subtract the signal from the reference flow cell and a buffer-only injection ("double referencing"). b. A "hit" is defined as a fragment that produces a stable, concentration-dependent binding response significantly above the noise level. c. For initial hits, perform a dose-response analysis by injecting a series of fragment concentrations (e.g., 10 µM to 500 µM) to determine the equilibrium dissociation constant (Kᴅ). d. Self-Validation: True binders should exhibit a 1:1 binding model fit. Poor fits or unusual sensorgrams may indicate aggregation or other artifacts.

Fragment IDScreening Conc. (µM)Max Response (RU)Kᴅ (µM) from TitrationHit?
BZD-Amine 20045.2150Yes
Control Cmpd 12001.3N/ANo
Control Cmpd 220058.1>1000 (non-saturating)No
Control Cmpd 320039.8210Yes

Table 2. Example data from an SPR primary screen. BZD-Amine shows a clear response and a measurable Kᴅ in the typical fragment affinity range.

Protocol 3: Orthogonal Hit Validation via Thermal Shift Assay (TSA)

Causality: It is essential to validate hits from the primary screen using a technique based on a different physical principle to eliminate artifacts.[11][12] TSA, or Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein. A true binding event will typically stabilize the protein's folded state, leading to an increase in its melting temperature (Tₘ).

Materials:

  • qPCR instrument capable of fluorescence detection

  • SYPRO Orange dye (5000x stock)

  • Target Protein (~2 µM final concentration)

  • Validated hit fragment (e.g., BZD-Amine)

  • Assay buffer (e.g., HEPES buffer, pH 7.5)

Methodology:

  • Assay Preparation: a. In a 96-well PCR plate, prepare reactions containing the target protein and SYPRO Orange dye (e.g., 5x final concentration) in assay buffer. b. Add the fragment to the wells at a fixed concentration (e.g., 250 µM). Include a "no fragment" control (DMSO vehicle only). c. Seal the plate and centrifuge briefly.

  • Melt Curve Analysis: a. Place the plate in the qPCR instrument. b. Set the instrument to ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, measuring fluorescence at each interval.

  • Data Analysis: a. Plot fluorescence versus temperature. The Tₘ is the temperature at the midpoint of the unfolding transition, often calculated from the peak of the first derivative. b. A positive hit is a fragment that causes a significant shift in the melting temperature (ΔTₘ) compared to the DMSO control. A ΔTₘ of ≥ 2°C is generally considered a confident hit.

Fragment IDKᴅ from SPR (µM)ΔTₘ from TSA (°C)Validated Hit?
BZD-Amine 150+3.5Yes
Control Cmpd 3210+2.8Yes
False Positive 1180+0.2No

Table 3. Example orthogonal validation data. BZD-Amine is confirmed as a true binder by its ability to significantly stabilize the target protein.

The Path Forward: Structure-Guided Lead Optimization

Causality: Identifying a validated hit is only the beginning. To transform a low-affinity fragment into a high-potency lead, understanding its precise binding mode is paramount.[13][14] X-ray crystallography or NMR spectroscopy provides the atomic-level detail required to guide a rational, structure-based design strategy.[15][16] This structural information illuminates the "growth vectors"—the directions in which the fragment can be elaborated to engage new pockets and form additional interactions, thereby increasing affinity and selectivity.

Hit_To_Lead cluster_0 Structure-Enabled Strategies Start Validated Fragment Hit (e.g., BZD-Amine) Bound in Target Pocket Grow Fragment Growing Add functional groups to explore adjacent pockets. Start->Grow Exploit Amine Vector Merge Fragment Merging Combine features of two overlapping fragments. Start->Merge Link Fragment Linking Connect two fragments that bind in nearby sites. Start->Link Lead Potent Lead Compound (Improved Affinity & Selectivity) Grow->Lead Merge->Lead Link->Lead

Figure 2. Key strategies for hit-to-lead optimization guided by structural biology.

Protocol Outline: Co-crystallization via Soaking
  • Obtain Apo-Crystals: Grow high-quality crystals of the target protein in its ligand-free (apo) form.

  • Prepare Soaking Solution: Dissolve (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride in a cryo-protectant solution compatible with the protein crystals at a high concentration (e.g., 1-10 mM).

  • Soak Crystals: Transfer the apo-crystals into the soaking solution and incubate for a period ranging from minutes to hours.[17]

  • Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.[15]

  • Structure Solution: Process the data and solve the electron density map. A successful experiment will reveal clear electron density for the fragment in the protein's binding site, confirming its location, orientation, and specific interactions.

Conclusion

(2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride is an exemplary fragment for use in FBDD campaigns. Its favorable physicochemical properties, coupled with a medicinally relevant core and a poised synthetic handle, make it a high-value starting point for hit identification. By employing a rigorous and self-validating workflow encompassing primary screening with SPR, orthogonal validation with TSA, and subsequent structural elucidation, researchers can confidently identify and prosecute this fragment. The protocols and rationale outlined in this guide provide a robust framework for leveraging this and similar fragments to discover novel chemical matter for challenging biological targets.

References

  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. [Link]

  • 2D structures of 2,1,3-benzoxadiazole derivatives. ResearchGate. [Link]

  • (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride, 95% Purity. CP Lab Safety. [Link]

  • Methylamine hydrochloride. PubChem. [Link]

  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. ResearchGate. [Link]

  • 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. PubMed. [Link]

  • Chemical Significance of 1,3-Benzoxazole Derivatives. Hilaris Publisher. [Link]

  • Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Journal. [Link]

  • Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection. MDPI. [Link]

  • Introduction into Fragment Based Drug Discovery. YouTube. [Link]

  • Fragment-based drug discovery campaigns guided by native mass spectrometry. Nature Reviews Chemistry. [Link]

  • How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. PubMed. [Link]

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]

  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Current Topics in Medicinal Chemistry. [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Current Medicinal Chemistry. [Link]

  • Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions. [Link]

  • Fragment Screening. Sygnature Discovery. [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. OBN. [Link]

  • Hit-to-Lead process. Oncodesign Services. [Link]

  • Fragment HIT Identification in FBDD. CrystalsFirst. [Link]

  • Development of a Fragment-Based Screening Assay for the Focal Adhesion Targeting Domain Using SPR and NMR. MDPI. [Link]

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. [Link]

  • Fragment-Based Drug Design (FBDD). Journal of Pharmaceutical Sciences and Research. [Link]

  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]

  • Different hit-to-lead optimization strategies. ResearchGate. [Link]

  • Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. DiVA. [Link]

  • Fragment-based drug discovery: A graphical review. ResearchGate. [Link]

  • Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. MDPI. [Link]

  • Biophysical Fragment Screening Services. Evotec. [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy. Expert Opinion on Drug Discovery. [Link]

  • Fragment-Based Drug Discovery and X-Ray Crystallography. ResearchGate. [Link]

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Fragment-Based Design, Synthesis, Biological Evaluation, and SAR of 1 H -benzo[ d ]imidazol-2-yl)-1 H -indazol Derivatives as Potent PDK1 Inhibitors. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Coupling Reactions with (2,1,3-Benzoxadiazol-5-ylmethyl)amine Hydrochloride

Welcome to the technical support guide for optimizing reaction conditions for coupling with (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride. This resource is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing reaction conditions for coupling with (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of amide bond formation with this versatile fluorogenic amine. Here, we provide field-proven insights, troubleshooting strategies, and detailed protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride and what are its primary applications?

(2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride is a primary amine featuring a benzoxadiazole (furazan) heterocyclic core. The benzoxadiazole moiety is a well-known fluorophore.[1][2][3] Consequently, this reagent is primarily used as a building block to covalently label molecules of interest, such as peptides, drug candidates, or biological probes, with a fluorescent tag. This labeling allows for visualization and quantification in various assays.

Q2: Do I need to convert the amine hydrochloride salt to the free base before the reaction?

Yes, this is a critical step. The reagent is supplied as a hydrochloride salt for stability and handling. In this form, the amine is protonated (R-NH3+) and is not nucleophilic.[4] For the coupling reaction to proceed, the free amine (R-NH2) must be generated in situ. This is typically achieved by adding a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture. Usually, at least two equivalents of base are required: one to neutralize the hydrochloride salt and another to neutralize the acid formed during the activation of the carboxylic acid.[4][5]

Q3: What are the most critical parameters to control for a successful coupling reaction?

Successful amide bond formation depends on several factors:

  • Anhydrous Conditions: The activated carboxylic acid intermediate is highly susceptible to hydrolysis. The presence of water will quench this intermediate, leading to low or no product yield.[4] It is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[6]

  • Choice of Coupling Reagent: The selection of the coupling reagent is vital and depends on the substrate's reactivity, steric hindrance, and susceptibility to racemization.[4][7]

  • Stoichiometry and Order of Addition: The molar ratios of the carboxylic acid, amine, coupling reagent, and base must be carefully optimized. Pre-activating the carboxylic acid with the coupling reagent before adding the amine can often prevent side reactions.[8][9]

  • Temperature: Most coupling reactions proceed efficiently at room temperature. However, for substrates prone to racemization, running the reaction at a lower temperature (e.g., 0 °C) can be beneficial.[4]

Q4: How can I monitor the reaction's progress?

The most common methods for monitoring the reaction are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is particularly powerful as it allows you to track the consumption of starting materials and the formation of the desired product (by mass) and key intermediates or side products.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the coupling reaction.

Problem 1: Low or No Product Yield
Potential Cause Explanation & Validation Recommended Solution
Incomplete Carboxylic Acid Activation The coupling reagent may be inefficient, degraded, or used in insufficient quantity. This is a common cause of reaction failure.[4] Validate by using LC-MS to check for the presence of the activated intermediate (e.g., an O-acylisourea or HOBt/Oxyma ester).Use a more powerful coupling reagent like HATU or COMU, which are known for high efficiency.[7][10][11] Ensure you are using at least 1.0-1.5 equivalents of the coupling reagent relative to the limiting reagent.
Amine Deactivation The primary amine of your reagent is protonated by its own hydrochloride counter-ion or by the carboxylic acid coupling partner, rendering it non-nucleophilic.[4]Add a sufficient amount of a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents). Ensure the base is added before or along with the amine to generate the free nucleophile.
Steric Hindrance Bulky groups on either the carboxylic acid or the amine can physically block the reaction site, dramatically slowing down the coupling rate.[4]For sterically hindered substrates, consider converting the carboxylic acid to an acyl fluoride using a reagent like BTFFH. Acyl fluorides are highly reactive and can overcome significant steric barriers.[12] Alternatively, increasing the reaction temperature or using a more potent coupling system may help.
Hydrolysis of Activated Intermediate Trace amounts of water in the solvent or on glassware can hydrolyze the activated carboxylic acid faster than it can react with the amine.Use anhydrous solvents (e.g., DMF, DCM), dry all glassware thoroughly, and run the reaction under an inert atmosphere (N₂ or Ar).[4][6]
Problem 2: Significant Side Product Formation
Potential Cause Explanation & Validation Recommended Solution
Racemization If your carboxylic acid has a chiral center at the α-position, the harsh activation conditions can lead to epimerization, resulting in a diastereomeric mixture of products.[11][13]Use coupling additives known to suppress racemization, such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[4][7] Uronium/aminium salt reagents like HATU are generally better than carbodiimides (e.g., DCC, EDC) at minimizing racemization.[11] Running the reaction at 0°C can also reduce the rate of epimerization.
Guanidinylation of the Amine Uronium/aminium reagents (HBTU, HATU, HCTU) can react with the primary amine to form a guanidinium byproduct, which terminates the reaction.[13] This is more likely if the coupling reagent is used in large excess or if the carboxylic acid activation is slow.Use the coupling reagent in near-equimolar amounts (1.0-1.1 eq).[13] A highly effective strategy is to "pre-activate" the carboxylic acid: stir the acid, coupling reagent, and base together for 15-30 minutes before adding the amine.[4][8][9] Alternatively, use a phosphonium-based reagent like PyBOP, which does not cause guanidinylation.[5]
N-Acylurea Formation When using carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct, reducing yield.This side reaction is suppressed by the addition of HOBt or OxymaPure, which trap the O-acylisourea intermediate to form a more stable active ester.[11]

Visualized Workflows and Decision Making

General Amide Coupling Workflow

G cluster_prep 1. Preparation cluster_activation 2. Activation cluster_coupling 3. Coupling Reaction cluster_workup 4. Workup & Purification prep_reagents Dissolve Carboxylic Acid (1.0 eq) in Anhydrous Solvent add_reagents Add Coupling Reagent (1.1 eq) & Base (if needed) to Acid prep_reagents->add_reagents prep_amine Prepare Amine Solution with Base (DIPEA, 2-3 eq) stir Stir for 15-30 min (Pre-activation) add_reagents->stir add_amine Add Amine Solution to Activated Acid stir->add_amine monitor Monitor by TLC/LC-MS (Room Temp, 2-24h) add_amine->monitor quench Quench Reaction (e.g., with H₂O or aq. NH₄Cl) monitor->quench extract Aqueous Workup / Extraction quench->extract purify Purify by Chromatography extract->purify

Caption: A typical workflow for amide coupling reactions.

Troubleshooting Decision Tree

G start Low Yield or Reaction Failure? check_sm Starting Materials Consumed (LC-MS)? start->check_sm no_sm_consumed Cause: Incomplete Activation or Amine Deactivation check_sm->no_sm_consumed No sm_consumed Cause: Hydrolysis or Side Product Formation check_sm->sm_consumed Yes solution1 Solution: 1. Use stronger coupling agent (HATU). 2. Ensure anhydrous conditions. 3. Verify base stoichiometry (≥2 eq). no_sm_consumed->solution1 check_side_products Major Side Products Observed? sm_consumed->check_side_products no_side_products Cause: Hydrolysis of Activated Intermediate check_side_products->no_side_products No yes_side_products Cause: Guanidinylation or N-Acylurea Formation check_side_products->yes_side_products Yes solution2a Solution: 1. Use fresh anhydrous solvent. 2. Dry all glassware thoroughly. 3. Run under inert atmosphere. no_side_products->solution2a solution2b Solution: 1. Pre-activate acid before adding amine. 2. Use phosphonium reagent (PyBOP). 3. Add HOBt/Oxyma if using EDC. yes_side_products->solution2b

Caption: A decision tree for troubleshooting low-yield reactions.

Comparative Data on Common Coupling Reagents

ReagentClassKey AdvantagesPotential Issues
EDC (or DCC)CarbodiimideCost-effective, widely used.[6]High risk of racemization without additives; byproduct removal can be difficult (DCU is insoluble, EDC byproduct is water-soluble).[11]
HATU Uronium/Aminium SaltVery fast, highly efficient, low racemization.[6][11] Excellent for difficult or hindered couplings.[7]Can cause guanidinylation of the amine if used in excess; relatively expensive.[13]
HBTU/TBTU Uronium/Aminium SaltEfficient and reliable for routine synthesis.[6][14]Slower and slightly less effective than HATU; can also cause guanidinylation.[11][13]
PyBOP Phosphonium SaltHigh coupling efficiency, low racemization.[6] Does not cause guanidinylation, making it safer for excess use or cyclizations.[5]Byproducts can be carcinogenic (BOP) or less hazardous (PyBOP).[11]
COMU Uronium SaltHigh reactivity, water-soluble byproducts simplify purification.[10][15] Considered a "greener" and safer (non-explosive) alternative.[10][15]Can still cause guanidinylation; may have limited solution stability.

Experimental Protocols

Safety Note: Always consult the Safety Data Sheet (SDS) for all reagents before use. Perform reactions in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).

Protocol 1: General Amide Coupling using HATU

This protocol is recommended for most standard applications due to its high efficiency.

  • In a flame-dried, round-bottom flask under an inert atmosphere (N₂), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.5 M).

  • Add the coupling reagent HATU (1.0-1.2 eq) followed by a non-nucleophilic base like DIPEA (2.0-3.0 eq).[4]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[4][9]

  • In a separate vial, dissolve (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride (1.0-1.1 eq) in a minimal amount of anhydrous DMF and add it to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Coupling for Sterically Hindered Substrates

This protocol is adapted for challenging couplings where standard methods fail.[12]

  • In a flame-dried flask under N₂, dissolve the sterically hindered carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add a fluorinating agent (e.g., BTFFH, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.2 eq).

  • Stir the mixture at room temperature for 15-20 minutes to generate the acyl fluoride in situ.

  • In a separate vial, prepare a solution of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride (1.2 eq) and DIPEA (1.3 eq) in DCM.

  • Add the amine solution to the activated acyl fluoride.

  • Monitor the reaction for completeness. Reaction times can be significantly longer (up to 24 hours) for these couplings.[12]

  • Upon completion, perform an aqueous workup and purification as described in Protocol 1.

References

  • Vertex AI Search. (2026). Optimizing Peptide Coupling: Key Techniques.
  • Benchchem. (2025).
  • Vertex AI Search. (2026). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Vertex AI Search. (2026). How to Optimize Peptide Synthesis?.
  • Benchchem. (2025).
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • NIH. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study.
  • ResearchG
  • Vertex AI Search. (2026). Optimizing Peptide Synthesis: The Role of Carbodiimide Coupling Agents.
  • Sigma-Aldrich. (n.d.). (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride AldrichCPR.
  • ACS Publications. (2019). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Amerigo Scientific. (n.d.). (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Reddit. (2022). amide coupling help : r/Chempros.
  • RSC Publishing. (2015).
  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?.
  • CP Lab Safety. (n.d.). (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride, 95% Purity.
  • NIH. (2021).
  • ResearchGate. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study.
  • Reddit. (2021).
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges with Benzoxadiazole-Based Compounds in Biological Assays

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet critical challenge of solubility issues with benzoxadiazole-based co...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet critical challenge of solubility issues with benzoxadiazole-based compounds in biological assays. The unique physicochemical properties of the benzoxadiazole scaffold, while offering desirable fluorescence and biological activity, frequently lead to poor aqueous solubility, which can significantly impact experimental outcomes and data interpretation.[1][2][3]

This guide is designed to provide you with not just protocols, but a deeper understanding of the underlying principles governing solubility. By explaining the "why" behind each troubleshooting step, we aim to empower you to make informed decisions and design robust experimental workflows.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers face when working with benzoxadiazole derivatives.

Q1: I've just received my benzoxadiazole compound. What is the very first step I should take to avoid solubility problems?

A1: The most critical first step is to prepare a high-concentration stock solution in an appropriate organic solvent.[4][5][6] Do not attempt to dissolve the compound directly in aqueous buffers or cell culture media.[7] Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating initial stock solutions of hydrophobic compounds like benzoxadiazoles.[1][2][8][9]

  • Causality: Benzoxadiazole compounds are often characterized by their rigid, aromatic structures, which leads to poor aqueous solubility.[10] Dissolving them first in an organic solvent like DMSO at a high concentration (e.g., 10-30 mM) ensures the compound is fully solubilized before its introduction into an aqueous environment.[1][8]

Q2: My benzoxadiazole compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. What's happening?

A2: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution.[11] The DMSO, while an excellent solvent for the compound, becomes diluted in the medium, and the aqueous environment cannot maintain the compound in solution.[12]

  • Causality: The rapid shift from a high-DMSO environment to a predominantly aqueous one causes the hydrophobic compound molecules to aggregate and precipitate.[11] Several factors can contribute to this, including the final concentration of the compound, the temperature of the medium, and the method of dilution.[11][13]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: This is a critical consideration, as high concentrations of DMSO can be toxic to cells.[3] For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and ideally at or below 0.1%.[5][11][14] However, the tolerance can be cell-line specific. It is highly recommended to run a solvent tolerance control experiment to determine the maximum DMSO concentration that does not affect your specific assay's outcome.[14]

Q4: Can I use sonication or heating to help dissolve my compound?

A4: Yes, both sonication and gentle warming can be used to aid in the dissolution of your compound in the initial organic solvent.[2][13][15] However, these methods should be used with caution.

  • Sonication: Can help break up aggregates and speed up dissolution.

  • Gentle Warming: Can increase the solubility of the compound. However, be mindful of the compound's stability at elevated temperatures. Always check the manufacturer's data sheet for thermal stability information.[16]

Q5: Are there alternatives to DMSO for making stock solutions?

A5: While DMSO is the most common, other organic solvents can be used, depending on the specific compound and the experimental requirements. These include:

  • Ethanol[4]

  • Dimethylformamide (DMF)[17]

  • Dioxane[1]

  • Acetonitrile[1]

The choice of solvent will depend on the compound's solubility and the tolerance of your assay system to that solvent.

Troubleshooting Guides

This section provides a more in-depth, step-by-step approach to resolving common solubility issues encountered during experiments.

Issue 1: Immediate Precipitation Upon Dilution in Aqueous Buffer or Media

This is the most frequent challenge. The following workflow will help you systematically troubleshoot and resolve this issue.

Troubleshooting Workflow for Immediate Precipitation

G start Precipitation Observed check_conc Is the final compound concentration too high? start->check_conc reduce_conc Reduce final concentration and repeat. check_conc->reduce_conc Yes check_dilution Was a single-step dilution performed? check_conc->check_dilution No success Compound Solubilized reduce_conc->success serial_dilution Implement serial dilution protocol. check_dilution->serial_dilution Yes check_mixing Was the mixing technique adequate? check_dilution->check_mixing No serial_dilution->success improve_mixing Add stock dropwise while vortexing/stirring. check_mixing->improve_mixing No check_temp Was the aqueous buffer/media cold? check_mixing->check_temp Yes improve_mixing->success warm_media Use pre-warmed (37°C) aqueous solutions. check_temp->warm_media Yes fail Precipitation Persists check_temp->fail No warm_media->success adv_strategies Proceed to Advanced Solubilization Strategies fail->adv_strategies

Caption: Decision workflow for troubleshooting immediate precipitation.

Detailed Protocol for Serial Dilution:

A gradual decrease in the organic solvent concentration is key to preventing precipitation.

  • Prepare a High-Concentration Stock: Dissolve your benzoxadiazole compound in 100% DMSO to a concentration of 10-100 mM. Ensure it is fully dissolved.[11]

  • Create an Intermediate Dilution: Pre-warm your complete cell culture medium or aqueous buffer to 37°C.[11][13] In a separate tube, perform an intermediate dilution of your stock solution into the pre-warmed medium. For example, dilute your 10 mM stock 1:10 to create a 1 mM solution in 10% DMSO.

  • Final Dilution: Use this intermediate dilution to make your final working concentrations in the assay plate, which will now have a much lower final DMSO concentration.

Issue 2: Delayed Precipitation in the Incubator

Sometimes, a solution that appears clear initially can form a precipitate after several hours or days at 37°C.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
Metastable Supersaturation The initial dilution created a supersaturated solution that is thermodynamically unstable and crystallizes over time.Lower the final working concentration of the compound. Even if it looks soluble at first, you may be exceeding the equilibrium solubility.
Interaction with Media Components Components in the cell culture medium, such as proteins and salts in serum, can interact with the compound over time, reducing its solubility.[7][11]Perform a kinetic solubility assay in your specific cell culture medium to determine the maximum stable concentration over your experimental timeframe.[18][19]
pH Changes in Culture Cellular metabolism can cause the pH of the culture medium to change, which can affect the solubility of ionizable compounds.[11]Monitor the pH of your medium. If your compound's solubility is pH-sensitive, consider using a more strongly buffered medium or changing the medium more frequently.

Advanced Solubilization Strategies

If the above troubleshooting steps are insufficient, more advanced formulation strategies may be necessary. These approaches aim to increase the apparent aqueous solubility of the compound.

Strategy Mechanism of Action Considerations
pH Adjustment For ionizable benzoxadiazole derivatives, adjusting the pH of the buffer to at least 2 units away from the compound's pKa can maintain it in its more soluble ionized form.[14][20]The final pH must be compatible with your biological assay. This is often not feasible for cell-based assays which require a physiological pH.
Use of Surfactants Surfactants form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility in the aqueous medium.[10]The chosen surfactant and its concentration must be non-toxic and not interfere with the assay. Common examples include Tween® 80 and Cremophor® EL.
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the benzoxadiazole compound, effectively shielding it from the aqueous environment and increasing its solubility.[1][10][20][21]The type of cyclodextrin (e.g., β-cyclodextrin, HP-β-CD) and the stoichiometry of the complex need to be optimized.
Lipid-Based Formulations For in vivo studies, formulating the compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[22][23][24]This is a more complex formulation approach typically reserved for later-stage drug development.

Workflow for Selecting an Advanced Solubilization Strategy

Caption: Decision workflow for choosing an advanced solubilization method.

By systematically applying these principles and protocols, you can effectively diagnose and overcome the solubility challenges posed by benzoxadiazole-based compounds, leading to more accurate and reproducible data in your biological assays.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Shafiq, S., Shakeel, F., Talegaonkar, S., Ahmad, F. J., Khar, R. K., & Ali, M. (2007). Formulation and evaluation of celecoxib self-emulsifying drug delivery system. AAPS PharmSciTech, 8(4), E94. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • Martinez, V., et al. (2014). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Pharmacology & Pharmacy, 5, 1039-1049. [Link]

  • Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(12), 14599-14612. [Link]

  • Ucha, Y. R., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56193. [Link]

  • Ordon, M., et al. (2022). Novel BODIPY Dyes with a Meso-Benzoxadiazole Substituent: Synthesis, Photophysical Studies, and Cytotoxic Activity Under Normoxic and Hypoxic Conditions. International Journal of Molecular Sciences, 23(23), 15153. [Link]

  • Why does a compound that dissolve in DMSO, precipitates with media? (2022). ResearchGate. [Link]

  • How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. (2024). Solarbio. [Link]

  • da Silva, G. N., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 439. [Link]

  • da Silva, G. N., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. ResearchGate. [Link]

  • Geng, J., et al. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research, 48(8), 2262–2272. [Link]

  • Li, Y., et al. (2021). Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. Molecules, 26(13), 3840. [Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? (2017). ResearchGate. [Link]

  • Reagents & Solvents: Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Iwahashi, H., et al. (2022). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. Molecules, 27(19), 6524. [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (n.d.). Catalent. [Link]

  • da Silva, G. N., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. [Link]

  • Fluorophore. (n.d.). Wikipedia. [Link]

  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! (2021). Reddit. [Link]

  • Trowbridge, D. T., et al. (2018). Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. The Journal of Organic Chemistry, 83(15), 8347–8354. [Link]

  • He, C., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2527–2554. [Link]

  • Shokr, A., et al. (2021). Monitoring Distribution of the Therapeutic Agent Dimethyl Sulfoxide via Solvatochromic Shift of Albumin-Bound Indocyanine Green. Pharmaceutics, 13(1), 101. [Link]

  • How to tackle compound solubility issue. (2022). Reddit. [Link]

  • What are good fluorescent molecules to use in DMSO? (2021). ResearchGate. [Link]

  • Bapat, A. P., et al. (2015). Dimethyl Sulfoxide: A Polymerization Solvent and A Gel Permeation Chromatography Eluent for Imidazole-Functionalized Poly(Methacrylamides) Able to bind DNA. ResearchGate. [Link]

  • Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(24), 1251-1255. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of (2,1,3-Benzoxadiazol-5-ylmethyl)amine Hydrochloride Derivatives

Welcome to the technical support center for the purification of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride and its derivatives. This guide is designed for researchers, scientists, and professionals in drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. The unique chemical properties of benzoxadiazole derivatives, particularly their amine hydrochloride salts, can present specific challenges during purification. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges and achieve high-purity compounds for your research.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride derivatives. Each problem is followed by a systematic approach to diagnosis and resolution.

Issue 1: Low or No Yield After Purification

A consistently low yield is a frequent problem that can arise from several factors throughout the synthetic and purification workflow.[1]

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: The initial purity of your crude product is critical. Ensure that the reaction temperature, time, and reactant concentrations are optimized for the synthesis of the benzoxadiazole derivative.[1] Running small-scale trial reactions can help identify the ideal parameters without consuming large quantities of starting materials.[1]

  • Product Decomposition: Benzoxadiazole derivatives, while generally stable, can be sensitive to certain conditions.[2] Monitor your reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for any degradation of the desired product over time.[1]

  • Losses During Workup and Extraction: Amine hydrochlorides are water-soluble salts. During aqueous workup, it's crucial to ensure the pH is appropriately controlled to prevent the loss of your product into the aqueous phase.

    • Protocol for Amine Extraction:

      • After quenching the reaction, adjust the pH of the aqueous layer to be basic (pH > 9) using a suitable base (e.g., NaHCO₃, Na₂CO₃) to convert the amine hydrochloride to its free base form.

      • Extract the free amine into an organic solvent like ethyl acetate or dichloromethane.

      • To recover the amine hydrochloride, you can then wash the organic layer with a dilute HCl solution.

  • Inefficient Purification Technique: The chosen purification method may not be suitable for your specific derivative. For instance, silica gel chromatography of basic amines can lead to significant product loss on the column.[3]

Issue 2: Persistent Impurities in the Final Product

Even after purification, you may observe lingering impurities in your NMR or LC-MS spectra. Identifying the source of these impurities is the first step toward eliminating them.

Common Impurities and Removal Strategies:

  • Starting Materials: Unreacted starting materials are a common source of impurities. Monitor the reaction by TLC to ensure complete consumption of the limiting reagent.

  • Side Products: The synthesis of heterocyclic compounds can often lead to the formation of side products.[1]

    • Recrystallization: This is a powerful technique for removing minor impurities. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For benzoxadiazole derivatives, solvents like ethanol, acetone, or mixtures involving acetonitrile can be effective.[4][5][6]

    • Chromatography: If recrystallization is ineffective, column chromatography is the next logical step.

  • Inorganic Salts: If aqueous HCl is used in the formation of the hydrochloride salt, inorganic salts like NaCl may be present.[7]

    • Strategy for Removal: One approach is to convert the hydrochloride salt back to the free base, extract it into an organic solvent, wash with water to remove the inorganic salts, and then reform the hydrochloride salt using anhydrous HCl in an organic solvent (e.g., ether or dioxane).[7]

Issue 3: Difficulty with Column Chromatography

Purifying amines, especially basic ones, on standard silica gel can be challenging due to strong interactions between the basic amine and the acidic silica surface.[3][8] This can result in streaking on TLC, poor separation, and low recovery.[9]

Troubleshooting Chromatography:

  • Mobile Phase Modification: Adding a small amount of a competing amine, such as triethylamine (typically 0.1-1%) or ammonia, to the mobile phase can help to "neutralize" the acidic silanol groups on the silica gel, leading to better peak shape and recovery.[3][8][10]

  • Alternative Stationary Phases:

    • Amine-Functionalized Silica: Using a column packed with amine-functionalized silica can provide a less acidic environment and improve the chromatography of basic compounds.[3]

    • Alumina (Basic or Neutral): Alumina can be a good alternative to silica gel for the purification of basic compounds.

  • Reversed-Phase Chromatography: For polar and ionizable compounds, reversed-phase chromatography can be a very effective purification technique.[8] Running the separation at a high pH will keep the amine in its free-base form, increasing its retention and improving the likelihood of a successful purification.[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to convert the free amine of my benzoxadiazole derivative to the hydrochloride salt?

To form the hydrochloride salt, dissolve the purified free amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol) and add a solution of anhydrous HCl in the same or a compatible solvent. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.[7] Using gaseous HCl bubbled through the solution is another effective method.[7]

Q2: My (2,1,3-Benzoxadiazol-5-ylmethyl)amine derivative appears to be unstable. What are the optimal storage conditions?

Many complex organic molecules can be sensitive to light, air, and temperature.[1] For long-term storage, it is recommended to keep your purified compound in a tightly sealed container, protected from light (e.g., in an amber vial), and stored at a low temperature (e.g., in a refrigerator or freezer). Storing under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent degradation.

Q3: How do I choose the right solvent system for recrystallization?

The ideal recrystallization solvent will dissolve your compound sparingly at room temperature but completely at its boiling point. You may need to screen several solvents or solvent mixtures to find the optimal conditions.

SolventPolarityBoiling Point (°C)Notes
Ethanol Polar78Often a good choice for polar compounds.[2][5]
Methanol Polar65Similar to ethanol, but can sometimes be too good a solvent.
Isopropanol Polar82Another good option for polar compounds.[7]
Acetone Polar56Can be effective, sometimes used in combination with other solvents.[6]
Ethyl Acetate Medium77A versatile solvent for a range of polarities.[11]
Acetonitrile Polar82Can be used alone or in mixtures for recrystallization.[6]
Dichloromethane Medium40Often used in chromatography, can also be used for recrystallization.[4]
Water Very Polar100Useful for recrystallizing highly polar salts, often in combination with an alcohol.[4]

Q4: Can I use liquid-liquid extraction to purify my amine hydrochloride?

Yes, acid-base extraction is a powerful technique for purifying amines.[12]

G crude Crude Product (Amine + Impurities) dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) crude->dissolve extract_acid Extract with Aqueous Acid (e.g., 10% HCl) dissolve->extract_acid separate_layers Separate Layers extract_acid->separate_layers organic_layer Organic Layer (Neutral/Acidic Impurities) separate_layers->organic_layer Contains non-basic impurities aqueous_layer Aqueous Layer (Amine Hydrochloride) separate_layers->aqueous_layer Contains amine salt basify Basify Aqueous Layer (e.g., with NaOH) aqueous_layer->basify extract_organic Extract with Organic Solvent basify->extract_organic final_organic Organic Layer (Pure Free Amine) extract_organic->final_organic dry_evaporate Dry and Evaporate final_organic->dry_evaporate pure_amine Pure Free Amine dry_evaporate->pure_amine

Acid-Base Extraction Workflow for Amine Purification.

Q5: What analytical techniques are essential for confirming the purity of my final product?

A combination of techniques is recommended to confirm both the identity and purity of your compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying impurities.[11]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.[11]

  • High-Performance Liquid Chromatography (HPLC): An excellent method for assessing purity and quantifying any minor components.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Section 3: Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In a flask, add the crude solid and a minimal amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Chromatography with a Modified Mobile Phase
  • Column Packing: Pack a silica gel column using the chosen mobile phase (e.g., hexane/ethyl acetate).

  • Equilibration: Equilibrate the column by running several column volumes of the mobile phase containing the amine modifier (e.g., 0.5% triethylamine) through the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the modified mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • da Silva, J. H., Frizon, T. E. A., Biava, H. D., & Machado, G. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • da Silva, J. H., Frizon, T. E. A., Biava, H. D., & Machado, G. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • ResearchGate. (2020, May 12). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • MDPI. (n.d.). Examining the Non-Covalent Interactions for Two Polymorphs of a 2,1,3-benzoxadiazole Derivative. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
  • Org Prep Daily. (2006, October 5). Purifying amines on silica. Retrieved from [Link]

  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • CP Lab Safety. (n.d.). (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride, 95% Purity, C8H10ClN3O, 1 gram. Retrieved from [Link]

  • Chem-Space. (n.d.). (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride. Retrieved from [Link]

  • Cengage. (2018, November 16). Amines and Heterocycles. Retrieved from [Link]

  • MDPI. (n.d.). Development of 2,1,3-Benzothiadiazole-Based Room-Temperature Fluorescent Nematic Liquid Crystals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • Journal of Food Science and Technology. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Baghdad Science Journal. (n.d.). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Retrieved from [Link]

  • Reddit. (2016, May 3). Purification issues. Retrieved from [Link]

Sources

Optimization

Benzoxadiazole Ring Stability: A Technical Support Guide for Researchers

Welcome to the Technical Support Center for the application and handling of compounds containing the 2,1,3-benzoxadiazole moiety. This guide is designed for researchers, medicinal chemists, and material scientists who ar...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the application and handling of compounds containing the 2,1,3-benzoxadiazole moiety. This guide is designed for researchers, medicinal chemists, and material scientists who are incorporating this versatile heterocyclic system into their synthetic strategies and applications. As a scaffold in drug discovery, fluorescent probes, and electronic materials, a thorough understanding of its stability and potential degradation pathways under various reaction conditions is critical for experimental success. This document provides in-depth, field-proven insights into the stability of the benzoxadiazole ring, presented in a practical question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm planning a multi-step synthesis. What is the general stability profile of the benzoxadiazole ring?

The 2,1,3-benzoxadiazole ring is a robust heterocyclic system, demonstrating considerable stability under a range of conditions, which contributes to its widespread use. However, like any functional group, it has its limits. Generally, the ring is stable to:

  • Thermal Stress: Benzoxadiazole derivatives are thermally stable, with degradation typically observed at temperatures around 300°C.[1][2]

  • Photochemical Conditions: While it is a common fluorophore, the benzoxadiazole ring itself is relatively photostable. However, substituents can significantly influence its photochemical behavior.

  • Weak Acids and Bases: The ring is generally stable to mild acidic and basic conditions at room temperature.

Key areas of potential instability that require careful consideration include:

  • Strongly acidic or basic conditions, especially at elevated temperatures.

  • Reactions with potent nucleophiles.

  • Certain strong reducing and oxidizing agents.

This guide will delve into the specifics of these conditions in the following sections.

Q2: How stable is the benzoxadiazole ring to acidic conditions? I need to perform a reaction in the presence of a strong acid.

The stability of the benzoxadiazole ring in acidic media is condition-dependent.

  • Mild Acidic Conditions: The ring is generally stable to mild acidic conditions. For instance, the reduction of a nitro group on the benzoxadiazole ring to an amine can be successfully carried out using iron powder in acetic acid, indicating the ring's stability under these conditions.

  • Strong, Non-Oxidizing Acids (e.g., HCl, H₂SO₄): While generally stable at room temperature for short durations, prolonged exposure to concentrated strong acids, especially at elevated temperatures, may lead to ring opening. The mechanism likely involves protonation of a nitrogen atom, which activates the ring towards nucleophilic attack by water or other nucleophiles present in the medium. This is analogous to the acid-catalyzed ring-opening of other heterocyclic systems like epoxides.

  • Lewis Acids: The use of Lewis acids should be approached with caution. While some reactions, such as Friedel-Crafts, may be possible on the benzene portion of the molecule, strong Lewis acids can coordinate to the nitrogen or oxygen atoms of the oxadiazole ring, potentially activating it for undesired side reactions.

Troubleshooting Tip: If a strongly acidic condition is required for a transformation on another part of your molecule, it is advisable to first conduct a stability test on a small scale with the parent benzoxadiazole compound under the proposed reaction conditions. Monitor the reaction by TLC or LC-MS for the appearance of degradation products.

Q3: I need to perform a reaction under basic conditions. Will the benzoxadiazole ring be cleaved?

The benzoxadiazole ring exhibits good stability under many basic conditions, but its integrity can be compromised by strong bases, particularly in the presence of nucleophiles and at higher temperatures.

  • Aqueous Bases (e.g., NaOH, KOH): The synthesis of 2,1,3-benzoxadiazole itself can be achieved by the cyclization of 2-nitroaniline using sodium hypochlorite in the presence of potassium hydroxide, demonstrating the ring's stability to these reagents under the reaction conditions.[2] Furthermore, workup procedures involving washing with aqueous sodium bicarbonate are common and do not typically affect the ring.[1]

  • Stronger Bases and Nucleophiles: The oxadiazole ring is an electron-deficient system, making it susceptible to nucleophilic attack. Strong nucleophiles can attack the carbon atoms of the oxadiazole ring, leading to ring cleavage. For example, the related benzoxazole ring system has been shown to undergo ring-opening upon reaction with secondary amines. While 2,1,3-benzoxadiazole is generally more stable, this reactivity pattern should be considered.

Troubleshooting Workflow for Basic Conditions:

Caption: Decision workflow for reactions involving basic conditions.

Q4: Can the benzoxadiazole ring withstand common reducing agents like LiAlH₄ and NaBH₄?

This is a critical consideration, as many synthetic routes involve reduction steps.

  • Sodium Borohydride (NaBH₄): The benzoxadiazole ring is generally considered stable to NaBH₄. This reagent is typically used for the reduction of aldehydes and ketones and is not potent enough to reduce the aromatic heterocyclic ring of benzoxadiazole under standard conditions.

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much stronger reducing agent, and its use requires caution. While direct evidence for the reduction of the 2,1,3-benzoxadiazole ring by LiAlH₄ is not extensively reported in the literature, the electron-deficient nature of the ring suggests it could be susceptible to reduction, potentially leading to ring opening or over-reduction to diamines.

  • Catalytic Hydrogenation (e.g., H₂, Pd/C): The stability of the benzoxadiazole ring to catalytic hydrogenation can vary depending on the catalyst and reaction conditions. Under mild conditions, other functional groups can often be selectively reduced. However, under more forcing conditions (high pressure and temperature), reduction of the heterocyclic ring can occur.

  • Other Reducing Agents: As mentioned, reduction of a nitro group on the benzoxadiazole ring to an amine is readily achieved with iron powder in acetic acid, leaving the core ring system intact. The reduction of the related benzoxadiazole N-oxide to the parent benzoxadiazole can be accomplished using triphenylphosphine (PPh₃), highlighting the stability of the ring to this mild reducing agent.[2]

Experimental Protocol: Testing Benzoxadiazole Stability to a New Reducing Agent

  • Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a small amount (e.g., 20 mg) of your benzoxadiazole-containing substrate in an appropriate anhydrous solvent (e.g., THF for LiAlH₄, MeOH for NaBH₄).

  • Control Sample: Take an aliquot of the starting material solution for use as a TLC or LC-MS standard.

  • Reagent Addition: At a controlled temperature (typically 0 °C for initial trials), add the reducing agent in a stoichiometric amount relative to potentially reducible functional groups, excluding the benzoxadiazole ring itself.

  • Monitoring: Stir the reaction at the intended temperature and monitor its progress by TLC or LC-MS at regular intervals (e.g., 30 minutes, 1 hour, 2 hours).

  • Analysis: Compare the reaction mixture to the starting material standard. Look for the appearance of new spots or peaks that could indicate degradation of the benzoxadiazole ring, in addition to the expected product.

  • Workup and Characterization: If the reaction appears clean, perform a standard aqueous workup and isolate the product. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm that the benzoxadiazole ring has remained intact.

Q5: What about oxidizing agents? I need to perform an oxidation on a substituent.

The stability of the benzoxadiazole ring to oxidizing agents is a significant concern.

  • Strong Oxidizing Agents (e.g., KMnO₄, CrO₃): These reagents should be used with extreme caution. The benzene portion of the benzoxadiazole system is susceptible to oxidation, which could lead to ring opening and degradation of the entire molecule.

  • Milder Oxidizing Agents: Some milder oxidizing agents may be tolerated. For example, the synthesis of 2,1,3-benzoxadiazole N-oxide from 2-nitroaniline involves sodium hypochlorite, a moderately strong oxidizing agent, in a basic medium.[2] This suggests that under specific conditions, the ring system can be formed in the presence of an oxidant.

Troubleshooting Tip: If an oxidation is necessary, consider using a milder, more selective oxidant. If a strong oxidant is unavoidable, a preliminary stability study is essential. It may be necessary to perform the oxidation at an earlier stage of the synthesis, before the formation of the benzoxadiazole ring.

Summary of Benzoxadiazole Ring Stability

Condition Reagent/Parameter Stability Comments
Acidic Weak acids (e.g., Acetic Acid)Generally StableUsed as a solvent for reductions on substituents.
Strong, non-oxidizing acids (e.g., conc. HCl, H₂SO₄)Caution AdvisedPotential for ring opening, especially at elevated temperatures.
Lewis AcidsCaution AdvisedMay coordinate with heteroatoms and activate the ring.
Basic Aqueous bases (e.g., NaOH, NaHCO₃)Generally StableStable during aqueous workups.
Strong bases/nucleophilesPotential for Ring OpeningThe electron-deficient ring is susceptible to nucleophilic attack.
Reductive NaBH₄Generally StableNot strong enough to reduce the aromatic ring.
LiAlH₄High Risk of DegradationStrong reducing agent may lead to ring cleavage.
Fe/AcOHStableUsed for the reduction of nitro groups on the ring.
PPh₃StableUsed for the reduction of the corresponding N-oxide.
Oxidative Strong oxidants (e.g., KMnO₄)High Risk of DegradationThe aromatic system is susceptible to oxidation.
NaOClStable under specific conditionsUsed in the synthesis of the benzoxadiazole ring.
Thermal HeatStable up to ~300°CDegradation observed at higher temperatures.[1][2]
Photochemical UV/Visible LightGenerally StableSubstituents can greatly influence photostability.

Mechanistic Considerations: Potential Degradation Pathways

Understanding the potential mechanisms of degradation can aid in troubleshooting and reaction design.

degradation_pathways cluster_acid Acid-Catalyzed Ring Opening cluster_base Base/Nucleophile-Induced Ring Opening A1 Benzoxadiazole A2 Protonated Benzoxadiazole A1->A2 + H⁺ A3 Nucleophilic Attack (e.g., by H₂O) A2->A3 A4 Ring-Opened Intermediate A3->A4 A5 Degradation Products A4->A5 B1 Benzoxadiazole B2 Nucleophilic Attack (e.g., by RO⁻) B1->B2 + Nu⁻ B3 Meisenheimer-like Complex B2->B3 B4 Ring Cleavage B3->B4 B5 Degradation Products B4->B5

Caption: Plausible mechanisms for benzoxadiazole ring degradation.

The electron-withdrawing nature of the oxadiazole moiety makes the attached benzene ring electron-deficient and susceptible to nucleophilic aromatic substitution, particularly if there are good leaving groups present.

By understanding these stability limits and employing careful experimental design and preliminary testing, the 2,1,3-benzoxadiazole ring can be a reliable and valuable component in a wide array of chemical research and development endeavors.

References

  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. [Link]

  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. National Institutes of Health. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Yield in Benzoxadiazole Derivative Synthesis

Welcome to the technical support center for the synthesis of benzoxadiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of benzoxadiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields and purity. Benzoxadiazoles, including their N-oxide precursors (benzofurazans), are critical scaffolds in medicinal chemistry and materials science. However, their synthesis can be fraught with challenges, from incomplete reactions to persistent impurities.

This document provides a structured approach to troubleshooting common issues, explaining the chemical principles behind the problems and offering validated protocols to overcome them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions for quick reference.

Q1: My reaction to form the benzoxadiazole N-oxide (benzofurazan) from a 2-nitroaniline derivative is sluggish or not starting. What are the first things I should check?

A1: An inert or stalled reaction is often due to issues with reagents or initial conditions.

  • Reagent Quality: Ensure your oxidizing agent (e.g., sodium hypochlorite) is fresh and has a high concentration of active chlorine (>10%). The quality of the 2-nitroaniline starting material is also critical; impurities can inhibit the reaction.

  • Base Concentration: The reaction is typically performed in a basic medium. Verify the concentration and freshness of your base (e.g., KOH solution).

  • Phase Transfer Catalyst: For biphasic reactions (e.g., diethyl ether/water), the efficiency of the phase transfer catalyst (like tetrabutylammonium bromide, TBAB) is paramount. Ensure it is fully dissolved and active.[1][2]

Q2: I've successfully synthesized the N-oxide, but the subsequent deoxygenation to the final benzoxadiazole is giving a low yield. What could be the problem?

A2: The deoxygenation step, commonly using a phosphine reagent like triphenylphosphine (PPh₃), can be inefficient if not properly optimized.

  • Reaction Temperature & Time: This reaction often requires refluxing for several hours.[2] Insufficient heating or time will lead to incomplete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Purity of N-oxide: Impurities carried over from the first step can interfere with the reduction. Consider purifying the N-oxide intermediate before proceeding.

  • Reagent Stoichiometry: Use a slight excess of the reducing agent (e.g., 1.1 to 1.2 equivalents of PPh₃) to drive the reaction to completion.

Q3: My final product is a dark, oily mixture that is difficult to purify. What are the likely culprits and purification strategies?

A3: Dark coloration often indicates the formation of polymeric or degradation byproducts. This can be caused by excessive heat or prolonged reaction times.

  • Effective Purification Methods: Column chromatography on silica gel is the most common and effective method for purifying benzoxadiazole derivatives.[1][3] A gradient elution, starting with a non-polar solvent (like hexane) and gradually increasing polarity (with ethyl acetate or dichloromethane), is often successful.

  • Recrystallization: If chromatography is challenging, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be an effective alternative for obtaining a pure, crystalline product.[2][4]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific experimental problems.

Problem A: Low or No Product Formation During N-Oxide Synthesis

The cyclization of a 2-nitroaniline derivative is the foundational step. Failure here prevents any downstream progress.

Causality Analysis:

The reaction involves the intramolecular oxidative cyclization of a 2-nitroaniline. The mechanism requires the deprotonation of the amine followed by an attack on the nitro group, facilitated by an oxidant. Low reactivity can stem from electronic effects of substituents on the aromatic ring, poor reagent quality, or inefficient mixing in biphasic systems.

Troubleshooting Workflow Diagram

start Low/No N-Oxide Product check_reagents Verify Reagent Quality (Oxidant, Base, Starting Material) start->check_reagents check_conditions Optimize Reaction Conditions (Temperature, Stirring) check_reagents->check_conditions Reagents OK outcome_fail Still No Reaction check_reagents->outcome_fail Reagents Degraded check_catalyst Assess Phase Transfer Catalyst (If Biphasic) check_conditions->check_catalyst Conditions OK check_conditions->outcome_fail Conditions Suboptimal outcome_ok Reaction Proceeds check_catalyst->outcome_ok Catalyst OK check_catalyst->outcome_fail Catalyst Inactive

Caption: Troubleshooting workflow for N-oxide synthesis.

Validated Solutions & Protocols:
  • Reagent Validation:

    • Sodium Hypochlorite (NaOCl): Use a fresh, unopened bottle of commercial bleach with >10% active chlorine. If the solution is old, its oxidizing power may be significantly diminished.

    • 2-Nitroaniline Derivative: Confirm the purity of your starting material via NMR or melting point analysis. If impurities are suspected, recrystallize from ethanol.

  • Protocol: Synthesis of 2,1,3-Benzoxadiazole-1-oxide This protocol is adapted from a published procedure and serves as a robust starting point.[2]

    • In a 500 mL flask, combine the 2-nitroaniline (9.0 g), tetrabutylammonium bromide (TBAB, 0.3 g), diethyl ether (60 mL), and a 50% wt. KOH solution (7 mL).

    • Stir the mixture vigorously to ensure good mixing between the organic and aqueous layers.

    • Add a sodium hypochlorite solution (130 mL, >10% active chlorine) dropwise over 30-60 minutes. An exothermic reaction may occur; maintain the temperature at or below room temperature using an ice bath if necessary.

    • Continue stirring vigorously at room temperature for 7 hours. Monitor the reaction by TLC (e.g., using a hexane/ethyl acetate eluent) until the starting material is consumed.

    • Separate the organic layer. Extract the aqueous layer three times with dichloromethane (CH₂Cl₂).

    • Combine all organic layers and evaporate the solvent under reduced pressure to yield the crude N-oxide product, which is often a yellow solid and can be used in the next step without further purification. An expected yield is typically high (e.g., 89%).[4]

Problem B: Inefficient Deoxygenation & Side Product Formation

Even with a good yield of the N-oxide, the final reduction step can be problematic, leading to a mixture of products and a low yield of the desired benzoxadiazole.

Causality Analysis:

The deoxygenation of the N-oxide with PPh₃ proceeds via an intermediate phosphine oxide complex. Incomplete reaction is the most common issue. However, strongly electron-withdrawing groups (like a nitro group) on the benzoxadiazole ring can make the system susceptible to nucleophilic attack or other side reactions, complicating the product mixture.[5]

Comparative Table of Deoxygenation Conditions:
Reducing AgentSolventTemperatureTypical YieldReference
Triphenylphosphine (PPh₃)Toluene or XyleneReflux75-80%[1][2]
Triethyl phosphite (P(OEt)₃)DichloromethaneRoom Temp -> RefluxVariable[6]
Sodium Azide (NaN₃)DMF100 °CVariable[2]

This table highlights that while alternatives exist, PPh₃ in a high-boiling aromatic solvent is a reliable and commonly reported method.

Validated Solutions & Protocols:
  • Strict Reaction Monitoring: Do not rely on a fixed reaction time. Track the disappearance of the N-oxide starting material using TLC. The product, benzoxadiazole, and the byproduct, triphenylphosphine oxide, will also be visible.

  • Purification Strategy: The primary byproduct, triphenylphosphine oxide, can be challenging to remove. It has moderate polarity and can co-elute with the product.

    • Chromatography: A careful choice of eluent is key. A hexane/dichloromethane or hexane/ethyl acetate system often provides good separation.

    • Precipitation: In some cases, triphenylphosphine oxide can be precipitated out of the crude mixture by dissolving it in a minimal amount of a polar solvent and adding a non-polar solvent like hexane.

  • Protocol: Synthesis of 2,1,3-Benzoxadiazole This protocol is adapted from a published procedure.[2]

    • In a 250 mL flask, combine the crude 2,1,3-Benzoxadiazole-1-oxide (1.7 g), triphenylphosphine (4.0 g), and toluene (150 mL).

    • Reflux the mixture for 3 hours. Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature. Triphenylphosphine oxide may begin to precipitate.

    • Filter the cooled mixture if a precipitate has formed.

    • Evaporate the solvent from the filtrate to obtain the crude product.

    • Purify the material by column chromatography on silica gel using dichloromethane as the eluent to afford the pure 2,1,3-benzoxadiazole as a yellow solid. A typical yield is around 80%.[2]

Problem C: Challenges in Downstream Functionalization (e.g., Halogenation)

Introducing substituents onto the benzoxadiazole core is often necessary but can result in low yields or incorrect isomers.

Causality Analysis:

The benzoxadiazole ring is electron-deficient, which deactivates it towards electrophilic aromatic substitution. Halogenation, for example, often requires harsh conditions and a Lewis acid catalyst (like Fe powder).[2] The directing effects of the fused heterocyclic ring favor substitution at the 4- and 7-positions.

Decision Diagram for Functionalization

start Need to Functionalize Benzoxadiazole Core electrophilic Electrophilic Substitution? (e.g., Halogenation, Nitration) start->electrophilic nucleophilic Nucleophilic Substitution? (Requires leaving group) start->nucleophilic harsh_cond Use Harsh Conditions (e.g., Br₂, Fe catalyst, heat) electrophilic->harsh_cond coupling_rxn Use Pre-functionalized Starting Material or Cross-Coupling (e.g., Sonogashira) nucleophilic->coupling_rxn product Desired Functionalized Product harsh_cond->product coupling_rxn->product

Caption: Decision path for functionalizing the core ring.

Validated Protocol: 4,7-Dibromination of 2,1,3-Benzoxadiazole

This protocol demonstrates the vigorous conditions required for electrophilic substitution.[2]

  • Place 2,1,3-benzoxadiazole (1.23 g) and iron powder (0.12 g) in a round-bottom flask.

  • Heat the mixture to 100°C.

  • Add bromine (Br₂, 1.5 mL) dropwise over 2 hours. (Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.)

  • After the addition is complete, reflux the reaction for 3 hours.

  • After cooling, dissolve the resulting mixture in dichloromethane (40 mL) and wash sequentially with brine, saturated sodium bicarbonate solution, and water.

  • Dry the organic layer and concentrate under vacuum.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate 98:2) to yield 4,7-dibromo-2,1,3-benzoxadiazole. Note that yields for this type of reaction can be modest (e.g., 40%).[2]

References

  • Rafique, J., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. [Link]

  • Rafique, J., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. National Center for Biotechnology Information (PMC). [Link]

  • Rafique, J., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. ResearchGate. [Link]

  • Kajimoto, T., et al. (2025). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. MDPI. [Link]

  • Uematsu, T., et al. (2001). synthesis and fluorescence properties of 4,5-, 4,6- and 5,6- disubstituted benzofurazan (2,1,3-benzoxadiazole) compounds. Journal of the Chemical Society, Perkin Transactions 1, (22), 2850-2854. [Link]

  • Söderberg, B. C. G. (2018). Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Organic Reactions. [Link]

Sources

Optimization

Side reactions in the derivatization of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride

Welcome to the technical support guide for the derivatization of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the derivatization of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile fluorogenic amine. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the success of your experiments.

Troubleshooting Guide: Navigating Side Reactions and Other Complications

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the derivatization of (2,1,3-Benzoxadiazol-5-ylmethyl)amine.

Question 1: My reaction is yielding multiple products, as seen on my chromatogram. What is the likely cause and how can I resolve this?

Answer:

The most probable cause for multiple products is over-alkylation or over-acylation of the primary amine. (2,1,3-Benzoxadiazol-5-ylmethyl)amine is a primary amine, which, after the initial derivatization, can sometimes react again with the derivatizing agent, especially if the agent is an alkyl halide or a highly reactive acylating agent. The initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to a "runaway train" of reactions.[1] This results in a mixture of primary, secondary, and potentially tertiary amine derivatives.

Root Cause Analysis:

  • Excess Derivatizing Reagent: A large excess of a highly reactive reagent can drive the reaction towards multiple additions.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can also favor over-reaction.

  • Nature of the Derivatizing Agent: Alkyl halides are particularly prone to causing over-alkylation.[1][2]

Mitigation Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Start with a 1:1 molar ratio of the amine to the derivatizing agent and incrementally increase the amount of the derivatizing agent if the reaction is incomplete.

  • Choice of Derivatizing Agent: If possible, choose a derivatizing agent that is less prone to over-reaction. For example, using a bulky silylating agent can sterically hinder a second addition.

  • Reaction Optimization:

    • Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C.

    • Time: Monitor the reaction progress closely using a suitable technique (e.g., TLC or LC-MS) and quench the reaction as soon as the desired product is formed.

Experimental Protocol: Optimized Derivatization to Minimize Over-alkylation

StepProcedureRationale
1Dissolve (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride in a suitable anhydrous aprotic solvent (e.g., acetonitrile or DMF).Anhydrous conditions prevent hydrolysis of the derivatizing agent.
2Add one equivalent of a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to neutralize the hydrochloride salt and free the primary amine.Prevents side reactions with the hydrochloride.
3Cool the mixture to 0 °C in an ice bath.Reduces the initial reaction rate and minimizes over-reaction.
4Slowly add 1.05 equivalents of the derivatizing agent dropwise over 10-15 minutes.Maintains a low concentration of the derivatizing agent, disfavoring multiple additions.
5Monitor the reaction every 15-30 minutes by TLC or LC-MS.Allows for quenching the reaction at the optimal time.
6Once the starting material is consumed and the desired product is maximized, quench the reaction with a suitable reagent (e.g., a small amount of water or a primary amine scavenger).Prevents further reaction and formation of byproducts.
7Proceed with your standard work-up and purification procedure (e.g., liquid-liquid extraction followed by column chromatography).Isolates the desired product.
Question 2: I am observing a new, highly polar, non-fluorescent byproduct. What could this be?

Answer:

A common issue, particularly when using fluorogenic reagents like 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) or similar activated benzoxadiazoles, is hydrolysis . This can occur with both the derivatizing reagent and the final product, especially under the basic pH conditions often required for the derivatization of amines.[3] The benzoxadiazole ring itself can be susceptible to hydrolysis under certain conditions, leading to ring-opened products.[4]

Root Cause Analysis:

  • Presence of Water: Non-anhydrous solvents or reagents can introduce water into the reaction mixture.

  • Basic Conditions: The basic conditions (typically pH 8-10) used to deprotonate the amine enhance its nucleophilicity but also promote hydrolysis.[5]

  • Reagent Instability: Some derivatizing agents are inherently moisture-sensitive.

Mitigation Strategies:

  • Anhydrous Conditions: Use freshly distilled, anhydrous solvents and ensure all glassware is thoroughly dried.

  • pH Control: While basic conditions are necessary, avoid excessively high pH. A pH of 8.0-9.5 is often a good compromise.[6][7] Use a well-buffered system to maintain a stable pH.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the reactants and products to hydrolytic conditions.

dot

Hydrolysis reagent Derivatizing Agent (e.g., NBD-F) product Desired Fluorescent Derivative reagent->product + Amine hydrolyzed_reagent Hydrolyzed Reagent (Non-fluorescent) reagent->hydrolyzed_reagent + H₂O amine (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrolyzed_product Hydrolyzed Product (Non-fluorescent) product->hydrolyzed_product + H₂O water H₂O (from solvent/reagents) water->hydrolyzed_reagent water->hydrolyzed_product Derivatization_Workflow cluster_prep Preparation cluster_reaction Derivatization cluster_purification Purification & Analysis amine_hcl (2,1,3-Benzoxadiazol-5-ylmethyl)amine HCl dissolve Dissolve in anhydrous solvent amine_hcl->dissolve add_base Add non-nucleophilic base (e.g., DIPEA) dissolve->add_base cool Cool to 0°C add_base->cool add_reagent Add derivatizing agent (1.05 eq) cool->add_reagent react React & Monitor (TLC/LC-MS) add_reagent->react quench Quench reaction react->quench workup Aqueous Work-up quench->workup purify Column Chromatography or Crystallization workup->purify analyze Characterization (NMR, MS, etc.) purify->analyze

Sources

Troubleshooting

Improving the quantum yield of fluorophores derived from (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride

Welcome to the technical support center for fluorophores based on the 2,1,3-benzoxadiazole (also known as benzofurazan) scaffold. This guide is designed for researchers, chemists, and drug development professionals who a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for fluorophores based on the 2,1,3-benzoxadiazole (also known as benzofurazan) scaffold. This guide is designed for researchers, chemists, and drug development professionals who are utilizing derivatives of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride and aim to maximize their fluorescence quantum yield (Φf).

The 2,1,3-benzoxadiazole core is a versatile and valuable building block for creating environmentally sensitive fluorescent probes due to its small size and favorable photophysical properties.[1][2] However, like many fluorophores, its performance is highly dependent on its chemical structure and local environment. This guide provides in-depth, causality-driven troubleshooting advice to help you overcome common challenges and enhance the performance of your novel compounds.

Part 1: Core Concepts in Fluorescence Quantum Yield

Before troubleshooting, it's critical to understand the fundamental principles governing quantum yield. The quantum yield of a fluorophore is the ratio of photons emitted through fluorescence to the number of photons absorbed.[3] A high quantum yield is the result of the radiative decay pathway (fluorescence) successfully outcompeting all non-radiative decay pathways.

Non-radiative pathways are processes that return the excited-state molecule to the ground state without emitting a photon; these include internal conversion, intersystem crossing, and energy transfer.[4] Any factor that increases the rate of these non-radiative processes will inherently decrease the quantum yield.

cluster_0 S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1   Absorption   (Photon In) S1->S0   Fluorescence   (Photon Out)   (Radiative) S1->S0 Internal Conversion (Non-Radiative) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (Non-Radiative) T1->S0 Phosphorescence (Radiative, Slow) cluster_0 Low Concentration cluster_1 High Concentration M1 Monomer Bright\nEmission M1->Bright\nEmission Excitation M2 Monomer A1 Aggregate Quenching\n(Non-Radiative Decay) A1->Quenching\n(Non-Radiative Decay) Excitation

Caption: Aggregation-Caused Quenching (ACQ) at high concentrations.

Solutions for ACQ:

  • Work at Lower Concentrations: The simplest solution is to perform experiments in the concentration range where fluorescence is linear.

  • Modify Molecular Structure: Introduce bulky side chains to the fluorophore scaffold to sterically hinder π-π stacking and prevent aggregation.

  • Incorporate into a Matrix: In solid-state applications, disperse the fluorophore in a polymer matrix to hold the molecules apart.

FAQ 3: How do different chemical substituents on the benzoxadiazole core affect the quantum yield?

Answer: The electronic nature of the substituents attached to the core is a primary determinant of quantum yield. This is a key principle in fluorophore design.

  • Electron-Donating Groups (EDGs): Groups like amines (-NH₂), alkoxides (-OR), or alkyl groups increase the electron density of the π-system. [5]When paired with the electron-accepting benzoxadiazole ring, they create a "push-pull" system that often leads to a more efficient ICT and can enhance the quantum yield.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or carbonyls (-C=O) decrease the electron density. [5]Adding a strong EWG can sometimes create competing non-radiative decay pathways or shift the emission to undesirable wavelengths. The 7-nitro-2,1,3-benzoxadiazole (NBD) group is a well-known fluorophore, but its quantum yield is highly sensitive to its environment and substitutions. [1]* Structural Rigidity: Flexible or rotatable chemical bonds, such as long alkyl chains or freely rotating phenyl groups, can decrease quantum yield. These groups can vibrate or rotate in the excited state, dissipating energy through non-radiative pathways. This concept is often referred to as the "loose bolt" effect. [6]Increasing the rigidity of the molecular structure often leads to a higher quantum yield.

FAQ 4: How do I perform a reliable quantum yield measurement?

Answer: The most common and accessible method is the relative quantum yield measurement . This involves comparing the fluorescence of your unknown sample to a well-characterized fluorescence standard with a known quantum yield. [3][4] Experimental Protocol: Relative Quantum Yield Determination

  • Choose a Standard: Select a quantum yield standard that absorbs and emits in a similar wavelength range as your sample. Quinine sulfate in 0.1M H₂SO₄ (Φf = 0.60) or fluorescein in 0.1M NaOH (Φf = 0.95) are common choices. [4][7]2. Prepare Solutions: Prepare dilute solutions of both your sample and the standard in the same solvent (or a solvent of identical refractive index). The absorbance of all solutions at the excitation wavelength must be kept low (< 0.1) to avoid inner filter effects.

  • Acquire Spectra:

    • Measure the UV-Vis absorbance of both the standard and the sample at the chosen excitation wavelength.

    • Measure the fluorescence emission spectrum for both the standard and the sample, using the exact same excitation wavelength, slit widths, and instrument settings.

  • Calculate Quantum Yield: Integrate the area under the emission curve for both spectra. The quantum yield of your sample (Φ_s_) can then be calculated using the following equation:

    Φ_s_ = Φ_r_ × (I_s_ / I_r_) × (A_r_ / A_s_) × (n_s_² / n_r_²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • Subscripts s and r refer to the sample and the reference standard, respectively.

cluster_workflow Quantum Yield Measurement Workflow start Prepare Dilute Solutions (Sample & Standard, Abs < 0.1) abs Measure Absorbance (A) at Excitation λ start->abs fluor Measure Integrated Fluorescence Intensity (I) start->fluor calc Calculate Φ_s_ using comparative formula abs->calc fluor->calc end_node Final Quantum Yield (Φ_s_) calc->end_node

Caption: Workflow for relative quantum yield measurement.

References

  • Quantum yield - Wikipedia. Wikipedia. [Link]

  • Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. [Link]

  • Reddit r/chemistry. (2023). What are some factors that can affect the quantum yield brightness of a fluorophore? Reddit. [Link]

  • Crossley, K. L., et al. (2021). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ACS Omega. [Link]

  • Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. National Institutes of Health. [Link]

  • Jarra, H. A., et al. (2020). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. Analele Stiintifice ale Universitatii "Al. I. Cuza" din Iasi - Chimie. [Link]

  • de Fátima, A., et al. (2021). Unlocking the potential of 2,1,3-benzoxadiazole-based luminescent liquid crystals. Journal of Molecular Liquids. [Link]

  • Xie, Y., et al. (2021). Synthesis and fluorescence properties of red-to-near-infrared-emitting push–pull dyes based on benzodioxazole scaffolds. Journal of Materials Chemistry B. [Link]

  • Jarra, H. A., et al. (2020). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES | Request PDF. ResearchGate. [Link]

  • What is Quantum Yield? - Edinburgh Instruments. Edinburgh Instruments. [Link]

  • Bruhn, B. (2013). Can I do a quantum yield calculation if my fluorophore exhibits different emission spectrum shapes according to different excitation wavelengths? ResearchGate. [Link]

  • Frizon, T. E. A., et al. (2020). (PDF) Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. ResearchGate. [Link]

  • Frizon, T. E. A., et al. (2020). Supplementary Material Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores— Combined Experimental, Optical, Elec. Frontiers in Chemistry. [Link]

Sources

Optimization

Technical Support Center: Mitigating Cytotoxicity of Benzoxadiazole Compounds in Cell-Based Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzoxadiazole compounds. This guide is designed to provide expert advice and practical troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzoxadiazole compounds. This guide is designed to provide expert advice and practical troubleshooting strategies to help you navigate the challenges associated with the inherent cytotoxicity of these compounds in cell-based assays. By understanding the underlying mechanisms of cytotoxicity and implementing the robust protocols outlined here, you can ensure the integrity and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are benzoxadiazole compounds and why are they cytotoxic?

Benzoxadiazole derivatives, such as the widely used 7-nitro-2,1,3-benzoxadiazole (NBD), are heterocyclic compounds frequently employed as fluorescent probes and have shown potential as anticancer agents.[1][2] Their cytotoxicity often stems from their ability to inhibit crucial cellular enzymes, like glutathione S-transferases (GSTs), which are involved in detoxification and protecting cells from apoptosis.[1] For instance, the compound NBDHEX has been shown to trigger apoptosis in several tumor cell lines by acting as a suicide inhibitor for GSTs.[3] This inhibition can disrupt cellular redox balance and lead to cell death. Furthermore, structural modifications to the benzoxadiazole scaffold are often explored to enhance cytotoxicity towards malignant cells for therapeutic purposes.[4]

Q2: What are the common "off-target" effects of benzoxadiazole compounds?

Off-target effects occur when a compound interacts with unintended biological molecules, leading to unforeseen cellular responses.[5] For benzoxadiazole derivatives, these effects can contribute significantly to their observed cytotoxicity. It's crucial to recognize that the anti-cancer effects of some drugs are due to these off-target interactions rather than their intended mechanism of action.[6] A common off-target effect is the generation of reactive oxygen species (ROS), which can induce oxidative stress and subsequent cell death.[7][8] Researchers should consider that even drugs designed for high specificity can have a range of unintended targets.

Q3: How can I distinguish between targeted cytotoxicity and general off-target toxicity?

Differentiating between on-target and off-target effects is a critical step in drug development.[9] One effective strategy is to use a combination of experimental approaches. This can include comparing the cytotoxic effects of your compound in cell lines with varying expression levels of the target protein. Additionally, employing CRISPR/Cas9 technology to create knockout cell lines for the intended target can help determine if the drug's efficacy is dependent on that specific protein.[6] If the compound retains its cytotoxicity in the absence of its putative target, it strongly suggests that off-target effects are at play.

Q4: What are the best practices for designing cell-based assays with benzoxadiazole compounds?

Successful cell-based assays hinge on careful planning and optimization.[10] Key considerations include:

  • Cell Line Selection: Choose a cell line that is appropriate for your research question and well-characterized.

  • Cell Health: Always use healthy, viable cells that are in the logarithmic growth phase.[11][12] Avoid using cells that have been passaged excessively.

  • Seeding Density: Optimize the cell seeding density to ensure a measurable signal without overcrowding the wells.[10]

  • Media and Reagents: Use sterile, high-quality media and reagents to prevent contamination.[10] For fluorescent assays, consider using phenol red-free media to reduce background autofluorescence.[13]

  • Plate Selection: For fluorescent assays, black plates with clear bottoms are generally recommended to minimize background and crosstalk.[13]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem 1: High background fluorescence is obscuring my results.
  • Potential Cause: Autofluorescence from cellular components, media, or the benzoxadiazole compound itself.[13][14]

  • Troubleshooting Steps:

    • Media Composition: Switch to a phenol red-free medium, as phenol red is a known source of autofluorescence.[13]

    • Compound Concentration: Determine if the benzoxadiazole compound itself is fluorescent at the excitation and emission wavelengths of your assay. If so, run a control plate with the compound in cell-free media to quantify its contribution to the signal.

    • Wavelength Selection: If possible, shift to red-shifted dyes (excitation > 570 nm) to avoid the natural autofluorescence of cells, which primarily occurs in the green range.[13]

    • Plate Reader Settings: Optimize the gain and other settings on your microplate reader to maximize the signal-to-noise ratio.

Problem 2: I'm observing unexpected cell death, even at low compound concentrations.
  • Potential Cause: This could be due to off-target effects, the generation of reactive oxygen species (ROS), or inherent sensitivity of the cell line.

  • Troubleshooting Workflow:

    Start Unexpected Cell Death Observed Check_ROS Measure ROS Production (e.g., with DCFDA stain) Start->Check_ROS High_ROS High ROS Detected Check_ROS->High_ROS Add_Antioxidant Co-treat with Antioxidant (e.g., N-acetylcysteine) High_ROS->Add_Antioxidant Yes No_ROS Normal ROS Levels High_ROS->No_ROS No Assess_Toxicity Re-assess Cytotoxicity Add_Antioxidant->Assess_Toxicity Toxicity_Reduced Toxicity Mitigated Assess_Toxicity->Toxicity_Reduced Toxicity_Persists Toxicity Persists Assess_Toxicity->Toxicity_Persists Investigate_Off_Target Investigate Other Off-Target Effects Toxicity_Persists->Investigate_Off_Target No_ROS->Investigate_Off_Target

    Caption: Troubleshooting workflow for unexpected cytotoxicity.

    Protocol for ROS Detection:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with your benzoxadiazole compound at various concentrations for the desired time.

    • Incubate the cells with a ROS-sensitive dye, such as 2',7'-dichlorofluorescin diacetate (DCFDA), according to the manufacturer's protocol.

    • Measure the fluorescence intensity using a microplate reader. An increase in fluorescence indicates an increase in ROS levels.

Problem 3: My assay results are not reproducible.
  • Potential Cause: Inconsistent cell health, pipetting errors, or assay interference.[15][16]

  • Troubleshooting Steps:

    Data Summary: Key Factors for Reproducibility

FactorRecommendationRationale
Cell Culture Maintain a consistent cell passage number and avoid over-confluency.[10]Ensures a homogenous and healthy cell population for each experiment.
Pipetting Use calibrated pipettes and practice consistent technique, such as reverse pipetting for viscous solutions.[15]Minimizes variability in reagent and compound delivery.
Assay Controls Include appropriate positive, negative, and vehicle controls in every experiment.Helps to identify and troubleshoot issues with reagents or the assay protocol.
Compound Stability Assess the stability of your benzoxadiazole compound in the assay media over the course of the experiment.Degradation of the compound can lead to inconsistent results.
Problem 4: My benzoxadiazole compound appears to be a promiscuous inhibitor.
  • Potential Cause: Some compounds can interfere with assays through mechanisms like fluorescence quenching or by reacting with assay components.[17]

  • Troubleshooting Steps:

    • Fluorescence Quenching Assay: To test for quenching, measure the fluorescence of your assay's reporter molecule in the presence and absence of your compound. A decrease in fluorescence in the presence of the compound suggests quenching.[17]

    • Orthogonal Assays: Validate your findings using an orthogonal assay that employs a different detection method (e.g., luminescence or absorbance) to confirm that the observed effect is not an artifact of the primary assay's readout.[14]

    G cluster_0 Primary Assay (Fluorescence) cluster_1 Validation cluster_2 Outcome a Initial Hit Identified b Fluorescence Quenching Assay a->b c Orthogonal Assay (e.g., Luminescence) a->c e Assay Interference b->e Quenching Observed d Confirmed Hit c->d Activity Confirmed c->e No Activity

    Caption: Workflow for validating hits and identifying assay interference.

References

  • Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

  • Optimizing cell migration assays: Critical roles of fluorescent labeling and chemoattractant gradients. PubMed. [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. [Link]

  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules. [Link]

  • 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. PubMed. [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]

  • Practical considerations for the optimization of cell-based imaging workflows and applications. YouTube. [Link]

  • 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol: a promising new anticancer compound. PubMed. [Link]

  • The Nitrobenzoxadiazole Derivative NBDHEX Behaves as Plasmodium falciparum Gametocyte Selective Inhibitor with Malaria Parasite Transmission Blocking Activity. MDPI. [Link]

  • Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. PubMed Central. [Link]

  • Troubleshooting. BioAssay Systems. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. eLife. [Link]

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed Central. [Link]

  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. National Institutes of Health. [Link]

  • Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. MDPI. [Link]

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed. [Link]

  • off-target effects. YouTube. [Link]

  • Anticancer and cytotoxicity activity assay was performed by MTT assay.... ResearchGate. [Link]

  • Molecular tools to generate reactive oxygen species in biological systems. PubMed Central. [Link]

  • Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds. National Institutes of Health. [Link]

  • Interference with Fluorescence and Absorbance. Assay Guidance Manual. [Link]

  • Synthesis and in vitro cytotoxicity of benzoxazole‐based PPARα/γ antagonists in colorectal cancer cell lines. idUS. [Link]

  • A troubleshooting guide to microplate-based assays. BMG LABTECH. [Link]

  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PubMed Central. [Link]

  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. [Link]

  • Turning liabilities into opportunities: Off-target based drug repurposing in cancer. National Institutes of Health. [Link]

  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. ResearchGate. [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • How can off-target effects of drugs be minimised?. PatSnap. [Link]

  • Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. PubMed. [Link]

  • Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues. PubMed. [Link]

  • Cascade of reactive oxygen species generation by polyprodrug for combinational photodynamic therapy. PubMed. [Link]

  • Assay Troubleshooting. Molecular Diagnostics. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Cell Permeability of (2,1,3-Benzoxadiazol-5-ylmethyl)amine Hydrochloride Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride derivatives. This guide provides in-depth troublesh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of optimizing the cell permeability of this important class of compounds. The 2,1,3-benzoxadiazole (also known as benzofurazan) core is a valuable scaffold in medicinal chemistry, often utilized for its fluorescent properties and its role as an electron-withdrawing group in designing bioactive molecules.[1][2] However, the presence of an amine hydrochloride group often presents a significant hurdle to efficient cell entry. This guide is designed to provide you with the foundational knowledge and practical strategies to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why are my (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride derivatives showing low cell permeability?

A1: The primary reason for the low cell permeability of these derivatives is the presence of the amine hydrochloride group. At physiological pH (around 7.4), the amine group will be protonated, making the molecule positively charged. This charge significantly increases the molecule's polarity and hydrophilicity, which hinders its ability to passively diffuse across the lipophilic cell membrane.[3] Additionally, the overall physicochemical properties of the derivative, such as its molecular weight, number of hydrogen bond donors and acceptors, and lipophilicity (logP), play a crucial role. It is advisable to assess your compound against Lipinski's Rule of Five as a preliminary check for potential permeability issues.[4][5][6][7][8]

Q2: What is Lipinski's Rule of Five and how does it apply to my compounds?

A2: Lipinski's Rule of Five is a set of guidelines used to evaluate the druglikeness of a chemical compound and its potential for oral bioavailability.[5][6][8] The rule states that a compound is more likely to be membrane permeable if it meets the following criteria:

  • No more than 5 hydrogen bond donors (e.g., OH, NH groups).[6]

  • No more than 10 hydrogen bond acceptors (e.g., O, N atoms).[6]

  • A molecular weight under 500 Daltons.[6]

  • A calculated octanol-water partition coefficient (logP) not greater than 5.[5]

For your (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride derivatives, the protonated amine group acts as a potent hydrogen bond donor. You should calculate these properties for your specific derivatives to identify which parameters might be contributing to poor permeability.

Q3: What are the initial steps I should take to assess the cell permeability of my compounds?

A3: The two most common and well-established in vitro assays for assessing cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

  • PAMPA: This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[9][10][11] It is a good first-line screening tool to assess passive permeability.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which are derived from human colon adenocarcinoma and differentiate to form tight junctions, mimicking the intestinal epithelium.[12][13][14] This assay can assess both passive diffusion and active transport mechanisms, including efflux.[13]

We recommend starting with the PAMPA assay for a rapid assessment of passive permeability, followed by the Caco-2 assay for a more biologically relevant evaluation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Issue 1: My compound has poor solubility in the assay buffer.
  • Causality: (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride derivatives, especially with larger substituents, can have limited aqueous solubility despite the hydrochloride salt form. This can lead to compound precipitation in the assay buffer, resulting in an underestimation of permeability.[15]

  • Troubleshooting Steps:

    • Co-solvents: Carefully select a co-solvent to improve solubility. Dimethyl sulfoxide (DMSO) is commonly used, but its concentration should be kept low (typically ≤ 1%) to avoid damaging the cell monolayer in Caco-2 assays.[15]

    • pH Adjustment: Evaluate the pH-solubility profile of your compound. While physiological pH is standard for permeability assays, slight adjustments (if tolerated by the assay system) might improve solubility.

    • Formulation Strategies: For in vivo studies, consider formulation approaches like using cyclodextrins or creating amorphous solid dispersions to enhance solubility.

Issue 2: High permeability in PAMPA, but low permeability in Caco-2 assay.
  • Causality: This discrepancy often points towards active efflux. The Caco-2 cells express various efflux transporters (e.g., P-glycoprotein, BCRP) that can actively pump your compound out of the cell, reducing its net permeability.[13] The PAMPA model lacks these transporters and only measures passive diffusion.

  • Troubleshooting Steps:

    • Bidirectional Caco-2 Assay: Perform a bidirectional Caco-2 assay, measuring permeability from the apical (A) to basolateral (B) side and from B to A.[13] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.[13]

    • Use of Efflux Inhibitors: Conduct the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in A-to-B permeability in the presence of an inhibitor confirms that your compound is a substrate for that transporter.

Issue 3: Low permeability in both PAMPA and Caco-2 assays.
  • Causality: This suggests that the intrinsic physicochemical properties of your compound are hindering its passive diffusion across the lipid membrane. The protonated amine group is a likely primary contributor.

  • Troubleshooting Steps: Chemical Modification Strategies

    • Prodrug Approach: Mask the polar amine group with a lipophilic moiety that can be cleaved enzymatically inside the cell to release the active compound.[16] Ester or amide linkages are common choices. For example, converting the primary amine to an amide can reduce its basicity and hydrogen bonding capacity.

    • N-Methylation: Adding a methyl group to the amine can sometimes improve permeability by shielding the polar N-H group and increasing lipophilicity.[17] However, this can also impact target binding, so it should be done judiciously.

    • LogP Modification: Systematically modify other parts of the molecule to increase its overall lipophilicity (logP). Be mindful of not increasing it too much, as very high logP can lead to poor solubility and off-target effects.[8]

    • Intramolecular Hydrogen Bonding: Introduce functional groups that can form an intramolecular hydrogen bond with the amine, effectively shielding its polarity in a non-polar environment.[18][19]

Modification Strategy Rationale Potential Outcome on Permeability
Prodrug (Amide formation) Masks the primary amine, reducing polarity and hydrogen bond donors.[16]High
N-Methylation Increases lipophilicity and sterically hinders the polar N-H group.[17]Moderate to High
LogP Increase (e.g., adding alkyl chains) Increases overall lipophilicity, favoring partitioning into the lipid membrane.Moderate
No Modification (Hydrochloride Salt) Amine is protonated at physiological pH, leading to high polarity.Low

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for conducting a PAMPA experiment.

Materials:

  • 96-well PAMPA plate (donor and acceptor plates)

  • Lecithin in dodecane solution (e.g., 1% w/v)[20]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Your test compounds and control compounds (high and low permeability)

  • Plate shaker

  • UV-Vis plate reader or LC-MS for quantification

Procedure:

  • Prepare the Artificial Membrane: Gently add 5 µL of the lecithin/dodecane solution to each well of the donor plate, ensuring the filter is fully coated.[20]

  • Prepare Acceptor Plate: Fill each well of the acceptor plate with 200 µL of PBS (with a low percentage of DMSO if needed for solubility).

  • Prepare Donor Plate: Dissolve your test compounds and controls in PBS to the desired concentration. Add 200 µL of each compound solution to the donor plate wells.

  • Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate.

  • Incubation: Incubate the plate sandwich at room temperature with gentle shaking (e.g., 150 rpm) for a specified period (typically 4-16 hours).[9][21]

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculate Permeability: The effective permeability (Pe) can be calculated using established equations.

Diagram of PAMPA Workflow

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membrane Coat donor plate with lipid solution prep_acceptor Fill acceptor plate with buffer prep_membrane->prep_acceptor prep_donor Add compound to donor plate prep_acceptor->prep_donor assemble Assemble donor and acceptor plates prep_donor->assemble incubate Incubate with shaking assemble->incubate quantify Quantify compound concentration incubate->quantify calculate Calculate effective permeability (Pe) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol 2: Caco-2 Cell Permeability Assay

This protocol outlines the key steps for a Caco-2 permeability assay.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Your test compounds and control compounds

  • TEER (Trans-Epithelial Electrical Resistance) meter

  • LC-MS for quantification

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[12]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of the cell monolayer. Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).[22] You can also assess the permeability of a low-permeability marker like Lucifer yellow.

  • Prepare for Transport Study: Wash the cell monolayers with pre-warmed transport buffer. Equilibrate the cells in the buffer for a short period (e.g., 10-30 minutes) at 37°C.[22]

  • Apical to Basolateral (A-B) Transport:

    • Add your test compound in transport buffer to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral chamber and replace with fresh buffer.

  • Basolateral to Apical (B-A) Transport (for efflux studies):

    • Add your test compound in transport buffer to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Take samples from the apical chamber at the same time points.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS.

  • Calculate Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions.

Diagram of Caco-2 Permeability Assay

Caco2_Assay cluster_culture Cell Culture (21 days) cluster_qc Quality Control cluster_transport Transport Experiment cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts differentiate Allow cells to differentiate and form a monolayer seed->differentiate teer Measure TEER to confirm monolayer integrity differentiate->teer add_compound Add compound to donor chamber (Apical or Basolateral) teer->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from receiver chamber at time points incubate->sample quantify Quantify compound concentration by LC-MS sample->quantify calculate Calculate Papp (A-B and B-A) and Efflux Ratio quantify->calculate

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectral Properties of Dyes Derived from (2,1,3-Benzoxadiazol-5-ylmethyl)amine Hydrochloride

In the dynamic fields of biomedical research and drug development, the selection of appropriate fluorescent probes is paramount for the sensitive and accurate visualization of biological processes. Among the myriad of av...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic fields of biomedical research and drug development, the selection of appropriate fluorescent probes is paramount for the sensitive and accurate visualization of biological processes. Among the myriad of available fluorophores, those based on the 2,1,3-benzoxadiazole scaffold have garnered significant interest due to their unique photophysical properties. This guide provides an in-depth comparative analysis of fluorescent dyes derived from (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride, a versatile building block for the synthesis of novel probes. We will explore their spectral characteristics in the context of widely used alternative dyes, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific applications.

The 2,1,3-Benzoxadiazole Scaffold: A Foundation for Bright and Environmentally Sensitive Probes

The 2,1,3-benzoxadiazole, or benzofurazan, core is a bicyclic aromatic heterocycle that, when appropriately substituted, gives rise to intensely fluorescent molecules.[1] The introduction of an aminomethyl group at the 5-position, as in (2,1,3-Benzoxadiazol-5-ylmethyl)amine, provides a convenient handle for derivatization, allowing for the covalent attachment of this fluorophore to a wide range of biomolecules. While direct spectral data for a broad range of dyes derived from this specific hydrochloride salt is not extensively documented under a single common name, the well-characterized family of 4-amino-7-nitro-2,1,3-benzoxadiazole (NBD) dyes serves as an excellent and structurally related proxy for understanding their performance. The electron-donating amino group and the electron-withdrawing nitro group in NBD derivatives create a "push-pull" system that results in desirable photophysical properties, including significant Stokes shifts and environmental sensitivity.[2]

Synthesis of a Representative Benzoxadiazole Dye

The primary amine of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride is a versatile functional group for the synthesis of a variety of fluorescent probes. A common and straightforward approach involves the reaction with an amine-reactive derivative of a desired molecular scaffold. For instance, the reaction with 4-chloro-7-nitrobenzofurazan (NBD-Cl) yields a classic NBD-type dye.

Experimental Protocol: Synthesis of N-((2,1,3-Benzoxadiazol-5-yl)methyl)-7-nitro-2,1,3-benzoxadiazol-4-amine

This protocol describes the synthesis of a representative dye by reacting (2,1,3-Benzoxadiazol-5-ylmethyl)amine with NBD-Cl.

Materials:

  • (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride

  • 4-chloro-7-nitrobenzofurazan (NBD-Cl)

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Dissolve (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride (1 equivalent) in anhydrous DMF.

  • Add triethylamine (2.2 equivalents) to the solution to neutralize the hydrochloride and deprotonate the amine. Stir for 10 minutes at room temperature.

  • To this solution, add a solution of 4-chloro-7-nitrobenzofurazan (1 equivalent) in anhydrous DMF dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the desired product as a colored solid.[3]

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product M7_Amine (2,1,3-Benzoxadiazol-5-ylmethyl)amine Reaction Nucleophilic Aromatic Substitution M7_Amine->Reaction NBD_Cl 4-chloro-7-nitrobenzofurazan (NBD-Cl) NBD_Cl->Reaction Solvent Anhydrous DMF Solvent->Reaction Base Triethylamine (TEA) Base->Reaction Temp Room Temperature Temp->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Final_Product N-((2,1,3-Benzoxadiazol-5-yl)methyl)-7-nitro- 2,1,3-benzoxadiazol-4-amine Purification->Final_Product

Figure 1: Synthetic workflow for a representative benzoxadiazole dye.

Comparative Analysis of Spectral Properties

The performance of a fluorescent dye is dictated by its spectral properties. Here, we compare a representative NBD derivative with two popular classes of commercial dyes: BODIPY and Cyanine (Cy5).

PropertyNBD Derivative (NBD-X)BODIPY FLTetramethylrhodamine (TMR)Cyanine 5 (Cy5)
Excitation Max (λex) ~466 nm[4]~503 nm[5]~555 nm~649 nm
Emission Max (λem) ~535 nm[4]~512 nm[5]~580 nm~670 nm
Stokes Shift ~69 nm~9 nm[5]~25 nm~21 nm
Quantum Yield (Φ) 0.3-0.5 (solvent dependent)~0.90[6]~0.40~0.28
Molar Extinction Coefficient (ε) ~25,000 cm⁻¹M⁻¹~80,000 cm⁻¹M⁻¹[7]~95,000 cm⁻¹M⁻¹~250,000 cm⁻¹M⁻¹
Photostability Moderate[2]High[2]HighModerate to Low
Environmental Sensitivity High[2]Low[7]ModerateLow

Key Insights from the Comparison:

  • Stokes Shift: NBD derivatives typically exhibit a larger Stokes shift compared to BODIPY and Cyanine dyes.[8] A large Stokes shift is advantageous as it minimizes self-quenching and reduces the overlap between absorption and emission spectra, leading to improved signal-to-noise ratios.[9]

  • Quantum Yield and Brightness: BODIPY FL boasts a very high quantum yield, making it an exceptionally bright fluorophore.[2] While the quantum yield of NBD derivatives is generally lower, their brightness is still sufficient for many applications. The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield.

  • Environmental Sensitivity: The fluorescence of NBD derivatives is highly sensitive to the polarity of their microenvironment.[2] This property can be exploited to probe changes in the local environment, such as protein conformational changes or membrane fluidity. In contrast, the spectra of BODIPY dyes are relatively insensitive to the solvent polarity.[7]

  • Photostability: BODIPY and rhodamine dyes are known for their high photostability, making them suitable for long-term imaging experiments.[2] NBD dyes exhibit moderate photostability.

Spectral_Properties cluster_NBD NBD Derivatives cluster_BODIPY BODIPY Dyes cluster_Rhodamine Rhodamine Dyes cluster_Cyanine Cyanine Dyes NBD NBD-X λex: ~466 nm λem: ~535 nm Stokes Shift: ~69 nm BODIPY BODIPY FL λex: ~503 nm λem: ~512 nm Stokes Shift: ~9 nm TMR TMR λex: ~555 nm λem: ~580 nm Stokes Shift: ~25 nm Cy5 Cy5 λex: ~649 nm λem: ~670 nm Stokes Shift: ~21 nm

Figure 2: Comparison of key spectral properties of different dye classes.

Experimental Workflow: Cellular Imaging

The utility of a fluorescent dye is ultimately determined by its performance in a biological context. This section provides a detailed protocol for labeling and imaging cells using an amine-reactive benzoxadiazole dye.

Protocol: Live Cell Imaging with an Amine-Reactive NBD Dye

This protocol is designed for labeling the cell surface proteins of live adherent cells.

Materials:

  • Adherent cells cultured on glass-bottom dishes

  • Amine-reactive NBD dye (e.g., NBD-X, SE)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Fluorescence microscope with appropriate filter sets for NBD (Excitation: ~466 nm, Emission: ~535 nm)

Procedure:

  • Cell Preparation: Culture adherent cells on glass-bottom dishes to 60-80% confluency. Ensure the cells are healthy and well-adhered before labeling.

  • Preparation of Dye Stock Solution: Prepare a 10 mM stock solution of the amine-reactive NBD dye in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

  • Preparation of Labeling Solution: On the day of the experiment, thaw an aliquot of the dye stock solution. Dilute the stock solution in pre-warmed (37°C) live-cell imaging buffer to a final concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type.

  • Cell Labeling:

    • Aspirate the cell culture medium from the dishes.

    • Wash the cells twice with pre-warmed live-cell imaging buffer.

    • Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells three times with pre-warmed live-cell imaging buffer to remove any unbound dye.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging buffer to the cells.

    • Immediately image the cells using a fluorescence microscope equipped with a suitable filter set for NBD.[1]

    • Acquire images using appropriate exposure times to minimize phototoxicity and photobleaching.

Imaging_Workflow Start Start: Healthy Adherent Cells Prepare_Dye Prepare Labeling Solution (1-5 µM in Imaging Buffer) Start->Prepare_Dye Label_Cells Incubate Cells with Dye (15-30 min at 37°C) Prepare_Dye->Label_Cells Wash_Cells Wash to Remove Unbound Dye (3x with Imaging Buffer) Label_Cells->Wash_Cells Image_Cells Fluorescence Microscopy (NBD Filter Set) Wash_Cells->Image_Cells End End: Acquire Images Image_Cells->End

Figure 3: Step-by-step workflow for live cell imaging.

Conclusion

Dyes derived from the 2,1,3-benzoxadiazole scaffold, particularly those analogous to NBD derivatives, offer a compelling set of photophysical properties for various bio-imaging applications. Their significant Stokes shifts and environmental sensitivity provide distinct advantages over some of the more traditional fluorophores. However, the choice of dye will always be application-dependent. For experiments requiring exceptional brightness and photostability, BODIPY and rhodamine dyes may be more suitable. Conversely, when probing the molecular environment or when spectral separation is critical, benzoxadiazole-based dyes present a powerful alternative. By understanding the comparative spectral properties and employing robust experimental protocols, researchers can effectively harness the potential of these versatile fluorophores to illuminate the intricate workings of biological systems.

References

  • Saha, S., & Samanta, A. (1998). Photophysical and Dynamic NMR Studies on 4-Amino-7-nitrobenz-2-oxa-1, 3-diazole Derivatives: Elucidation of the Nonradiative Deactivation Pathway. The Journal of Physical Chemistry A, 102(43), 8484-8492.
  • Grifell-Junyent, M., et al. (2023). Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy. Bio-protocol, 13(13), e4771.
  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Saha, S., & Samanta, A. (1998). Photophysical and Dynamic NMR Studies on 4-Amino-7-nitrobenz-2-oxa-1, 3-diazole Derivatives: Elucidation of the Nonradiative Deactivation Pathway. The Journal of Physical Chemistry A, 102(43), 8484–8492.
  • Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071.
  • Carlsson, K., et al. (2018). Varied Length Stokes Shift BODIPY-Based Fluorophores for Multicolor Microscopy. ACS Chemical Biology, 13(4), 1030-1039.
  • Broussard, G. J., et al. (2013). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals.
  • Herrera, F. C., et al. (2023). Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy. Bio-protocol, 13(13).
  • Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Amrita Vishwa Vidyapeetham.
  • Gaigalas, A. K., & Wang, L. (2008). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the National Institute of Standards and Technology, 113(1), 17.
  • Balaban, A. T., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, 2007(13), 87-104.
  • Zhang, X., et al. (2019). Methylated Unsymmetric BODIPY Compounds: Synthesis, High Fluorescence Quantum Yield and Long Fluorescence Time. Journal of Fluorescence, 29(2), 407-416.
  • Chen, J., et al. (2017). A fluorescent dye with large Stokes shift and high stability: synthesis and application to live cell imaging. RSC Advances, 7(12), 7083-7088.
  • U.S. Patent No. 9,040,704 B2. (2015). Fluorescent dyes with large stokes shifts.
  • Ulrich, G., et al. (2008). NIR-fluorescent coumarin-fused BODIPY dyes with large Stokes shifts.
  • Chattopadhyay, A., & Mukherjee, S. (2010). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. Sensors, 10(8), 7346-7366.
  • Balaban, A. T., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, 2007(13), 87-104.
  • Request PDF. (2025, August 9). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan.
  • Sar, M., et al. (1993). Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids. Journal of medicinal chemistry, 36(22), 3425-3430.

Sources

Comparative

Validation of biological activity of compounds synthesized from (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride.

A Researcher's Guide to Validating the Biological Activity of Novel Benzoxadiazole and Benzoxazole Derivatives For researchers, scientists, and professionals in drug development, the journey from a synthesized compound t...

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Validating the Biological Activity of Novel Benzoxadiazole and Benzoxazole Derivatives

For researchers, scientists, and professionals in drug development, the journey from a synthesized compound to a potential therapeutic agent is paved with rigorous validation. This guide provides an in-depth, objective comparison of the performance of compounds derived from the (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride scaffold and its related benzoxazole analogues. We will delve into the experimental validation of their biological activities, with a focus on anticancer, antimicrobial, and enzyme inhibitory properties, supported by detailed protocols and comparative data. Our narrative is built on the pillars of scientific integrity, explaining the rationale behind experimental choices and ensuring that every described protocol is a self-validating system.

While direct literature on compounds synthesized from (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride is specific, the broader families of benzoxadiazole and benzoxazole derivatives have shown significant therapeutic potential.[1][2][3][4][5] These structurally related compounds offer a valuable framework for understanding the potential biological activities of novel derivatives. This guide will therefore focus on the validation methodologies applicable to these promising classes of molecules.

I. Anticancer Activity: From Cytotoxicity Screening to Mechanistic Insights

The benzoxazole and benzoxadiazole cores are present in numerous compounds with potent antiproliferative activities.[5][6][7][8] Validating the anticancer potential of a novel derivative requires a multi-faceted approach, moving from initial cytotoxicity screening to in-depth mechanistic studies.

The initial step in assessing anticancer activity is to determine the compound's cytotoxicity against a panel of cancer cell lines.[9][10][11] This provides a broad overview of the compound's potency and selectivity.

Experimental Protocol: MTT Cell Viability Assay [11]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.[11] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and a reference drug (e.g., Doxorubicin). Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours.[11] Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.

Data Presentation: Comparative Cytotoxicity of Hypothetical Benzoxadiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Selectivity Index (Normal vs. Cancer Cells)
BZ-1 MCF-7 (Breast)5.210.5
HCT-116 (Colon)8.96.1
BZ-2 MCF-7 (Breast)12.84.3
HCT-116 (Colon)15.13.6
Doxorubicin MCF-7 (Breast)0.815.2
HCT-116 (Colon)1.210.1

Note: The Selectivity Index is calculated by dividing the IC50 value in a normal cell line by the IC50 value in the cancer cell line. A higher index suggests greater selectivity for cancer cells.[9]

Potent cytotoxicity warrants further investigation into the mechanism of cell death. Many anticancer agents induce apoptosis (programmed cell death) and/or cause cell cycle arrest.[7][12]

Experimental Workflow for Mechanistic Studies

G A Treat Cancer Cells with Test Compound B Annexin V-FITC/PI Staining A->B E Propidium Iodide (PI) Staining A->E C Flow Cytometry Analysis B->C D Quantify Apoptotic Cells (Early and Late) C->D F Analyze Cell Cycle Distribution (G1, S, G2/M phases) C->F E->C

Caption: Workflow for apoptosis and cell cycle analysis.

Experimental Protocol: Apoptosis Assay using Annexin V-FITC/PI Staining

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Derivatives of 1,3,4-oxadiazole, a close structural relative of benzoxadiazole, have demonstrated significant antimicrobial activity.[13][14][15][16] The validation of these properties is crucial in the search for new antibiotics.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18] Broth microdilution is a commonly used method for determining MIC values.[17][18]

Experimental Protocol: Broth Microdilution Assay [17][18]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[17][19]

Data Presentation: Comparative Antimicrobial Activity

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
BZO-1 83216
BZO-2 16>6432
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A4

For promising compounds, a time-kill assay can determine whether the agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). Additionally, given the clinical significance of biofilms, assessing a compound's ability to inhibit biofilm formation is critical.[16]

Experimental Workflow for Advanced Antimicrobial Validation

G cluster_0 Time-Kill Assay cluster_1 Biofilm Inhibition Assay A Incubate Bacteria with Compound (at multiples of MIC) B Collect Aliquots at Time Intervals C Plate Dilutions and Count Colonies (CFU/mL) D Grow Bacteria in Presence of Compound in Microtiter Plate E Wash to Remove Planktonic Cells F Stain Biofilm (e.g., Crystal Violet) G Quantify Staining

Caption: Workflow for time-kill and biofilm inhibition assays.

III. Enzyme Inhibition: Targeting Key Biological Pathways

Benzoxazole and benzoxadiazole derivatives are known to inhibit various enzymes, including kinases and cholinesterases, which are implicated in diseases like cancer and Alzheimer's, respectively.[20][21][22][23]

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The inhibition constant (Ki) provides a more absolute measure of binding affinity.[24]

Experimental Protocol: General Enzyme Inhibition Assay

  • Enzyme Reaction Setup: In a suitable buffer, combine the enzyme, its substrate, and varying concentrations of the inhibitor.

  • Reaction Initiation and Monitoring: Initiate the reaction (e.g., by adding the substrate) and monitor the reaction progress over time (e.g., by measuring changes in absorbance or fluorescence).

  • Data Analysis: Plot the initial reaction rates against the inhibitor concentrations to determine the IC50 value.

  • Determining Ki: To determine the type of inhibition (competitive, non-competitive, etc.) and the Ki value, perform the assay at different substrate concentrations.[25][26][27] The data can be analyzed using various graphical methods, such as the Lineweaver-Burk plot.

Signaling Pathway: Inhibition of a Kinase Signaling Cascade

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Benzoxadiazole Derivative Benzoxadiazole Derivative Benzoxadiazole Derivative->MEK Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway.

Data Presentation: Comparative Enzyme Inhibition

CompoundTarget EnzymeIC50 (nM)Ki (nM)Mode of Inhibition
BZE-1 Kinase A5025Competitive
BZE-2 Kinase A12065Competitive
Staurosporine Kinase A105ATP-Competitive
IV. Conclusion: A Pathway to Validated Biological Activity

The validation of the biological activity of compounds synthesized from (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride and its analogues is a systematic process that requires careful experimental design and interpretation. By employing a tiered approach, from broad screening to detailed mechanistic studies, researchers can effectively characterize the therapeutic potential of these novel chemical entities. The protocols and comparative frameworks provided in this guide serve as a robust starting point for scientists and drug development professionals to objectively assess the performance of their synthesized compounds and advance the most promising candidates toward further preclinical and clinical development.

References

  • A graphical method for determining inhibition constants. (2008). Nature Precedings. [Link]

  • A quick method for the determination of inhibition constants. (1982). Biochemical Journal, 205(3), 631–633. [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2018). Scientific Reports, 8(1), 1-11. [Link]

  • Basic protocol to assess preclinical anticancer activity. It can be... (n.d.). ResearchGate. [Link]

  • Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis. (1998). Drug Metabolism and Disposition, 26(9), 899-905. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Heliyon, 9(11), e21223. [Link]

  • A quick method for the determination of inhibition constants. (1982). Biochemical Journal, 205(3), 631-633. [Link]

  • 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. (2006). Journal of Biological Chemistry, 281(11), 7130-7139. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2021). Antibiotics, 10(11), 1332. [Link]

  • Preclinical Testing and Validation of Novel Anticancer Agents. (2003). Cancer Drug Discovery and Development, 1-21. [Link]

  • Antimicrobial Susceptibility Test Kits. (n.d.). Creative Diagnostics. [Link]

  • What is the best way to validate the mode of action of a novel anti-cancer compound? (2016). ResearchGate. [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). WOAH. [Link]

  • Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. (2023). Molecules, 28(13), 4969. [Link]

  • A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. (2021). Archiv der Pharmazie, 354(11), e2100224. [Link]

  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2019). International Journal of Molecular Sciences, 20(15), 3766. [Link]

  • Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. (2023). Journal of Biomolecular Structure and Dynamics, 41(1), 232-248. [Link]

  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024). Medicinal Research Reviews. [Link]

  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021). International Journal of Pharmaceutical Sciences Review and Research, 69(2), 150-161. [Link]

  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022). Medicinal Chemistry, 18(5), 558-573. [Link]

  • Compounds with 1,3,4-oxadiazole and azinane appendages to evaluate enzymes inhibition applications supported by docking and BSA binding. (2018). Cogent Chemistry, 4(1), 1435833. [Link]

  • Anticancer activity of benzoxazole derivative (2015 onwards): a review. (2020). Journal of the Iranian Chemical Society, 17(10), 2459-2476. [Link]

  • Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2020). Scientific Reports, 10(1), 1-18. [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2023). Molecules, 28(19), 6932. [Link]

  • Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. (2021). European Journal of Medicinal Chemistry, 210, 112979. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. (2012). International Journal of Chemical Sciences, 10(4), 1830-1836. [Link]

  • Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. (2022). Molecules, 27(19), 6598. [Link]

  • Benzoxazole as Anticancer Agent: A Review. (2021). International Journal of Pharmacy & Pharmaceutical Research, 21(3), 487-504. [Link]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). Molecules, 26(13), 3987. [Link]

  • Synthetic transformations and biological screening of benzoxazole derivatives: A review. (2024). Journal of the Indian Chemical Society, 101(6), 101488. [Link]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). Molecules, 26(13), 3987. [Link]

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410. [Link]

  • Antimicrobial Activity of Some New Oxadiazole Derivatives. (2009). Jordan Journal of Pharmaceutical Sciences, 2(1). [Link]

  • Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. (2020). Future Microbiology, 15, 107-116. [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). Molecules, 28(24), 8092. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). BMC Chemistry, 12(1), 83. [Link]

  • Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. (2017). Medicinal Chemistry Research, 26(7), 1476-1487. [Link]

  • Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. (2023). International Journal of Molecular Sciences, 24(15), 12151. [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2021). Scientific Reports, 11(1), 1-13. [Link]

  • (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride, 95% Purity, C8H10ClN3O, 1 gram. (n.d.). CP Lab Safety. [Link]

Sources

Validation

Structure-activity relationship (SAR) studies of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride analogs

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on the (2,1,3-Benzoxadiazol-5-ylmethyl)amine scaffold. While direct and extensive SAR studies on the hydrochlori...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on the (2,1,3-Benzoxadiazol-5-ylmethyl)amine scaffold. While direct and extensive SAR studies on the hydrochloride salt are not widely published, this document synthesizes available information on the 2,1,3-benzoxadiazole (benzofurazan) core and related structures to offer valuable insights for researchers, medicinal chemists, and professionals in drug development. We will explore the synthetic rationale, propose a framework for systematic analog evaluation, and present hypothetical data to illustrate key SAR principles.

Introduction to the 2,1,3-Benzoxadiazole Scaffold

The 2,1,3-benzoxadiazole, also known as benzofurazan, is a bicyclic heterocyclic system that has garnered significant interest in medicinal chemistry.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a valuable scaffold in drug design. Derivatives of 2,1,3-benzoxadiazole have been investigated for a range of biological activities, including their use as fluorescent probes and potential therapeutic agents.[2] The (2,1,3-Benzoxadiazol-5-ylmethyl)amine core provides a versatile platform for structural modifications at the amine and on the aromatic ring, allowing for a systematic exploration of the SAR.

Synthetic Strategies for Analog Generation

The synthesis of (2,1,3-Benzoxadiazol-5-ylmethyl)amine analogs typically starts from commercially available 2,1,3-benzoxadiazole precursors. A general synthetic route is outlined below, providing a robust methodology for generating a library of analogs for SAR studies.

Experimental Protocol: Synthesis of N-Substituted (2,1,3-Benzoxadiazol-5-ylmethyl)amine Analogs

Step 1: Synthesis of 2,1,3-Benzoxadiazole-5-carbaldehyde

This intermediate can be prepared from 4-methyl-3-nitroaniline through a series of reactions involving diazotization, reduction, and oxidation. Alternatively, commercially available 2,1,3-benzoxadiazole can be formylated at the 5-position.

Step 2: Reductive Amination to Form N-Substituted Analogs

  • To a solution of 2,1,3-benzoxadiazole-5-carbaldehyde (1.0 mmol) in methanol (20 mL), add the desired primary or secondary amine (1.2 mmol).

  • Stir the mixture at room temperature for 1 hour to form the corresponding imine.

  • Cool the reaction mixture to 0°C and add sodium borohydride (1.5 mmol) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water (10 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-substituted (2,1,3-benzoxadiazol-5-ylmethyl)amine analog.

  • For the hydrochloride salt, dissolve the free base in diethyl ether and bubble with dry HCl gas until precipitation is complete. Filter and dry the solid to obtain the hydrochloride salt.

This protocol allows for the introduction of a wide variety of substituents on the amine nitrogen, enabling a thorough investigation of the impact of steric and electronic properties on biological activity.

Comparative Analysis of Analog Performance: A Hypothetical SAR Study

In the absence of direct, published comparative data for a series of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride analogs, we present a hypothetical SAR study. This framework is designed to guide the systematic evaluation of newly synthesized compounds against a relevant biological target. For the purpose of this guide, we will consider a hypothetical kinase inhibitory activity, a common target for heterocyclic compounds.

Rationale for Analog Design

The SAR exploration is focused on three key regions of the molecule:

  • R1: Substitution on the Amine: Modification of the amine with alkyl, aryl, and functionalized groups to probe the binding pocket for steric and electronic preferences.

  • R2: Substitution on the Benzene Ring: Introduction of electron-donating and electron-withdrawing groups on the benzoxadiazole ring to modulate the electronic properties of the scaffold.

  • X: Nature of the Linker: While this guide focuses on the methylamine linker, variations in linker length and rigidity could also be explored.

Diagram: Key Regions for SAR Modification

Caption: Key modification points for SAR studies on the (2,1,3-Benzoxadiazol-5-ylmethyl)amine scaffold.

Hypothetical Performance Data

The following table summarizes hypothetical kinase inhibition data for a series of analogs. This data is for illustrative purposes to demonstrate how SAR trends can be analyzed.

Compound IDR1 (Amine Substitution)R2 (Ring Substitution)Kinase Inhibition IC50 (nM)
1 (Parent) -CH3H150
2 -HH500
3 -CH2CH3H120
4 -CyclopropylH80
5 -PhenylH350
6 -CH37-Cl75
7 -CH37-OCH3250
8 -Cyclopropyl7-Cl30
Interpretation of Structure-Activity Relationships
  • Influence of R1 (Amine Substitution):

    • The parent methyl group (Compound 1) shows moderate activity.

    • Removal of the methyl group (Compound 2) is detrimental to activity, suggesting a hydrophobic interaction or a role in establishing the correct binding conformation.

    • Increasing the alkyl chain length slightly (Compound 3) maintains activity.

    • Introduction of a small, rigid cyclopropyl group (Compound 4) enhances potency, indicating a preference for a constrained conformation.

    • A bulky phenyl group (Compound 5) reduces activity, likely due to steric hindrance in the binding pocket.

  • Influence of R2 (Ring Substitution):

    • An electron-withdrawing chloro group at the 7-position (Compound 6) improves activity compared to the unsubstituted parent (Compound 1). This may be due to favorable electronic interactions or direct interaction with the protein.

    • An electron-donating methoxy group at the 7-position (Compound 7) decreases activity, suggesting that reduced electron density on the benzoxadiazole ring is beneficial.

  • Synergistic Effects:

    • The combination of the optimal cyclopropyl group at R1 and the beneficial chloro group at R2 (Compound 8) results in the most potent compound in this hypothetical series. This highlights the importance of exploring combinations of favorable substituents.

Experimental Workflow for Biological Evaluation

To validate the hypothetical SAR, a robust experimental workflow is essential. The following outlines a typical workflow for evaluating the kinase inhibitory activity of the synthesized analogs.

Diagram: Experimental Workflow for Kinase Inhibitor Profiling

workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Cell-Based Assays cluster_3 Lead Optimization A Synthesize Analog Library B Purify & Characterize (NMR, MS, HPLC) A->B C Primary Kinase Assay (e.g., ADP-Glo) B->C D Determine IC50 Values C->D E Selectivity Profiling (Kinase Panel) D->E F Cellular Target Engagement Assay E->F G Cell Proliferation/Viability Assay F->G H Analyze SAR Data G->H I Design Next Generation Analogs H->I I->A

Caption: A typical workflow for the synthesis and biological evaluation of kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This commercially available assay from Promega is a luminescent-based method to measure kinase activity by quantifying the amount of ADP produced.

  • Prepare Reagents: Reconstitute kinase, substrate, and ATP according to the manufacturer's protocol. Prepare a serial dilution of the test compounds.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the kinase reaction buffer containing the kinase and substrate.

    • Add 2.5 µL of the test compound at various concentrations.

    • Initiate the reaction by adding 2.5 µL of ATP solution.

    • Incubate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

This guide provides a framework for understanding and exploring the structure-activity relationships of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride analogs. While direct experimental data for this specific series is limited in the public domain, the principles of medicinal chemistry and the synthetic accessibility of the scaffold suggest that it is a promising starting point for the development of novel therapeutic agents.

Future work should focus on the synthesis of a diverse library of analogs with systematic modifications at the R1 and R2 positions. The biological evaluation of these compounds against a panel of relevant targets will be crucial to elucidate the true SAR and identify lead compounds for further optimization. Computational modeling, such as docking studies and QSAR, can also be employed to rationalize the experimental findings and guide the design of more potent and selective analogs.

References

  • Amerigo Scientific. (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride. [Link]

  • CP Lab Safety. (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride, 95% Purity. [Link]

  • Wikipedia. Substituted benzofuran. [Link]

  • MDPI. Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. [Link]

  • NIH. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Bioisosteric Replacement Strategies for the Benzoxadiazole Moiety

Introduction: The Benzoxadiazole Moiety in Drug Discovery and the Rationale for Bioisosteric Replacement The 2,1,3-benzoxadiazole, also known as benzofurazan, is a privileged heterocyclic scaffold in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxadiazole Moiety in Drug Discovery and the Rationale for Bioisosteric Replacement

The 2,1,3-benzoxadiazole, also known as benzofurazan, is a privileged heterocyclic scaffold in medicinal chemistry. Its unique electronic properties, arising from the fusion of a benzene ring with an electron-deficient oxadiazole ring, impart a range of desirable characteristics to bioactive molecules. These include the ability to engage in various non-covalent interactions with biological targets and favorable physicochemical properties that can enhance cell permeability and oral bioavailability. Benzoxadiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

However, like any chemical moiety, the benzoxadiazole ring is not without its potential liabilities in drug development. These can include specific metabolic pathways that may lead to the formation of reactive metabolites, off-target activities, or suboptimal pharmacokinetic profiles. Bioisosteric replacement, a cornerstone of lead optimization in drug discovery, offers a rational approach to mitigate these liabilities while retaining or even enhancing the desired biological activity.[1][2] This strategy involves the substitution of the benzoxadiazole moiety with other chemical groups that possess similar steric, electronic, and physicochemical properties. The goal is to fine-tune the molecule's overall profile to achieve a better balance of potency, selectivity, and drug-like properties.

This guide provides a comparative analysis of key bioisosteric replacement strategies for the benzoxadiazole moiety, supported by experimental data from the literature. We will delve into the rationale behind the selection of specific bioisosteres, compare their effects on physicochemical and pharmacological properties, and provide exemplary experimental protocols for their synthesis and evaluation.

Key Bioisosteric Replacements for Benzoxadiazole

The most common bioisosteric replacements for the benzoxadiazole ring involve the substitution of the oxygen atom with other heteroatoms or the rearrangement of the atoms within the heterocyclic ring. The leading candidates in this regard are benzothiadiazole and benzotriazole.

Benzothiadiazole: The Sulfur Analog

The replacement of the oxygen atom in the benzoxadiazole ring with a sulfur atom to yield a 2,1,3-benzothiadiazole is a classic example of a bioisosteric substitution.[3] This seemingly subtle change can have a profound impact on the molecule's properties.

Rationale for Replacement:

  • Modulation of Electronic Properties: Sulfur is less electronegative and more polarizable than oxygen. This substitution can alter the electron distribution within the aromatic system, influencing the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with its biological target.

  • Increased Lipophilicity: The sulfur atom generally imparts a higher degree of lipophilicity compared to oxygen.[4] This can enhance membrane permeability and oral bioavailability, but may also increase non-specific binding and affect metabolic stability.

  • Altered Metabolic Profile: The change in the heteroatom can alter the sites of metabolism on the molecule, potentially blocking an undesirable metabolic pathway associated with the benzoxadiazole ring or opening up new, more favorable metabolic routes.

Comparative Physicochemical and Pharmacological Properties:

PropertyBenzoxadiazoleBenzothiadiazoleRationale for Change
LogP (Lipophilicity) Generally lowerGenerally higherIncreased lipophilicity can improve membrane permeability.[4]
Electronic Character More electron-withdrawingLess electron-withdrawingCan modulate binding interactions with the target protein.
Metabolic Stability Context-dependentCan be more or less stableAltered metabolic soft spots.
Biological Activity VariesOften retained or modulatedSimilar steric and electronic properties allow for recognition by the target.

Experimental Workflow for Comparative Evaluation:

G cluster_synthesis Synthesis cluster_evaluation Evaluation start Starting Materials benzoxadiazole Benzoxadiazole Analog start->benzoxadiazole Synthetic Route A benzothiadiazole Benzothiadiazole Analog start->benzothiadiazole Synthetic Route B benzotriazole Benzotriazole Analog start->benzotriazole Synthetic Route C potency Biological Potency (IC50/Ki) benzoxadiazole->potency physchem Physicochemical Properties (Solubility, logP) benzoxadiazole->physchem adme ADME Profile (Metabolic Stability, Permeability) benzoxadiazole->adme benzothiadiazole->potency benzothiadiazole->physchem benzothiadiazole->adme benzotriazole->potency benzotriazole->physchem benzotriazole->adme comparison Comparative Analysis potency->comparison physchem->comparison adme->comparison

Figure 2: Synthesis and comparative evaluation of benzoxadiazole and its bioisosteres.
In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of a compound in liver microsomes.

Materials: Test compound, liver microsomes (human, rat, etc.), NADPH, buffer solution.

Procedure:

  • Pre-incubate the test compound with liver microsomes in a buffer solution at 37 °C.

  • Initiate the metabolic reaction by adding a solution of NADPH.

  • At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

Conclusion and Future Perspectives

Bioisosteric replacement of the benzoxadiazole moiety is a powerful strategy to fine-tune the properties of drug candidates. The choice of bioisostere, whether it be the closely related benzothiadiazole or the more structurally distinct benzotriazole, must be guided by a clear understanding of the specific liabilities of the parent molecule and the desired property improvements. While computational tools can aid in the selection of potential bioisosteres, empirical synthesis and testing remain essential to validate these hypotheses.

The data presented in this guide, drawn from comparative studies of related heterocyclic systems, demonstrates that even subtle changes to the core scaffold can have significant and sometimes unpredictable effects on biological activity and pharmacokinetic properties. Therefore, a successful bioisosteric replacement strategy requires a careful, iterative process of design, synthesis, and evaluation. As our understanding of the complex interplay between chemical structure and biological function continues to grow, we can anticipate the development of novel and more sophisticated bioisosteric replacements for the benzoxadiazole moiety and other privileged scaffolds in drug discovery.

References

  • Heimann, D., et al. (2017). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. MedChemComm, 8(9), 1758-1770. Available from: [Link]

  • Hypha Discovery. (n.d.). Bioisosteres that influence metabolism. Available from: [Link]

  • Abdel-Gawad, H., et al. (2023). Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure-activity relationships. Archiv der Pharmazie, 356(8), e2300102. Available from: [Link]

  • Sanna, P., et al. (1989). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 24(6), 637-641. Available from: [Link]

  • Brill, G. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes. Beilstein Journal of Organic Chemistry, 20, 563-596. Available from: [Link]

  • Di Cunto, F., et al. (2009). Bioactive Compounds Containing Benzoxadiazole, Benzothiadiazole, Benzotriazole. Mini-Reviews in Medicinal Chemistry, 9(11), 1284-1297. Available from: [Link]

  • Heimann, D., et al. (2017). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. MedChemComm, 8(9), 1758-1770. Available from: [Link]

  • Kumar, R., et al. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Journal of Drug Delivery and Therapeutics, 11(4-S), 154-163. Available from: [Link]

  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Available from: [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available from: [Link]

  • Baran, P. S. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab Group Meeting. Available from: [Link]

  • Jonckers, T. H. M., et al. (2011). Benzoxazole and benzothiazole amides as novel pharmacokinetic enhancers of HIV protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 349-353. Available from: [Link]

  • El-Sayed, N. S., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(8), 2587. Available from: [Link]

  • Jonckers, T. H. M., et al. (2011). Benzoxazole and benzothiazole amides as novel pharmacokinetic enhancers of HIV protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 349-353. Available from: [Link]

  • Dixit, R., et al. (2025). EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. ResearchGate. Available from: [Link]

  • Bonnardi, V., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today, 22(10), 1572-1581. Available from: [Link]

  • Neto, B. A. D., et al. (2025). A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. Chemistry – An Asian Journal. Available from: [Link]

  • Chen, C., et al. (2016). Comparative studies on the electrochemical and optical properties of representative benzo[1,2-c;4,5-c′]bist[5][6][7]hiadiazole,-[5][6][7]thiadiazolo[3,4-g]quinoxaline and pyrazino[2,3-g]quinoxaline derivatives. RSC Advances, 6(82), 78479-78487. Available from: [Link]

  • Boudreau, L. H., et al. (2023). Novel Oxadiazole-Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis. International Journal of Molecular Sciences, 24(22), 16405. Available from: [Link]

  • Yoshimitsu, T., et al. (2023). Anti-Schistosomal activity and ADMET properties of 1,2,5-oxadiazinane-containing compound synthesized by visible-light photoredox catalysis. Nature Communications, 14(1), 6610. Available from: [Link]

  • Boudreau, L. H., et al. (2023). Novel Oxadiazole-Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis. International Journal of Molecular Sciences, 24(22), 16405. Available from: [Link]

  • Yuliani, S. H., et al. (2024). Physicochemical, ADMET Properties, and Molecular Docking Studies of N-benzoyl-N'-naphthylthiourea (BNTU) and Its Derivatives as Anti-Breast Cancer Agents. Indonesian Journal of Pharmacy, 35(4), 493-505. Available from: [Link]

  • da Silva, J. P., et al. (2012). ChemInform Abstract: 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. ChemInform, 43(32). Available from: [Link]

  • Garba, I., et al. (2025). Molecular docking and In-Silico pharmacokinetic analysis of 1,3- benzothiazole-2-amine derivatives as anticonvulsants. ResearchGate. Available from: [Link]

Sources

Validation

A Tale of Two Scaffolds: A Comparative Analysis of Benzoxadiazole and Benzothiadazole in Modern Drug Design

In the intricate world of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that profoundly influences the entire drug discovery cascade. Among the myriad of privileged structures, benzofus...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that profoundly influences the entire drug discovery cascade. Among the myriad of privileged structures, benzofused heterocycles have consistently demonstrated their value. This guide provides an in-depth comparative analysis of two structurally similar yet functionally distinct scaffolds: 2,1,3-benzoxadiazole (also known as benzofurazan) and 2,1,3-benzothiadiazole. Both are bicyclic aromatic systems, but the simple substitution of an oxygen atom for a sulfur atom imparts a unique set of physicochemical and pharmacological properties that dictate their applications in drug design.

This analysis is intended for researchers, medicinal chemists, and drug development professionals, offering insights into the causality behind choosing one scaffold over the other, supported by experimental data and established protocols.

At a Glance: Key Structural and Physicochemical Differences

The seemingly minor difference between the oxygen atom in benzoxadiazole and the sulfur atom in benzothiadiazole leads to significant variations in their electronic and photophysical properties. These differences are fundamental to their distinct roles in drug design.

PropertyBenzoxadiazole (NBD)Benzothiadiazole (BTD)Rationale and Implication in Drug Design
Electron-Withdrawing Nature Strongly electron-withdrawingStrongly electron-withdrawing, generally considered slightly stronger than NBDBoth are excellent for creating electron-deficient pharmacophores, often used in kinase inhibitors and anticancer agents to interact with electron-rich pockets in target proteins. The nuanced difference in strength can be exploited for fine-tuning electronic properties.[1]
Fluorescence Often highly fluorescent, with emission typically in the green-yellow region. The 7-nitro derivative (NBD) is a classic environmentally sensitive fluorophore.[2]Also fluorescent, often with emission maxima shifted to longer wavelengths (red-shifted) compared to analogous NBD derivatives.[3] They are known for large Stokes shifts and high quantum yields.[4][5]NBD derivatives are workhorses as fluorescent probes and labels for bioimaging and assays due to their small size and sensitivity. BTDs are increasingly used for developing probes in the red and near-infrared regions, which is advantageous for in vivo imaging due to deeper tissue penetration.
Bioisosterism Can act as a bioisostere for benzothiadiazole and other bicyclic systems.Frequently used as a bioisostere for benzoxadiazole, naphthalenes, and quinolines.The interchangeability of these scaffolds allows for the modulation of properties like polarity, metabolic stability, and target affinity while maintaining a similar core structure and vector orientation of substituents.[6][7]
Metabolic Stability Generally susceptible to metabolic degradation, which can be modulated by substitution patterns.The sulfur atom can influence metabolic pathways, sometimes leading to different metabolic profiles compared to the oxygen analogue. Metabolic stability is highly context-dependent.[8][9]The choice between scaffolds can be a strategic decision to alter metabolic fate, potentially improving half-life or avoiding the formation of toxic metabolites. This requires empirical testing.
Reactivity and Synthesis The 4-halo-7-nitrobenzoxadiazole (e.g., NBD-Cl, NBD-F) is a key intermediate, highly reactive towards nucleophilic substitution by amines and thiols.[10]Synthetically accessible through various routes, often involving the condensation of 2-aminothiophenols.[11]The well-established reactivity of NBD-halides makes them readily applicable for creating libraries of derivatives and for bioconjugation. Benzothiadiazole synthesis offers broad scope for structural diversification.

The Strategic Choice: Applications in Drug Design

The decision to employ a benzoxadiazole or benzothiadiazole scaffold is driven by the specific goals of the drug discovery program.

As a Core Pharmacophore

Both scaffolds are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets.[12] Their electron-deficient nature makes them particularly effective in the design of inhibitors for enzymes like kinases, where they can form favorable interactions within the ATP-binding pocket.

  • Benzoxadiazole in Action: A notable example is the use of the 7-nitro-2,1,3-benzoxadiazole (NBD) scaffold in the development of anticancer agents. Derivatives of NBD have been shown to act as suicide inhibitors for glutathione S-transferases (GSTs), enzymes often overexpressed in tumor cells and involved in drug resistance.[13]

  • Benzothiadiazole in Action: The benzothiadiazole core is present in several clinically evaluated drugs. For instance, Zopolrestat is an aldose reductase inhibitor developed for the management of diabetic complications.[11][14] Quizartinib , an FLT3 inhibitor, is used for the treatment of acute myeloid leukemia (AML).[11][15]

For Bioisosteric Replacement

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a cornerstone of lead optimization. The benzoxadiazole and benzothiadiazole rings are excellent bioisosteres for each other and for other bicyclic systems. This allows medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties.[6][7] Swapping one for the other can subtly alter:

  • Solubility and Polarity: The oxygen atom in benzoxadiazole generally imparts slightly more polarity compared to the sulfur in benzothiadiazole.

  • Target Engagement: The different heteroatoms can lead to altered hydrogen bonding patterns or steric interactions within the target binding site.

  • Pharmacokinetics: Changes in polarity and metabolic soft spots can significantly impact absorption, distribution, metabolism, and excretion (ADME) profiles.[8]

As a Fluorescent Reporter Group

The intrinsic fluorescence of these scaffolds is one of their most powerful features, enabling their use as built-in reporter groups for target engagement and as standalone fluorescent probes.

  • Benzoxadiazole (NBD): The Classic Probe: 4-Chloro-7-nitrobenzoxadiazole (NBD-Cl) and its fluoride counterpart (NBD-F) are classic reagents used to label and detect thiols and amines.[10] The fluorescence of the NBD group is highly sensitive to the local environment, making it an excellent probe for studying protein conformation and binding events.

  • Benzothiadiazole (BTD): The Next-Generation Probe: BTD derivatives are gaining prominence as fluorescent probes for bioimaging.[4][5] Their key advantages include large Stokes shifts (which minimizes self-quenching), high photostability, and emissions that can be tuned into the red and near-infrared (NIR) wavelengths, a region ideal for in vivo imaging.

Visualizing the Scaffolds and Their Application

To better understand the relationship between these scaffolds and their role in the drug design process, the following diagrams illustrate their core structures and a typical workflow where their selection is critical.

G Figure 1: Core Structures cluster_0 2,1,3-Benzoxadiazole (NBD) cluster_1 2,1,3-Benzothiadiazole (BTD) a a b b

Caption: Core chemical structures of Benzoxadiazole and Benzothiadiazole.

G Target Target Identification & Validation HTS High-Throughput Screening (HTS) Target->HTS FBDD Fragment-Based Drug Design (FBDD) Target->FBDD Hit_ID Hit Identification HTS->Hit_ID FBDD->Hit_ID Scaffold_Selection Scaffold Selection: Benzoxadiazole vs. Benzothiadiazole Hit_ID->Scaffold_Selection Lead_Gen Lead Generation (SAR Studies) Scaffold_Selection->Lead_Gen Rationale: - Electronic Properties - Bioisosterism - Synthetic Tractability Lead_Opt Lead Optimization (ADME/Tox) Lead_Gen->Lead_Opt Fine-tuning: - Potency - Selectivity Lead_Opt->Lead_Gen Iterative Design Candidate Preclinical Candidate Lead_Opt->Candidate Balancing Efficacy & Safety Profile

Caption: Drug discovery workflow highlighting scaffold selection.

Experimental Corner: Protocols and Methodologies

To translate theory into practice, this section provides representative, detailed experimental protocols.

Synthesis of a Key Benzoxadiazole Intermediate: 4-Amino-7-nitro-2,1,3-benzoxadiazole

This protocol describes the synthesis of an amino-NBD derivative from the commercially available 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), a common step in creating NBD-based probes and drugs.[10]

Materials:

  • 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)

  • Ammonia solution (e.g., 28% in water)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Thin-layer chromatography (TLC) plate (silica gel)

  • Filtration apparatus

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of NBD-Cl in 20 mL of ethanol. Stir the solution at room temperature until the solid is fully dissolved.

  • Addition of Amine: To the stirred solution, slowly add 10 mL of concentrated ammonia solution. The solution will typically change color upon addition.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 80°C) for 2 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase). The product spot should be fluorescent under UV light and have a different Rf value than the starting material.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol and then with water to remove any residual salts.

  • Purification: The crude product can be recrystallized from an appropriate solvent system, such as ethanol/water, to yield the pure 4-amino-7-nitro-2,1,3-benzoxadiazole as a fluorescent solid.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Assay Protocol: Quantification of Glutathione (GSH) using a Benzoxadiazole-based Probe

This protocol outlines a common application for NBD-based reagents: the quantification of cellular thiols like glutathione. This assay leverages the reaction of a thiol-reactive NBD derivative with GSH, leading to a fluorescent product that can be measured. A common method is the enzymatic recycling assay using DTNB, but fluorescent probe-based methods offer an alternative.[16][17][18]

Principle: This protocol uses 4-chloro-7-nitrobenzoxadiazole (NBD-Cl), which is non-fluorescent, to react with the thiol group of glutathione (GSH). The resulting NBD-SG conjugate is highly fluorescent, and the intensity of the fluorescence is proportional to the amount of GSH in the sample.

Materials:

  • Cell or tissue lysate

  • NBD-Cl stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplate

  • Fluorescence plate reader (Excitation ~465 nm, Emission ~535 nm)

  • Glutathione (GSH) standard for calibration curve

Step-by-Step Protocol:

  • Prepare GSH Standards: Prepare a series of GSH standards in PBS (e.g., from 0 to 100 µM) to generate a calibration curve.

  • Prepare Samples: Prepare cell or tissue lysates according to standard laboratory procedures. If necessary, dilute the samples in PBS to ensure the GSH concentration falls within the range of the standard curve.

  • Reaction Setup: To each well of a 96-well black microplate, add 50 µL of the sample or GSH standard.

  • Initiate Reaction: Prepare a working solution of NBD-Cl by diluting the stock solution in PBS to a final concentration of 200 µM. Add 50 µL of the NBD-Cl working solution to each well.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation set to approximately 465 nm and emission set to approximately 535 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank (0 µM GSH) from all readings.

    • Plot the fluorescence intensity of the GSH standards against their concentrations to generate a standard curve.

    • Determine the GSH concentration in the unknown samples by interpolating their fluorescence values on the standard curve.

Conclusion and Future Perspectives

Both benzoxadiazole and benzothiadiazole are exceptionally versatile scaffolds that have earned their place in the medicinal chemist's toolbox. The choice between them is not arbitrary but a strategic decision based on a nuanced understanding of their properties. Benzoxadiazoles, particularly the NBD-framework, remain indispensable as fluorescent probes and are valuable pharmacophores where their specific electronic and polarity characteristics are desired. Benzothiadiazoles, with their often red-shifted fluorescence and distinct electronic nature, are not just bioisosteres but offer unique opportunities for developing next-generation therapeutics and in vivo imaging agents.

The future of drug design will continue to rely on the rational application of such privileged scaffolds. As our understanding of target biology deepens and synthetic methodologies advance, the ability to judiciously select and modify scaffolds like benzoxadiazole and benzothiadiazole will be paramount in the quest for safer and more effective medicines. The continuous exploration of their structure-activity and structure-property relationships will undoubtedly unveil new therapeutic possibilities.

References

  • Jung, M., Dong, T. A., & Cai, X. (2011). Improved synthesis of 4-amino-7-nitrobenz-2,1,3-oxadiazoles using NBD fluoride (NBD-F). Tetrahedron Letters, 52(20), 2575-2577. Available from: [Link]

  • Khan, I., et al. (2024). Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents. Future Medicinal Chemistry. Available from: [Link]

  • Kovacs, T. S., et al. (2021). Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ACS Omega. Available from: [Link]

  • Lim, Y. C., et al. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Expert Opinion on Therapeutic Patents. Available from: [Link]

  • El-Gamal, M. I., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. Available from: [Link]

  • de Andrade, J., et al. (2024). A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. Chemistry – An Asian Journal. Available from: [Link]

  • Bainsal, N. (2020). Emergence of benzothiazole and its derivatives as a potential antidiabetic probe. Innovations in Drug Discovery. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules. Available from: [Link]

  • Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. Available from: [Link]

  • Balaban, A. T., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc. Available from: [Link]

  • Piccionello, A. P., & Guarcello, A. (2010). Bioactive Compounds Containing Benzoxadiazole, Benzothiadiazole, Benzotriazole. Current Bioactive Compounds. Available from: [Link]

  • El-Sayed, N. F., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules. Available from: [Link]

  • Khan, I., et al. (2023). Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. Molecules. Available from: [Link]

  • S. M., et al. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Journal of Medicinal Chemistry. Available from: [Link]

  • Bîcu, E., et al. (2009). 4-(D-Glucosamino)-7-nitrobenzoxadiazole: synthesis, anomers, spectra, TLC behavior, and applications. Carbohydrate Research. Available from: [Link]

  • El-Sayed, N. F., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules. Available from: [Link]

  • Cox, J. A. G., et al. (2019). Identification of Novel Benzoxa-[19][20][21]-diazole Substituted Amino Acid Hydrazides as Potential Anti-Tubercular Agents. Molecules. Available from: [Link]

  • Van der Auweraer, M., et al. (2016). Revisiting the Fluorescence of Benzothiadiazole Derivatives: Anti-Kasha Emission or Not?. Lirias. Available from: [Link]

  • Al-Attas, A. H., et al. (2023). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules. Available from: [Link]

  • Popova, E. A., et al. (2021). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Molecules. Available from: [Link]

  • Dixit, R. (2025). EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. ResearchGate. Available from: [Link]

  • Caccuri, A. M., et al. (2006). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. The Journal of Biological Chemistry. Available from: [Link]

  • Lagu, S. B. (2024). Biologically Active Benzofused Bioisosters (Benzimidazole, Benzoxazole and Benzothiazole). ResearchGate. Available from: [Link]

  • Rahman, I., et al. (2006). Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method. Nature Protocols. Available from: [Link]

  • G-Biosciences. Glutathione Assay (Colorimetric). Available from: [Link]

  • Zhang, D., et al. (2020). ChemInform Abstract: 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. ChemInform. Available from: [Link]

  • Wang, Y., et al. (2021). Near-infrared fluorescence probe for hydrogen peroxide detection: design, synthesis, and application in living systems. Analyst. Available from: [Link]

  • Chen, H., et al. (2015). Comparative studies on the electrochemical and optical properties of representative benzo[1,2-c;4,5-c′]bis[15][19][20]thiadiazole,[15][19][20]-thiadiazolo[3,4-g]quinoxaline and pyrazino[2,3-g]quinoxaline derivatives. Dyes and Pigments. Available from: [Link]

  • Rahman, I., et al. (2006). Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method. Nature Protocols. Available from: [Link]

  • Popova, E. A., et al. (2021). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Molecules. Available from: [Link]

  • Wang, Y., et al. (2021). A Novel Fluorescent Probe for Hydrogen Peroxide and Its Application in Bio-Imaging. Molecules. Available from: [Link]

  • Mishina, Y., et al. (2018). Detection of Hydrogen Peroxide with Fluorescent Dyes. Antioxidants & Redox Signaling. Available from: [Link]

  • S.N., S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. World Journal of Pharmaceutical Research. Available from: [Link]

  • Chen, W., et al. (2016). Fast-Response Turn-on Fluorescent Probes Based on Thiolysis of NBD Amine for H2 S Bioimaging. Chemistry, an Asian journal. Available from: [Link]

  • Anderson, M. E. (2013). Methods for the Determination of Plasma or Tissue Glutathione Levels. Oxidative Stress and Redox Regulation. Available from: [Link]

  • Stasiewicz, M., et al. (2022). HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione. Molecules. Available from: [Link]

  • de Moliner, F., et al. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research. Available from: [Link]

  • de Moliner, F., et al. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research. Available from: [Link]

  • Rose, K., et al. (2012). A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Ulu, A., et al. (2020). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Gąsiorowska, J., et al. (2019). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 2,1,3-Benzoxadiazole Derivatives

Introduction: The Rising Prominence of 2,1,3-Benzoxadiazole in Modern Chemistry The 2,1,3-benzoxadiazole scaffold, also known as benzofurazan, represents a cornerstone in contemporary medicinal chemistry and materials sc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of 2,1,3-Benzoxadiazole in Modern Chemistry

The 2,1,3-benzoxadiazole scaffold, also known as benzofurazan, represents a cornerstone in contemporary medicinal chemistry and materials science. Its derivatives are not merely academic curiosities; they are potent agents with a vast spectrum of biological activities, including significant anticancer and antimicrobial properties.[1] Beyond the biomedical sphere, their unique photophysical characteristics make them ideal candidates for fluorescent probes and advanced components in organic electronics.[1][2]

The rapid exploration of this chemical space is profoundly indebted to theoretical and computational studies. These in silico methodologies provide unparalleled insights into the electronic structure, molecular properties, and reactivity of these complex molecules.[1] By leveraging quantum chemical calculations, we can move beyond serendipitous discovery towards the rational, predictive design of novel derivatives with finely tuned characteristics. This guide serves as an in-depth comparison of common computational strategies, offering both the underlying theory and field-proven protocols to empower researchers in drug development and materials science.[1]

Pillar 1: Ground-State Properties with Density Functional Theory (DFT)

Density Functional Theory (DFT) is the undisputed workhorse for computational chemists studying medium-to-large organic molecules. Its popularity stems from a highly favorable balance between computational expense and predictive accuracy for ground-state electronic structures and geometries.[1]

Causality in Method Selection: Why DFT?

Before we can accurately predict excited-state properties like fluorescence, we must first establish a reliable representation of the molecule in its lowest energy state. DFT allows us to efficiently calculate the optimized molecular geometry, electron distribution, and frontier molecular orbital (HOMO/LUMO) energies, which are foundational for all subsequent analyses.

Experimental Protocol: Geometry Optimization and Electronic Structure Analysis
  • Molecular Structure Input : Begin with an approximate 3D structure of the 2,1,3-benzoxadiazole derivative. This can be built using software like Chemcraft or obtained from crystallographic data.[3]

  • Software Selection : The calculations are typically performed using robust software packages such as Gaussian, ORCA, Q-Chem, or the open-source GAMESS.[1][3][4][5]

  • Functional Selection : The choice of the exchange-correlation functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and frequently employed choice for a wide range of organic molecules, offering a solid baseline.[1][6][7][8] For systems with significant non-covalent interactions or charge transfer character, other functionals like PBE0 or the M06 suite may offer improved performance.[9][10]

  • Basis Set Selection : The basis set is the set of mathematical functions used to construct the molecular orbitals.[11][12][13] A poor choice can lead to inaccurate results, while an overly large one can be computationally prohibitive.

    • Pople-style basis sets : 6-31G(d) is a common starting point, representing a split-valence double-zeta basis set with polarization functions on heavy atoms.[13] For higher accuracy, especially when modeling anions or excited states, 6-311+G(d,p) is recommended. This triple-split valence basis includes diffuse functions (+) for describing loosely bound electrons and polarization functions (p) on hydrogen atoms.[7][8][12]

    • Dunning-style basis sets : The correlation-consistent cc-pVDZ (double-zeta) or cc-pVTZ (triple-zeta) series are systematically improvable but more computationally demanding.

    • Ahlrichs-style basis sets : def2-TZVP is another excellent choice, providing a triple-zeta quality with polarization, often used for its efficiency and accuracy.[9]

  • Execution and Analysis : Run the geometry optimization calculation. A true energy minimum is confirmed when a subsequent frequency calculation yields no imaginary frequencies. The output provides the optimized coordinates, dipole moment, and molecular orbital energies (HOMO/LUMO).

DFT_Workflow cluster_input Input Phase cluster_calc Calculation Core cluster_output Analysis Phase Input_Structure Initial 3D Structure Software Select Software (e.g., Gaussian, ORCA) Input_Structure->Software Method Define Method: Functional (e.g., B3LYP) Basis Set (e.g., 6-311+G(d,p)) Software->Method Run Perform Geometry Optimization Method->Run Validation Frequency Calculation (Confirm Minimum) Run->Validation Validation->Run Imaginary Frequencies Found Results Optimized Geometry HOMO/LUMO Energies Dipole Moment Validation->Results No Imaginary Frequencies

Caption: Workflow for DFT-based geometry optimization.

Pillar 2: Probing Photophysics with Time-Dependent DFT (TD-DFT)

To understand the fluorescence and color of 2,1,3-benzoxadiazole derivatives, we must venture into the realm of excited states. Time-Dependent Density Functional Theory (TD-DFT) is the standard and most efficient method for this purpose, allowing for the simulation of UV-visible absorption spectra.[1][14]

Causality in Method Selection: Why TD-DFT?

Many 2,1,3-benzoxadiazole derivatives are designed as D-π-A (Donor-π bridge-Acceptor) systems, which often exhibit intramolecular charge transfer (ICT) upon photoexcitation.[2] TD-DFT can model these electronic transitions, predicting the absorption wavelengths (λ_max) and oscillator strengths (a measure of transition probability) that define the UV-Vis spectrum.

Experimental Protocol: Simulating UV-Vis Absorption Spectra
  • Prerequisite : A successful DFT ground-state geometry optimization is mandatory. TD-DFT calculations are performed on this optimized structure.

  • Software and Method : The same software packages (Gaussian, etc.) are used. The calculation type is specified as TD-DFT.

  • Functional Selection : While B3LYP can be used, long-range corrected functionals like CAM-B3LYP are often superior for systems with charge-transfer character, as they provide a more accurate description of the excited state.[10] PBE0 is also a viable alternative.[14]

  • Basis Set : The basis set used for the ground-state optimization should generally be retained for consistency.

  • Solvent Effects : The photophysical properties of these dyes are often highly sensitive to the solvent environment.[2][9] It is crucial to incorporate a solvent model. The Polarizable Continuum Model (PCM) is a widely used and effective method that treats the solvent as a continuous dielectric medium.[6][15]

  • Execution and Analysis : The calculation will output a series of excited states with their corresponding excitation energies (in eV or nm) and oscillator strengths. To visualize the spectrum, these transitions are typically convoluted with Gaussian functions to produce a smooth curve that can be directly compared with experimental data.[14]

TDDFT_Workflow cluster_input Input cluster_calc Calculation Core cluster_output Analysis Opt_Geom Optimized Ground-State Geometry (from DFT) Method Define Method: TD-DFT Functional (e.g., CAM-B3LYP) Solvent Model (e.g., PCM) Opt_Geom->Method Run Calculate Vertical Excitations Method->Run Transitions Excitation Energies (λ) Oscillator Strengths (f) Run->Transitions Spectrum Convolute with Gaussian Functions Transitions->Spectrum Final_Spectrum Simulated UV-Vis Spectrum Spectrum->Final_Spectrum Design_Workflow cluster_design Design & Hypothesis cluster_compute In Silico Prediction cluster_evaluate Evaluation & Decision cluster_synthesis Experimental Validation Molecule Propose Novel 2,1,3-Benzoxadiazole Derivative Target Define Target Property (e.g., λ_max = 550 nm, high anticancer activity) Molecule->Target DFT DFT Calculation (Geometry, HOMO/LUMO, Reactivity Descriptors) Target->DFT TDDFT TD-DFT Calculation (UV-Vis Spectrum) Target->TDDFT Compare Compare Predicted Properties Against Target DFT->Compare TDDFT->Compare Decision Decision Gate Compare->Decision Decision->Molecule Prediction Fails (Iterate Design) Synthesize Synthesize Promising Candidates Decision->Synthesize Prediction Matches Target

Caption: Integrated workflow for rational molecular design.

Conclusion

Quantum chemical calculations, anchored by the robust frameworks of DFT and TD-DFT, are indispensable tools in the study of 2,1,3-benzoxadiazole derivatives. They provide a powerful predictive engine that, when properly validated against experimental data, significantly accelerates the discovery of new pharmaceuticals and advanced functional materials. [1]The key to success lies not in a single, universally "best" method, but in the judicious and informed selection of functionals and basis sets appropriate for the chemical question at hand. By integrating these computational protocols into the research workflow, scientists can navigate the vast chemical space with greater efficiency and precision, turning molecular concepts into tangible innovations.

References

  • Theoretical Studies of 2,1,3-Benzoxadiazole Deriv
  • Software and resources for computational medicinal chemistry. PubMed Central. [Link]

  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. ResearchGate. [Link]

  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. [Link]

  • Integrated Scientific Computing and Information Technologies - Softwares. iSciTech. [Link]

  • Density Functional theory Study of 2,1,3-Benzoxadiazole-5-carboxylic acid as photosensitizers for dye-sensitized solar cells. Oriental Journal of Chemistry. [Link]

  • Modern Software for Computer Modeling in Quantum Chemistry and Molecular Dynamics. MDPI. [Link]

  • Quantum Chemistry Toolbox from RDMChem. Maplesoft. [Link]

  • GAMESS: Open Source Quantum Chemistry Software. Ames Laboratory. [Link]

  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. National Institutes of Health. [Link]

  • 2D structures of 2,1,3-benzoxadiazole derivatives. ResearchGate. [Link]

  • Analysis and interpretation of experimental UV–Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. ResearchGate. [Link]

  • Comparison of the theoretical and experimental UV/Vis spectra. ResearchGate. [Link]

  • A study of UV–vis spectroscopic and DFT calculation of the UV absorber in different solvent. Nature. [Link]

  • Introduction to Basis Sets. Q-Chem Manual. [Link]

  • Basis set selection for molecular calculations. ACS Publications. [Link]

  • Basis Set and their correlations with quantum chemical computations. JETIR. [Link]

  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study. PubMed. [Link]

  • Revealing the contributions of DFT to the spectral interpretation for an amino benzoyl thiourea derivative. Royal Society of Chemistry. [Link]

  • Calculated UV-Vis spectra of different molecules at TD-DFT. ResearchGate. [Link]

  • The Structures of 2,1,3-Benzoxadiazole (Benzofurazan) and 2,1,3-Benzothiadiazole (Piazthiole) - A Computational Study. ResearchGate. [Link]

  • 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. National Institutes of Health. [Link]

  • Gaussian Basis Sets. Chemistry LibreTexts. [Link]

Sources

Validation

A Comparative Guide to Novel Benzoxadiazole-Based VEGFR-2 Inhibitors for Cancer Therapy

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of a novel benzoxadiazole-based inhibitor, Compound 12l , with the established multi-kinase inhibitor...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of a novel benzoxadiazole-based inhibitor, Compound 12l , with the established multi-kinase inhibitor, Sorafenib . This analysis is supported by experimental data from recent studies and offers detailed protocols for replication and further investigation.

The vascular endothelial growth factor receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[1] Inhibiting VEGFR-2 is a clinically validated strategy for cancer treatment.[2] Benzoxadiazole and its bioisosteres, such as benzoxazole, are privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[3][4] This guide focuses on a promising new benzoxazole derivative, compound 12l , which has demonstrated potent VEGFR-2 inhibitory and anti-proliferative activities, in some cases surpassing the efficacy of Sorafenib.[3]

In Vitro Evaluation: A Head-to-Head Comparison

The initial evaluation of any novel inhibitor lies in its in vitro performance. This includes direct enzymatic inhibition, activity against cancer cell lines, and elucidation of its mechanism of action at a cellular level.

VEGFR-2 Kinase Inhibition

The direct inhibitory effect on the target enzyme is a primary indicator of a compound's potential. The half-maximal inhibitory concentration (IC50) against the VEGFR-2 kinase domain provides a quantitative measure of potency.

CompoundVEGFR-2 Kinase IC50 (nM)Reference
Compound 12l 97.38[3]
Sorafenib 48.16[3]
Compound 8d 55.4[4]

Table 1: In vitro VEGFR-2 kinase inhibitory activity of Compound 12l, Compound 8d, and Sorafenib.

As shown in Table 1, while Sorafenib is a potent inhibitor of VEGFR-2, the novel benzoxazole derivative Compound 12l also demonstrates significant inhibitory activity in the nanomolar range.[3] Another promising benzoxazole derivative, Compound 8d , has been reported to have even greater potency than Sorafenib in a separate study.[4] This highlights the potential of the benzoxazole scaffold for developing highly effective VEGFR-2 inhibitors.

Anti-proliferative Activity Against Cancer Cell Lines

The ultimate goal of a cancer therapeutic is to inhibit the growth of tumor cells. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

CompoundHepG2 (Hepatocellular Carcinoma) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)Reference
Compound 12l 10.5015.21[3]
Sorafenib 5.576.46[3]
Compound 8d 2.433.43[4]

Table 2: Anti-proliferative activity of Compound 12l, Compound 8d, and Sorafenib against human cancer cell lines.

The data in Table 2 indicates that while Sorafenib shows potent anti-proliferative activity, the novel benzoxazole derivatives 12l and 8d are also highly effective.[3][4] Notably, Compound 8d exhibits superior potency against both HepG2 and MCF-7 cell lines compared to Sorafenib.[4]

Mechanism of Action: Apoptosis and Cell Cycle Arrest

To understand how these inhibitors exert their anti-proliferative effects, it is crucial to investigate their impact on the cell cycle and their ability to induce apoptosis (programmed cell death).

Compound 12l has been shown to induce apoptosis in HepG2 cells, with a 35.13% increase in apoptotic cells compared to control.[3] This is accompanied by a significant increase in the levels of pro-apoptotic proteins like Bax and caspase-3, and a decrease in the anti-apoptotic protein Bcl-2.[3] Furthermore, Compound 12l was found to arrest the cell cycle in the Pre-G1 and G1 phases.[3] Similarly, another potent benzoxazole derivative, Compound 14b , induced apoptosis in 16.52% of HepG2 cells and caused a 4.8-fold increase in caspase-3 levels.[5]

This multi-faceted mechanism of action, combining direct enzyme inhibition with the induction of apoptosis and cell cycle arrest, is a desirable characteristic for a novel anti-cancer agent.

In Vivo Evaluation: Assessing Anti-Angiogenic Potential

While in vitro data is essential, the true test of an inhibitor's efficacy lies in its performance in a living organism. In vivo models are critical for evaluating anti-angiogenic activity, pharmacokinetics, and toxicology.

Zebrafish Model for Anti-Angiogenesis

The zebrafish model is a powerful tool for in vivo screening of anti-angiogenic compounds due to its rapid development and transparent embryos, which allow for direct visualization of blood vessel formation. Studies with other novel VEGFR-2 inhibitors have demonstrated the utility of this model, showing a significant reduction in intersegmental blood vessel formation compared to controls.[6] While specific in vivo data for Compound 12l in a zebrafish model is not yet published, this would be a logical and informative next step in its preclinical development.

Syngeneic Murine Tumor Models

To assess anti-tumor efficacy in a more complex mammalian system, syngeneic murine tumor models are often employed.[7] These models, where tumor cells are implanted in mice with a competent immune system, allow for the evaluation of the inhibitor's effect on tumor growth and the tumor microenvironment. For instance, treatment with a VEGFR-2 antibody in a murine colon adenocarcinoma model resulted in enhanced T-cell infiltration into the tumor, suggesting an immunomodulatory effect in addition to its anti-angiogenic activity.[7] Future in vivo studies with Compound 12l in such models, compared directly with Sorafenib, would be crucial to determine its therapeutic potential.

Pharmacokinetic and Toxicological Profile

The pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and toxicological profile of a drug candidate are critical determinants of its clinical success. Heterocyclic compounds like benzoxadiazoles can sometimes present challenges in terms of metabolic stability and potential toxicity.[8]

While detailed pharmacokinetic and toxicology data for Compound 12l are not yet available in the public domain, preliminary in vitro cytotoxicity studies against normal human lung fibroblast (WI-38) cells showed a high safety profile for this class of compounds, with IC50 values significantly higher than those observed for cancer cell lines.[3] For instance, the IC50 of Compound 12l against WI-38 cells was 37.97 µM, which is considerably higher than its IC50 against HepG2 (10.50 µM) and MCF-7 (15.21 µM) cancer cells.[3]

Experimental Protocols

To ensure scientific integrity and enable replication, detailed experimental protocols are provided below.

In Vitro VEGFR-2 Kinase Assay

This protocol outlines a luminescence-based assay to determine the IC50 of an inhibitor against VEGFR-2.[9]

  • Prepare Reagents :

    • Recombinant Human VEGFR-2 (GST-tagged)

    • 5x Kinase Buffer

    • ATP (500 µM)

    • PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

    • Test compound (e.g., Compound 12l) and Sorafenib, serially diluted in DMSO.

    • Kinase-Glo® MAX reagent

  • Assay Procedure :

    • Prepare a master mixture containing kinase buffer, ATP, and substrate.

    • Add 25 µl of the master mixture to each well of a white 96-well plate.

    • Add 5 µl of the diluted test compounds or DMSO (for control) to the respective wells.

    • Initiate the reaction by adding 20 µl of diluted VEGFR-2 enzyme to each well (except for the blank).

    • Incubate the plate at 30°C for 45 minutes.

    • Stop the reaction and measure the remaining ATP by adding 50 µl of Kinase-Glo® MAX reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT Anti-proliferative Assay

This protocol describes the determination of the anti-proliferative activity of the inhibitors against cancer cell lines.[10]

  • Cell Culture :

    • Culture cancer cells (e.g., HepG2, MCF-7) in appropriate media and conditions.

  • Assay Procedure :

    • Seed the cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds (e.g., Compound 12l) and Sorafenib for 48 hours.

    • After incubation, add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in 150 µl of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value as described for the kinase assay.

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental approach, the following diagrams are provided.

G cluster_0 VEGF Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Proliferation, Survival PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor Benzoxadiazole-based Inhibitor (e.g., 12l) Inhibitor->VEGFR2

Caption: The VEGF signaling pathway and the point of inhibition by benzoxadiazole-based compounds.

G cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 ADMET Profiling KinaseAssay VEGFR-2 Kinase Assay (IC50 Determination) CellAssay Anti-proliferative Assay (MTT, IC50 on Cancer Cells) KinaseAssay->CellAssay MOA Mechanism of Action (Apoptosis, Cell Cycle) CellAssay->MOA Zebrafish Zebrafish Model (Anti-angiogenesis) MOA->Zebrafish Murine Murine Tumor Model (Anti-tumor Efficacy) Zebrafish->Murine PK Pharmacokinetics Murine->PK Tox Toxicology PK->Tox Start Novel Benzoxadiazole Inhibitor Synthesis Start->KinaseAssay

Caption: A general experimental workflow for the evaluation of novel benzoxadiazole-based inhibitors.

Conclusion

The novel benzoxazole derivative Compound 12l , and its analogue Compound 8d , represent a promising new class of VEGFR-2 inhibitors. Their potent in vitro activity against both the VEGFR-2 kinase and cancer cell lines, coupled with their ability to induce apoptosis, positions them as strong candidates for further preclinical and clinical development. While direct in vivo comparative data with Sorafenib is still emerging, the initial findings are highly encouraging. This guide provides a comprehensive overview of the current landscape and a solid foundation for researchers to build upon in the quest for more effective cancer therapies.

References

  • Meng, F., et al. (2021). Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold. European Journal of Medicinal Chemistry, 211, 113083. [Link]

  • El-Naggar, A. M., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1839-1855. [Link]

  • Abdel-Mottaleb, M. S. A., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 27(13), 4235. [Link]

  • Elkady, H., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers. Semantic Scholar. [Link]

  • Wang, Y., et al. (2022). Treatment with a VEGFR-2 antibody results in intra-tumor immune modulation and enhances anti-tumor efficacy of PD-L1 blockade in syngeneic murine tumor models. Journal for ImmunoTherapy of Cancer, 10(7), e004514. [Link]

  • Al-Ostoot, F. H., et al. (2022). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. Molecules, 27(16), 5104. [Link]

  • Dixit, R., et al. (2025). EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. ResearchGate. [Link]

  • Chaudhari, P. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]

  • Elkady, H., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. ResearchGate. [Link]

  • Elkady, H., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410. [Link]

  • Assay Genie. (n.d.). Assay Development for Protein Kinase Enzymes. NCBI. [Link]

  • Al-Warhi, T., et al. (2024). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 29(10), 2351. [Link]

  • Özkay, Y., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112979. [Link]

  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. BPS Bioscience. [Link]

  • Li, Y., et al. (2024). Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. Frontiers in Pharmacology, 15, 1380535. [Link]

  • da Silva, J. P., et al. (2020). ChemInform Abstract: 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. ResearchGate. [Link]

  • Neto, B. A. D., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 581. [Link]

  • Li, J., et al. (2025). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD. Journal of Chemical Information and Modeling. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking the Photostability of Novel Benzoxadiazole Fluorescent Probes

Introduction: The Critical Imperative of Photostability in Fluorescence Microscopy In the landscape of modern biological imaging, the fluorescent probe is an indispensable tool, illuminating the intricate molecular balle...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Imperative of Photostability in Fluorescence Microscopy

In the landscape of modern biological imaging, the fluorescent probe is an indispensable tool, illuminating the intricate molecular ballets within living cells. However, the very act of observation—shining light upon these molecular reporters—can lead to their demise through a process known as photobleaching. This irreversible photodegradation of a fluorophore is a critical limiting factor in many fluorescence microscopy applications, particularly in time-lapse imaging and quantitative studies. For researchers in drug development and cellular biology, the selection of a photostable fluorescent probe is paramount to generating reliable and reproducible data.

The benzoxadiazole scaffold, and notably its 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives, has long been a versatile platform for the design of environmentally sensitive fluorescent probes.[1] Their compact size and responsivity to the local environment have made them valuable for a range of applications.[2] However, the photostability of traditional NBD-based probes has often been a point of compromise.[3] This has spurred the development of a new generation of benzoxadiazole and related benzothiadiazole probes, engineered for enhanced brightness and photostability.[4][5]

This guide provides a comprehensive framework for benchmarking the photostability of these new benzoxadiazole fluorescent probes. We will delve into the mechanisms of photobleaching, provide a detailed protocol for quantifying photostability, and present a comparative analysis of benzoxadiazole derivatives against established high-performance fluorophores.

Understanding Photobleaching: A Jablonski Diagram Perspective

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[6] The process is often initiated from the excited singlet state (S₁) or the triplet state (T₁), the latter being particularly reactive due to its longer lifetime. This reactivity can lead to interactions with molecular oxygen, generating reactive oxygen species that chemically alter the fluorophore's structure, rendering it non-fluorescent.

Jablonski cluster_0 Ground State cluster_1 Excited States cluster_2 Non-Fluorescent State S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (Excitation) S1->S0 Fluorescence T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing Bleached Bleached State (Non-fluorescent) S1->Bleached Photochemical Reaction T1->Bleached Photochemical Reaction

Caption: A simplified Jablonski diagram illustrating the photobleaching pathways of a fluorophore.

Comparative Analysis of Benzoxadiazole Probes and Alternatives

The selection of a fluorescent probe is often a trade-off between various photophysical parameters. The following table provides a comparative overview of a representative NBD derivative and newer benzoxadiazole/benzothiadiazole probes against commonly used commercial dyes. While quantitative photobleaching data for the newest probes are not always available in the literature, qualitative assessments of their enhanced photostability are included.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)PhotostabilityKey Characteristics
NBD Derivative ~460-490~520-550Low (~0.1-0.3)~20,000-30,000Low to ModerateSmall size, environmentally sensitive, but prone to photobleaching and fluorescence quenching in aqueous environments.[3]
New Benzoxadiazole/ Benzothiadiazole Probes ~420-500~500-600Moderate to HighHighModerate to HighOften exhibit improved brightness and photostability compared to traditional NBD probes.[5][7]
Fluorescein (FITC) ~495~519High (0.92)~71,000LowBright, but highly susceptible to photobleaching and its fluorescence is pH-sensitive.[3]
BODIPY-FL ~503~512High (~0.9)~80,000HighBright, photostable, and less sensitive to environmental factors like pH and polarity.[8]
Alexa Fluor 488 ~495~519High (0.92)~71,000Very HighEngineered for exceptional brightness and photostability, making it a gold standard for demanding imaging.[3]

Key Performance Insights:

  • Traditional NBD Probes: While valuable for their small size and environmental sensitivity, their relatively low quantum yield and photostability can be limiting for long-term or high-sensitivity imaging.[3]

  • Newer Benzoxadiazole/Benzothiadiazole Probes: The development of novel derivatives has focused on overcoming the limitations of traditional NBD probes. These newer probes often exhibit significantly improved photostability and brightness.[5][7]

  • Established Alternatives: Dyes like BODIPY-FL and Alexa Fluor 488 set a high benchmark for photostability and are excellent choices for demanding applications where photobleaching is a major concern.[8]

Experimental Protocol: Quantifying Photostability

A standardized method for measuring photostability is crucial for objective comparison. The following protocol details a common method for determining the photobleaching rate of a fluorescent probe in solution using a fluorometer.

Objective:

To quantify and compare the photobleaching rate of a new benzoxadiazole probe against a reference fluorophore.

Materials:
  • Fluorometer with a time-scan mode and a stable light source (e.g., Xenon arc lamp).

  • Quartz cuvettes (1 cm path length).

  • Solutions of the new benzoxadiazole probe and a reference fluorophore (e.g., a well-characterized NBD derivative or a highly stable dye like Alexa Fluor 488) at a known concentration in a suitable solvent (e.g., phosphate-buffered saline, PBS).

  • Spectrophotometer for measuring absorbance.

Experimental Workflow:

Caption: Workflow for quantifying fluorophore photostability.

Step-by-Step Procedure:
  • Sample Preparation: Prepare solutions of the test and reference fluorophores in the same solvent. The concentration should be adjusted to have a low absorbance (typically < 0.05) at the excitation wavelength to prevent inner filter effects.

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to stabilize for at least 30 minutes.

    • Set the excitation and emission wavelengths to the respective maxima of the fluorophore being tested.

    • Set the instrument to time-scan mode to record fluorescence intensity over time.

  • Initial Measurement: Place the cuvette with the sample in the fluorometer and record the initial fluorescence intensity (F₀).

  • Photobleaching: Continuously illuminate the sample with the excitation light. The intensity of the light source should be kept constant throughout the experiment.

  • Time-course Measurement: Record the fluorescence intensity (F(t)) at regular intervals until a significant decrease is observed (e.g., 50% of the initial intensity).

  • Data Analysis:

    • Normalize the fluorescence intensity at each time point by dividing by the initial intensity (F(t)/F₀).

    • Plot the normalized fluorescence intensity versus time.

    • The photobleaching rate constant (k) can be determined by fitting the decay curve to a single exponential function: F(t)/F₀ = e^(-kt). A smaller rate constant indicates higher photostability. The photobleaching half-life (t₁/₂) can be calculated as ln(2)/k.

Conclusion: Making an Informed Choice

The selection of a fluorescent probe with optimal photostability is a critical decision that can significantly impact the quality and reliability of experimental data. While traditional benzoxadiazole probes like NBD derivatives have proven useful, their moderate photostability can be a limitation. The emergence of new benzoxadiazole and benzothiadiazole probes with enhanced photophysical properties offers promising alternatives for researchers.

By employing a systematic and quantitative approach to benchmarking photostability, as outlined in this guide, researchers can make informed decisions tailored to their specific imaging needs. The provided protocol offers a robust framework for direct comparison, enabling the selection of the most suitable fluorescent probe to illuminate the intricate workings of biological systems with greater clarity and confidence.

References

  • Aguiar, A. C., et al. (2018). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 6, 183. [Link]

  • Carvalho, P. H. P., et al. (2022). Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes. Chemistry – A European Journal, 28(4), e202103262. [Link]

  • Dyrager, C., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances, 12(23), 14785-14795. [Link]

  • Feng, G., et al. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research, 48(7), 2025–2034. [Link]

  • Ghosh, P. B., & Whitehouse, M. W. (1968). 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole: a new fluorigenic reagent for amino acids and other amines. The Biochemical Journal, 108(1), 155–156. [Link]

  • Hinkeldey, B., et al. (2008). Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy. ChemPhysChem, 9(14), 2019-27. [Link]

  • Mehta, P. K., et al. (2022). Improvement of the photostability of cycloalkylamine-7-sulfonyl-2,1,3-benzoxadiazole-based fluorescent dyes by replacing the dimethylamino substituent with cyclic amino rings. New Journal of Chemistry, 46(10), 4645-4654. [Link]

  • Wikipedia. (2023). Photobleaching. [Link]

  • Wu, L., et al. (2022). Novel BODIPY Dyes with a Meso-Benzoxadiazole Substituent: Synthesis, Photophysical Studies, and Cytotoxic Activity Under Normoxic and Hypoxic Conditions. Molecules, 27(3), 701. [Link]

  • Neto, B. A. D., et al. (2023). A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. Chemistry – An Asian Journal, e202300504. [Link]

  • Yuan, L., et al. (2020). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews, 49(2), 459-480. [Link]

  • Loura, L. M., et al. (2014). Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location. Physical Chemistry Chemical Physics, 16(29), 15497-15509. [Link]

  • Zhang, X. F., et al. (2020). Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy. ACS Sensors, 5(4), 886-902. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of (2,1,3-Benzoxadiazol-5-ylmethyl)amine Hydrochloride

Introduction: For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are foundational pillars of laboratory safety, regulatory compliance, and enviro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are foundational pillars of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride and its close analogs, such as (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride. Due to its hazardous properties, this compound cannot be discarded as common waste. Adherence to these procedures is essential to mitigate risks to personnel and prevent environmental contamination.

Part 1: Hazard Identification and Characterization

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is critical. This knowledge forms the basis for all safety and disposal protocols. (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride is a solid substance with multiple hazard classifications.[1][2]

Table 1: Chemical and Hazard Profile

Property Value Source(s)
Chemical Name (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride [1][2]
CAS Number 1262770-98-8 [2][3]
Molecular Formula C₈H₁₀ClN₃O [1][3]
Appearance Solid [1]
GHS Signal Word Danger [1]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation [1][2]
Water Hazard Class WGK 3: Severely hazardous to water [1]

| Target Organs | Respiratory system |[1] |

The "Danger" signal word and the H318 classification (Causes serious eye damage) are of paramount importance, indicating that even brief contact can lead to irreversible eye injury.[1] The WGK 3 classification underscores the severe environmental risk, making it imperative that this chemical is never released into drains or waterways.[1][4]

Part 2: Mandatory Personal Protective Equipment (PPE)

Based on the hazard profile, the following PPE is required at all times when handling or preparing this chemical for disposal. The causality behind each selection is directly linked to the identified risks.

  • Eye Protection: Chemical safety goggles are the minimum requirement. A face shield worn over safety goggles is strongly recommended to protect against splashes when handling solutions.[2][5] This is non-negotiable due to the H318 risk of serious eye damage.[1]

  • Hand Protection: Use nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.[5][6]

  • Body Protection: A standard laboratory coat is required to prevent contamination of personal clothing and minimize skin contact.[2][5]

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent the inhalation of dust or aerosols, which can cause respiratory irritation (H335).[2][5][6]

Part 3: Step-by-Step Disposal Protocol

The only acceptable disposal method for (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride is as segregated, labeled hazardous chemical waste, destined for collection by a licensed environmental services company.[2][5] Do not attempt to neutralize the compound unless you are following a validated and approved institutional protocol, as this may create other hazards.

Experimental Protocol: Waste Collection and Preparation

Objective: To safely collect and prepare waste containing (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride for professional disposal.

Materials:

  • Waste (solid or in solution)

  • Designated hazardous waste container (chemically compatible, e.g., HDPE)

  • Hazardous waste labels (provided by your institution's Environmental Health & Safety department)

  • Full, mandatory PPE

Procedure:

  • Waste Segregation:

    • Designate a specific waste container solely for (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride and its contaminated materials (e.g., weighing paper, contaminated pipette tips).

    • Causality: Keeping amine hydrochloride waste separate from other chemical streams, especially strong acids or oxidizing agents, is crucial to prevent potentially violent reactions within the waste container.[4][5]

  • Container Preparation:

    • Select a container that is in good condition, free of contamination, and has a secure, leak-proof lid.

    • Affix a hazardous waste label to the container before adding any waste. Fill in all required information, including the full chemical name: "(2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride".

  • Waste Transfer:

    • For Solid Waste: Inside a chemical fume hood, carefully transfer the solid powder into the designated waste container. Use tools like a spatula or funnel to minimize dust generation.[5]

    • For Liquid Waste (Solutions): Inside a chemical fume hood, carefully pour or pipette the solution into the designated waste container. Use a funnel to prevent spills.

    • Causality: Performing the transfer in a fume hood directly addresses the inhalation hazard (H335) and contains any potential spills.[2]

  • Container Sealing and Final Labeling:

    • Securely seal the container lid. Do not over-tighten to the point of damaging the seal.

    • Ensure the waste label is complete and accurate. An incomplete label is a common reason for waste pickup refusal by disposal services.

  • Temporary Storage:

    • Store the sealed and labeled waste container in a designated, secondary containment area.[5] This area should be cool, well-ventilated, secure, and away from incompatible materials.[4]

    • Arrange for waste pickup with your institution's Environmental Health and Safety (EHS) department according to their schedule.

Part 4: Spill and Decontamination Procedures

Accidents require immediate and correct action.

  • Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or involves dust clouds, evacuate the lab. Restrict access to the spill area.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Part 2.

  • Containment and Cleanup:

    • Solid Spills: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne. Carefully sweep the mixture into the designated hazardous waste container.[7]

    • Liquid Spills: Cover the spill with an inert absorbent material. Once fully absorbed, carefully scoop the material into the hazardous waste container.

  • Decontamination:

    • Wash the spill area with soap and water. Collect the cleaning materials (e.g., paper towels) and the contaminated absorbent as hazardous waste in the same container.

    • Any contaminated clothing should be removed immediately and decontaminated before reuse.[2]

Part 5: Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the safe disposal of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride.

G cluster_prep Preparation Phase cluster_handling Handling & Collection Phase cluster_final Final Steps start Identify Waste for Disposal ppe Don Mandatory PPE (Goggles, Gloves, Lab Coat) start->ppe container Select & Pre-Label Waste Container ppe->container segregate Segregate Waste Stream (Keep Separate from Others) container->segregate transfer Transfer Waste into Container (Inside Fume Hood) segregate->transfer seal Securely Seal & Finalize Label transfer->seal store Store in Designated Secondary Containment seal->store pickup Arrange Pickup by Licensed Disposal Service store->pickup

Sources

Handling

A Senior Application Scientist's Guide to (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride: From Safe Handling to Disposal

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, immediate, and actionable information for the s...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, immediate, and actionable information for the safe handling of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride (CAS: 1262770-98-8), a heterocyclic amine of interest in discovery research.[1][2] The protocols herein are designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in a clear understanding of the material's potential hazards.

Immediate Safety Profile

Before handling this compound, it is critical to internalize its hazard profile. The following table summarizes the classifications according to the Globally Harmonized System (GHS) as reported by chemical suppliers.[1][3]

Hazard ClassificationGHS Hazard CodePractical ImplicationSignal Word
Acute Toxicity (Oral)H302Harmful if swallowed.Danger
Skin IrritationH315Causes skin irritation upon contact.
Serious Eye DamageH318 / H319Causes serious, potentially irreversible eye damage.[1]
STOT - Single ExposureH335May cause respiratory tract irritation if inhaled.

Note: Some suppliers classify the eye hazard as H319 (Serious Eye Irritation - Category 2A), while others list H318 (Serious Eye Damage - Category 1).[1] To ensure the highest level of safety, this guide will proceed with precautions appropriate for the more severe H318 classification.

The 'Why' Behind the Precautions: A Deeper Look at the Risks

Understanding the causality behind safety protocols transforms them from a checklist into an integrated safety mindset.

  • Corrosivity and Irritation (H315, H318, H335): As an amine hydrochloride, this compound is a salt that can be corrosive and irritating to any tissue it contacts. The primary risks are direct contact with the skin, eyes, and respiratory system. The H318 classification is particularly critical, indicating a risk of non-reversible damage to the eye. This is why eye protection is the most stringent PPE requirement. Inhalation of the solid dust can irritate the nasal passages and lungs, leading to coughing and discomfort.[1]

  • Systemic Toxicity (H302): The "Harmful if swallowed" classification means that accidental ingestion could lead to systemic toxic effects.[4] This underscores the importance of stringent personal hygiene, such as washing hands thoroughly after handling and never consuming food or drink in the laboratory.[5]

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is not arbitrary; it is a direct response to the specific hazards identified. For (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride, the following PPE is mandatory.

  • Eye and Face Protection:

    • Requirement: Chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[6]

    • Justification: Due to the H318 (Serious Eye Damage) risk, standard safety glasses are insufficient as they do not protect against dust particles entering from the sides or top. Goggles that form a seal around the eyes are required to prevent any contact. A face shield should be worn over the goggles if there is a significant risk of splashing, such as when handling larger quantities or preparing solutions.[1]

  • Hand Protection:

    • Requirement: Nitrile or neoprene gloves.[7]

    • Justification: Gloves provide the primary barrier against skin contact and subsequent irritation (H315).[1] Always inspect gloves for tears or punctures before use. Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact and dispose of them in accordance with laboratory procedures.[3]

  • Body Protection:

    • Requirement: A properly fitting lab coat.

    • Justification: A lab coat protects against accidental spills on personal clothing, preventing prolonged skin contact.[7] It should be kept fully fastened during all handling procedures.

  • Respiratory Protection:

    • Requirement: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood.[7]

    • Justification: To mitigate the risk of respiratory irritation (H335), engineering controls are the first line of defense.[1] A fume hood effectively captures and exhausts dust particles, preventing inhalation. If a fume hood is not available and dust generation is unavoidable, a respirator with an appropriate particulate filter (e.g., N95, P100, or equivalent) must be used as part of a comprehensive respiratory protection program.[6]

Step-by-Step Safe Handling Workflow

This workflow provides a procedural guide for handling the compound from receipt to storage, minimizing exposure at every step.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A 1. Review SDS & Establish Work Area B 2. Don Full PPE (Goggles, Gloves, Lab Coat) A->B C 3. Verify Fume Hood is Operational B->C D 4. Retrieve Compound from Storage C->D E 5. Weigh Solid Carefully to Minimize Dust D->E F 6. Cap & Clean Container and Utensils E->F G 7. Return Compound to Locked Storage F->G H 8. Decontaminate Work Surface G->H I 9. Dispose of Contaminated Gloves & Consumables H->I J 10. Wash Hands Thoroughly I->J

Caption: Workflow for handling (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride.

  • Preparation: Before any work begins, review the Safety Data Sheet (SDS) and prepare your designated work area, preferably within a chemical fume hood. Don all required PPE.[5]

  • Weighing and Handling: Conduct all manipulations of the solid compound within the fume hood to contain any dust.[1][3] Use a micro-spatula to carefully transfer the solid, minimizing aerosolization. If preparing a solution, add the solid to the solvent slowly.

  • Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][4] It should be kept in a locked storage cabinet or an area accessible only to qualified personnel.[1][8]

  • Hygiene: After handling is complete and before leaving the laboratory, remove gloves and wash your hands thoroughly with soap and water.[1][5] Do not eat, drink, or smoke in the work area.

Emergency Response: Spill and Exposure Protocols

Prompt and correct action is vital in the event of an accident.

Minor Spill Cleanup (Solid Compound)

This procedure applies to small spills (<1 gram) contained within a fume hood.

  • Alert & Secure: Notify colleagues in the immediate area. Ensure your PPE is intact.[9]

  • Contain Dust: Do NOT use a dry brush or towel. Gently cover the spill with damp paper towels to prevent the solid from becoming airborne.[10]

  • Collect: Carefully scoop the material and damp towels into a designated, sealable waste container.[3][9]

  • Decontaminate: Wipe the spill area with soap and water.[9]

  • Dispose: Label the container as hazardous waste and dispose of it according to your institution's guidelines.[11]

For larger spills or any spill outside of a fume hood, evacuate the area, close the door, and contact your institution's Environmental Health & Safety (EHS) office immediately.[9]

Accidental Exposure
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [1][12]
Skin Contact Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice.[1]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[8]

Waste Disposal

All waste containing (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride, including empty containers, contaminated consumables (e.g., gloves, weigh paper), and spill cleanup materials, must be treated as hazardous chemical waste.[1]

  • Segregation: Collect all waste in a clearly labeled, sealable, and chemically compatible container. Do not mix with other waste streams unless permitted by your institution's EHS guidelines.

  • Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard pictograms.

  • Disposal: Arrange for pickup and disposal through your institution's approved hazardous waste management program. Do not dispose of this chemical down the drain.[3]

By adhering to these scientifically grounded safety protocols, you can effectively manage the risks associated with handling (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride, ensuring a safe environment for your critical research and development activities.

References

  • (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride, 95% Purity, C8H10ClN3O, 1 gram - CP Lab Safety. (URL: [Link])

  • SPILL CLEANUP QUICK REFERENCE - Princeton University. (URL: [Link])

  • SAFETY DATA SHEET for a similar compound, N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine - Acros Organics.
  • Discovery of 6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol Derivatives as Glutathione Transferase Inhibitors with Favorable Selectivity and Tolerated Toxicity | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Spill procedure: Clean-up guidance - Queen Mary University of London. (URL: [Link])

  • Laboratory Chemical Spill Cleanup and Response Guide - CUNY. (URL: [Link])

  • Safety Data Sheet for a similar compound - AA Blocks. (URL: [Link])

  • Safety Data Sheet for Ammonia - Scientific Laboratory Supplies. (URL: [Link])

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY - University of California, Santa Cruz. (URL: [Link])

  • What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. (URL: [Link])

  • Material Safety Data Sheet - Methylamine Hydrochloride, PA - Cole-Parmer. (URL: [Link])

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride
Reactant of Route 2
(2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.